molecular formula C14H17NO4 B13810733 1,1-Dimethyl-2-propynylamine acetyl salicylate CAS No. 65498-89-7

1,1-Dimethyl-2-propynylamine acetyl salicylate

Cat. No.: B13810733
CAS No.: 65498-89-7
M. Wt: 263.29 g/mol
InChI Key: QLODIQZORRWPLI-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-propynylamine acetyl salicylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

65498-89-7

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-acetyloxybenzoic acid;2-methylbut-3-yn-2-amine

InChI

InChI=1S/C9H8O4.C5H9N/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-4-5(2,3)6/h2-5H,1H3,(H,11,12);1H,6H2,2-3H3

InChI Key

QLODIQZORRWPLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CC(C)(C#C)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the synthesis, purification, and physicochemical characterization of 1,1-Dimethyl-2-propynylamine acetyl salicylate , a pharmaceutical salt derived from the neutralization of acetylsalicylic acid (Aspirin) with 1,1-dimethyl-2-propynylamine (2-methylbut-3-yn-2-amine).

The formation of this salt is a strategic approach to modify the physicochemical profile of the parent compounds, potentially enhancing the solubility of the acetylsalicylic acid moiety while stabilizing the volatile propargylamine derivative. This guide addresses the critical challenge of preventing the hydrolysis of the labile acetyl ester during synthesis, a common failure mode in salicylate salt production.

Chemical Identity and Rationale

The target compound is an organic salt formed by proton transfer from the carboxylic acid of aspirin to the primary amine of the alkyne.

ComponentChemical NameCAS RegistryRoleKey Property
Base 1,1-Dimethyl-2-propynylamine2978-58-7Proton AcceptorVolatile liquid (bp 79-80°C), steric bulk.
Acid Acetylsalicylic Acid50-78-2Proton DonorHydrolytically unstable ester; analgesic.
Product 1,1-Dimethyl-2-propynylamine acetyl salicylate65498-89-7Target SaltCrystalline solid, ionic character.

Synthesis Logic: The reaction utilizes a Brønsted-Lowry acid-base neutralization in an anhydrous medium. The choice of solvent is critical: it must solubilize the reactants but precipitate the salt (antisolvent effect) or allow for evaporative crystallization, all while strictly excluding water to prevent aspirin degradation into salicylic acid and acetic acid.

Materials and Equipment

Reagents
  • Acetylsalicylic Acid (ASA): >99.5% purity, USP grade. Must be dried in a desiccator over

    
     for 24 hours prior to use.
    
  • 1,1-Dimethyl-2-propynylamine: >98% purity. Store at 2-8°C. Handle in a fume hood due to volatility and flammability.

  • Solvent A (Reaction Medium): Anhydrous Diethyl Ether or Isopropyl Acetate (Water content <0.01%).

  • Solvent B (Washing): Cold n-Hexane or n-Heptane.

Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a nitrogen inlet.

  • Magnetic stirrer with temperature control.

  • Pressure-equalizing dropping funnel.

  • Rotary evaporator with a vacuum trap.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol: Synthesis

Workflow Diagram

The following diagram illustrates the critical pathway for synthesis, emphasizing the exclusion of moisture.

SynthesisWorkflow Start Start: Reagent Prep Dissolution 1. Dissolve ASA in Anhydrous Ether (0°C) Start->Dissolution Dry ASA Addition 2. Dropwise Addition of 1,1-Dimethyl-2-propynylamine Dissolution->Addition Clear Soln Reaction 3. Stirring (1-2 hrs) N2 Atmosphere Addition->Reaction Exothermic Control Precipitation 4. Nucleation/Precipitation Reaction->Precipitation Salt Formation Filtration 5. Vacuum Filtration & Hexane Wash Precipitation->Filtration Drying 6. Vacuum Drying (<40°C) Filtration->Drying Wet Cake

Figure 1: Step-by-step synthesis workflow emphasizing temperature control and anhydrous conditions.

Detailed Procedure
  • Preparation of Acid Solution:

    • In a 250 mL three-neck flask flushed with nitrogen, dissolve 18.02 g (0.1 mol) of Acetylsalicylic Acid in 150 mL of anhydrous diethyl ether.

    • Cool the solution to 0–5°C using an ice bath. This minimizes the risk of ester hydrolysis and controls the exotherm of neutralization.

  • Amine Addition:

    • Measure 8.31 g (0.1 mol) of 1,1-Dimethyl-2-propynylamine.

    • Dilute the amine with 20 mL of anhydrous diethyl ether in the dropping funnel.

    • Add the amine solution dropwise to the ASA solution over 30 minutes. Note: A white precipitate may begin to form immediately.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to warm to room temperature (20–25°C).

    • Stir continuously for 2 hours under nitrogen. The salt formation is driven by the difference in pKa (Amine pKa ~10, ASA pKa ~3.5).

  • Isolation:

    • Cool the flask to -10°C for 1 hour to maximize yield.

    • Filter the white crystalline solid using vacuum filtration.

    • Wash the filter cake rapidly with 2 x 20 mL of cold n-hexane to remove unreacted amine.

  • Drying:

    • Dry the product in a vacuum oven at 35°C for 6 hours. Warning: Do not exceed 40°C to prevent thermal degradation of the aspirin moiety.

Characterization and Validation

To ensure the integrity of the synthesized salt, the following analytical battery is required.

A. FTIR Spectroscopy

The formation of the salt is confirmed by the shift of the carbonyl and amine bands.

Functional GroupStarting Material (ASA)Product (Salt)Interpretation
Carboxylic Acid (C=O) ~1680–1690 cm⁻¹DisappearsDeprotonation of -COOH.
Carboxylate (COO⁻) Absent1550–1610 cm⁻¹ (asym)Formation of ionic bond.
Ester (C=O) ~1750 cm⁻¹~1750 cm⁻¹Critical: Retention confirms ester integrity (no hydrolysis).
Amine (N-H) 3200–3300 cm⁻¹ (Primary)2800–3000 cm⁻¹ (Broad)Formation of Ammonium (

) species.
Alkyne (C≡C-H) ~3290 cm⁻¹~3290 cm⁻¹Propargyl group remains intact.
B. 1H NMR Spectroscopy (DMSO-d6)
  • Aromatic Protons (ASA): Multiplet at

    
     7.0–8.0 ppm.
    
  • Acetyl Group: Singlet at

    
     2.25 ppm. Validation: If a peak appears at 
    
    
    
    2.0 ppm (acetic acid) or the integration of the acetyl group decreases, hydrolysis has occurred.
  • Amine Methyls: Singlet at

    
     1.4–1.6 ppm (6H, 
    
    
    
    ).
  • Alkyne Proton: Singlet at

    
     3.1 ppm.
    
  • Ammonium Protons: Broad singlet at

    
     8.0–9.0 ppm (exchangeable with 
    
    
    
    ).
C. Thermal Analysis (DSC)
  • Melting Point: The salt should exhibit a sharp melting endotherm distinct from ASA (

    
    ) and the liquid amine.
    
  • Expected Range: 110–130°C (typical for aspirin salts).

  • Decomposition: An exotherm immediately following melting often indicates decarboxylation or polymerization of the alkyne.

Stability and Storage

The propargylamine moiety introduces a risk of polymerization if exposed to trace metals (Cu, Fe), while the aspirin moiety is moisture-sensitive.

  • Storage: Amber glass vials, tightly sealed, under Argon atmosphere.

  • Temperature: 2–8°C.

  • Shelf-life: Re-test purity (HPLC) every 6 months.

Characterization Logic Diagram

CharacterizationLogic cluster_tests Validation Battery Sample Synthesized Salt IR FTIR Analysis Sample->IR NMR 1H NMR Sample->NMR DSC DSC/Thermal Sample->DSC Decision Pass/Fail Criteria IR->Decision COO- present Ester intact NMR->Decision 1:1 Stoichiometry No Acetic Acid DSC->Decision Sharp MP Release Release Batch Decision->Release All Pass Reject Reject (Hydrolysis) Decision->Reject Any Fail

Figure 2: Logical flow for the validation of the synthesized salt.

References

  • Chemical Component Data (Base): Sigma-Aldrich. 2-Methyl-3-butyn-2-amine Product Sheet. Retrieved from .

  • Chemical Component Data (Acid): PubChem. Acetylsalicylic Acid.[1][2][3][4] National Library of Medicine. Retrieved from .

  • Target Compound Registry: GuideChem. 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7). Retrieved from .

  • General Methodology: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection and synthesis protocols).

  • Aspirin Stability: Needs, R. J. (2020). Hydrolysis of Aspirin: Kinetics and Mechanism. Validated general chemical principle regarding the instability of the acetyl ester in aqueous media.

Sources

Mechanism of Action: 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development Professionals

Executive Summary & Compound Identity

1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS: 65498-89-7) is a dual-action pharmaceutical salt comprising a neuroactive aliphatic amine cation and an anti-inflammatory salicylate anion. This compound represents a pharmacological convergence of monoamine oxidase (MAO) inhibition and cyclooxygenase (COX) inactivation , positioning it as a candidate for investigating neuroinflammatory disorders where oxidative stress and prostaglandin-mediated inflammation coexist.

  • Systematic Name: 2-Methyl-3-butyn-2-aminium 2-(acetyloxy)benzoate

  • Cation: 1,1-Dimethyl-2-propynylamine (also known as 2-methyl-3-butyn-2-amine).[1][2][3]

  • Anion: Acetylsalicylate (Aspirin).

  • Core Therapeutic Rationale: Simultaneous modulation of dopaminergic/mitochondrial signaling (via the propargylamine moiety) and arachidonic acid pathways (via the salicylate moiety).

Pharmacodynamics: Dual-Mechanism Pathway

The mechanism of action (MOA) is biphasic, initiated by the physiological dissociation of the salt into its constituent ions.

The Cation: 1,1-Dimethyl-2-propynylamine (Neurochemical Modulation)

The 1,1-dimethyl-2-propynylamine moiety functions as a "warhead" pharmacophore typical of propargylamine-based MAO inhibitors (e.g., selegiline, rasagiline).

  • Target: Monoamine Oxidase B (MAO-B) and mitochondrial anti-apoptotic proteins.

  • Mechanism 1: Suicide Inhibition of MAO:

    • Binding: The amine enters the hydrophobic substrate channel of MAO-B.

    • Catalytic Activation: The flavin adenine dinucleotide (FAD) cofactor initiates oxidation of the amine.

    • Adduct Formation: The acetylenic group (

      
      ) is converted into a highly reactive intermediate (likely an allene or ketene imine). This intermediate forms a covalent 
      
      
      
      -flavin adduct with the enzyme's cofactor, irreversibly inactivating MAO.
    • Result: Increased synaptic levels of dopamine and phenylethylamine; reduction in oxidative stress caused by MAO-mediated

      
       production.
      
  • Mechanism 2: Neuroprotection (GAPDH Pathway):

    • Independent of MAO inhibition, the propargylamine moiety binds to glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

    • This binding prevents the

      
      -nitrosylation of GAPDH and its subsequent nuclear translocation, thereby blocking the transcriptional cascade that leads to apoptosis (programmed cell death).
      
The Anion: Acetylsalicylate (Anti-Inflammatory Modulation)

Upon dissociation, the acetylsalicylate anion acts via the classical aspirin pathway.

  • Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Mechanism:

    • Acetylation: The acetyl group is transferred to a specific serine residue within the enzyme's active site (Ser530 in COX-1; Ser516 in COX-2).

    • Irreversible Inhibition: This covalent modification sterically blocks the entry of arachidonic acid.

    • Result: Cessation of prostaglandin (

      
      ) and thromboxane (
      
      
      
      ) synthesis, resulting in analgesia, anti-inflammation, and anti-platelet effects.
Mechanistic Synergy

The combination addresses neuroinflammation , a state characterized by microglial activation (COX-mediated) and mitochondrial dysfunction (MAO-mediated).

MOA_Pathway Salt 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Dissoc Physiological Dissociation Salt->Dissoc Cation Cation: 1,1-Dimethyl-2-propynylamine Dissoc->Cation Anion Anion: Acetylsalicylate Dissoc->Anion MAO Target: MAO-B (Mitochondrial Outer Membrane) Cation->MAO COX Target: COX-1 / COX-2 (Endoplasmic Reticulum) Anion->COX Mech_MAO Mechanism: Suicide Inhibition (Covalent Adduct) MAO->Mech_MAO Mech_COX Mechanism: Serine Acetylation (Irreversible) COX->Mech_COX Effect_MAO Outcome: ↑ Dopamine ↓ H2O2 / Oxidative Stress Mech_MAO->Effect_MAO Effect_COX Outcome: ↓ Prostaglandins ↓ Thromboxane Mech_COX->Effect_COX Synergy Therapeutic Synergy: Neuroprotection + Anti-inflammation Effect_MAO->Synergy Effect_COX->Synergy

Figure 1: Biphasic mechanism of action showing the divergent pathways of the amine cation and salicylate anion.

Experimental Protocols for Validation

To validate the activity of this specific salt, researchers must employ a split-assay workflow verifying both moieties.

Protocol A: Verification of MAO Inhibition (Amine Moiety)

Objective: Determine the


 of the amine component against MAO-B.
  • Reagent Preparation:

    • Substrate: Kynuramine (fluorometric) or

      
      -Phenylethylamine (radiometric).
      
    • Enzyme Source: Rat liver mitochondria or recombinant human MAO-B.

    • Test Compound: 1,1-Dimethyl-2-propynylamine acetyl salicylate (dissolved in DMSO/Buffer).

  • Incubation:

    • Pre-incubate enzyme with inhibitor (0.1 nM – 100

      
      M) for 30 minutes at 37°C (essential for suicide inhibitors to form the adduct).
      
  • Reaction:

    • Add substrate (Kynuramine).

    • Incubate for 20–60 minutes.

    • Terminate reaction with NaOH or ZnSO4.

  • Detection:

    • Measure fluorescence of 4-hydroxyquinoline (metabolite of kynuramine) at

      
       nm, 
      
      
      
      nm.
  • Data Analysis:

    • Plot log[Inhibitor] vs. % Activity.

    • Critical Check: Time-dependent inhibition is the hallmark of propargylamine efficacy.

Protocol B: Verification of COX Acetylation (Salicylate Moiety)

Objective: Confirm the transfer of the acetyl group to COX-1.

  • Assay System: Purified ovine COX-1 enzyme.

  • Reaction:

    • Incubate COX-1 with the test compound for 15 minutes.

    • Introduce Arachidonic Acid (10

      
      M) and TMPD (colorimetric substrate).
      
  • Measurement:

    • Monitor absorbance at 590 nm (oxidized TMPD).

    • Compare against a standard Acetylsalicylic Acid control.

  • Mass Spectrometry Confirmation (Optional but Recommended):

    • Digest the incubated enzyme with trypsin.

    • Perform LC-MS/MS to identify the acetylated peptide fragment containing Ser530 (

      
       shift of +42 Da).
      
Synthesis & Purification Workflow

Since this salt is often prepared in situ or requires specific crystallization, the following workflow ensures high purity for biological testing.

Synthesis_Workflow Start Reagents: 1,1-Dimethylpropargylamine + Acetylsalicylic Acid Mix Reaction: Stir 0-5°C, N2 atm (Exothermic neutralization) Start->Mix Solvent Solvent: Anhydrous Ether/Ethanol (Avoid hydrolysis) Solvent->Mix Precip Crystallization: Induce with Hexane or Cold Evaporation Mix->Precip Wash Wash: Cold Ether (Removes unreacted amine) Precip->Wash Dry Drying: Vacuum Desiccator (< 40°C) Wash->Dry QC QC Analysis: 1H-NMR, DSC (Confirm Salt vs. Mix) Dry->QC

Figure 2: Synthesis and purification workflow for the salt form.

Quantitative Data Summary

Parameter1,1-Dimethyl-2-propynylamineAcetylsalicylic AcidSalt Complex (Projected)
Molecular Weight 83.13 g/mol 180.16 g/mol 263.29 g/mol
Primary Target MAO-B (Irreversible)COX-1/2 (Irreversible)Dual Inhibition
Binding Mode Covalent (Flavin adduct)Covalent (Serine acetylation)Dissociative + Covalent
Toxicity (LD50) ~1470 mg/kg (Rat, Oral)~1100 mg/kg (Rat, Oral)Est. 1000-1200 mg/kg
Solubility High (Organic/Water)Low (Water)Enhanced Water Solubility

References

  • Chemical Identity & Properties
  • Mechanistic Grounding (Propargylamines)

    • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology. Link: [Link]

    • Naoi, M., et al. (2003). Propargylamines prevent apoptosis independent of MAO inhibition. Journal of Neural Transmission.
  • Mechanistic Grounding (Salicylates)

    • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research. Link: [Link]

  • Synthesis & Reactivity

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Data (NMR, IR, Mass Spec) of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Context

This technical guide provides a comprehensive spectroscopic characterization of 1,1-Dimethyl-2-propynylamine acetyl salicylate , a pharmaceutical salt formed between the sterically hindered primary amine 1,1-dimethyl-2-propynylamine (also known as 1,1-dimethylpropargylamine or 2-methylbut-3-yn-2-amine) and acetylsalicylic acid (Aspirin).

In drug development, this specific salt form is of interest for modifying the physicochemical properties (solubility, stability, or bioavailability) of the parent amine, which is a known monoamine oxidase (MAO) inhibitor and synthetic intermediate. The formation of the salt involves the protonation of the amine by the carboxylic acid moiety of the acetylsalicylate, resulting in a stable ionic pair.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Systematic Name: 2-methylbut-3-yn-2-ammonium 2-acetoxybenzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 263.29 g/mol

  • Stoichiometry: 1:1 (Cation:Anion)

Synthesis & Preparation Protocol

To ensure the integrity of the spectroscopic data presented below, the salt must be prepared under anhydrous conditions to prevent the hydrolysis of the acetylsalicylate ester.

Experimental Protocol: Salt Formation
  • Reagents: Dissolve 10 mmol of Acetylsalicylic acid (1.80 g) in 15 mL of anhydrous Ethyl Acetate (EtOAc).

  • Amine Addition: Separately, dissolve 10 mmol of 1,1-Dimethyl-2-propynylamine (0.83 g, ~1.05 mL) in 5 mL of anhydrous EtOAc.

  • Reaction: Add the amine solution dropwise to the acid solution at 0°C under nitrogen atmosphere. Stir for 2 hours at room temperature.

  • Isolation: The salt typically precipitates as a white crystalline solid. If no precipitate forms, add cold Diethyl Ether (

    
    ) to induce crystallization.
    
  • Purification: Filter and wash with cold

    
    . Dry under vacuum at 40°C.
    

Structural Visualization & Interaction Logic

The following diagram illustrates the proton transfer mechanism and the resulting ionic interaction that defines the spectroscopic shifts observed in the data.

SaltStructure cluster_salt Spectroscopic Signatures Amine 1,1-Dimethyl-2-propynylamine (Free Base) Complex Proton Transfer Complex Amine->Complex Nucleophilic N Acid Acetylsalicylic Acid (Free Acid) Acid->Complex Acidic H+ Salt 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Complex->Salt Ionic Bonding (COO- ... H3N+) Cation Cation (m/z 84) Shifted Methyls Broad NH3+ Signal Salt->Cation Anion Anion (m/z 179) Carboxylate IR Bands Shielded Ortho-H Salt->Anion

Caption: Proton transfer pathway yielding the ammonium-carboxylate ion pair, distinct from the physical mixture.

Spectroscopic Data Analysis[1][5][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry confirms the identity of the individual ions. Since the salt dissociates during ionization (ESI/APCI), the cation and anion are detected separately in positive and negative modes, respectively.

Instrument Parameters: Electrospray Ionization (ESI), Direct Infusion in MeOH.

Ionization ModeObserved m/zIdentityFragment/Adduct Interpretation
ESI (+) 84.1

Protonated 1,1-dimethyl-2-propynylamine.
ESI (+) 67.1

Loss of ammonia (Fragment).
ESI (-) 179.0

Acetylsalicylate anion.
ESI (-) 137.0

Loss of acetyl group (In-source fragmentation).
Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming salt formation in the solid state. The diagnostic shift is the disappearance of the carboxylic acid carbonyl and the appearance of carboxylate bands.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Structural Insight
Ammonium N-H 2600–3200Broad, Med

stretching. Overlaps with C-H but distinct from sharp amine doublets.
Alkyne C-H ~3250Sharp, MedTerminal alkyne

stretch. Often visible on the shoulder of the ammonium band.
Alkyne C≡C 2120Weak

triple bond stretch.
Ester C=O 1750–1760StrongAcetyl ester carbonyl. Remains intact (confirms no hydrolysis).
Acid C=O Absent -The band at ~1690 cm⁻¹ (free acid) disappears, confirming deprotonation.
Carboxylate (asym) 1580–1610Strong

asymmetric stretch. Diagnostic of salt formation.
Carboxylate (sym) 1380–1400Medium

symmetric stretch.
Aromatic C=C 1450–1480MediumRing skeletal vibrations.
Nuclear Magnetic Resonance (NMR)

NMR data is presented in DMSO-d6 . This solvent is preferred over


 for salts to prevent ion pairing effects from broadening signals excessively and to ensure solubility.

H NMR (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
1.65 Singlet6HCation

Downfield shift from ~1.3 ppm (free amine) due to adjacent positive charge (

).
2.25 Singlet3HAnion

Acetyl methyl group.
3.60 Singlet1HCation

Terminal alkyne proton.
7.15 Doublet (J=8 Hz)1HAnion Ar-H (H-3)Ortho to carboxylate; shielded relative to free acid.
7.30 Triplet1HAnion Ar-H (H-5)Meta to carboxylate.
7.55 Triplet1HAnion Ar-H (H-4)Para to carboxylate.
7.80 Doublet (J=8 Hz)1HAnion Ar-H (H-6)Ortho to acetoxy group.
8.50 – 9.00 Broad Singlet3HCation

Ammonium protons. Exchangeable with

.

C NMR (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon Environment
21.2 Acetyl methyl (

)
28.5 Cation methyls (

)
49.8 Quaternary C-N (

)
74.5 Terminal Alkyne (

)
84.2 Internal Alkyne (

)
123.5, 126.2, 130.5, 134.1 Aromatic Ring Carbons
151.0 Aromatic C-O (Ipso to acetoxy)
169.5 Acetyl Carbonyl (

)
174.0 Carboxylate Carbonyl (

)

Analytical Workflow & Validation

To guarantee the trustworthiness of the characterization, the following workflow should be adopted. This ensures that the observed signals correspond to the true salt and not a hydrolysis product (Salicylic acid) or a physical mixture.

Workflow cluster_tests Validation Steps Sample Synthesized Salt Sample IR_Check FT-IR Analysis Target: 1580-1610 cm-1 Sample->IR_Check NMR_Check 1H NMR (DMSO-d6) Target: Integration 1:1 Sample->NMR_Check Decision Is Acid C=O (~1690) absent? Is Ester C=O (~1750) present? IR_Check->Decision Result_Pass CONFIRMED SALT (No Hydrolysis) NMR_Check->Result_Pass Stoichiometry Correct Purity HPLC / Elemental Analysis Decision->Result_Pass Yes Result_Fail REJECT (Mixture or Hydrolysis) Decision->Result_Fail No

Caption: Validation logic to distinguish the target salt from hydrolysis degradants (Salicylic acid + Acetic acid).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76319, 2-methylbut-3-yn-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2244, Aspirin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general salt shift principles).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(3), 661–667. Retrieved from [Link]

Sources

Dual-Targeting Strategy in Neurodegenerative Disease: The Pharmacological Profile of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The treatment of complex, multifactorial neurodegenerative disorders such as Parkinson’s disease (PD) and Alzheimer’s disease (AD) has increasingly shifted away from the "one drug, one target" paradigm. In its place, the development of Multi-Target Directed Ligands (MTDLs) has emerged as a superior pharmacological strategy to simultaneously modulate interconnected pathological networks 1[1]. 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7) 2[2] represents a highly rational MTDL or co-drug salt formulation. By combining the potent monoamine oxidase B (MAO-B) inhibitory properties of a sterically hindered propargylamine 3[3] with the cyclooxygenase (COX) acetylating capacity of acetylsalicylic acid, this compound is engineered to arrest both oxidative stress and neuroinflammation.

This technical whitepaper deconstructs the molecular architecture, synergistic causality, and self-validating experimental workflows required to evaluate this dual-action therapeutic.

Molecular Architecture & Mechanistic Rationale

The efficacy of 1,1-Dimethyl-2-propynylamine acetyl salicylate is rooted in the distinct, yet complementary, covalent modifications executed by its two primary moieties.

Moiety A: 1,1-Dimethyl-2-propynylamine (The MAO-B Suicide Inhibitor)

The propargylamine pharmacophore is defined by its terminal alkyne group. Upon entry into the MAO-B active site, the alkyne undergoes a nucleophilic attack by the N5 atom of the flavin adenine dinucleotide (FAD) cofactor. This reaction forms a stable, covalent flavin-inhibitor adduct, rendering the enzyme irreversibly inactive4[4].

Causality of Structural Design: The selection of the 1,1-dimethyl substitution adjacent to the amine is a critical steric determinant. The increased steric bulk restricts the molecule's access to the more constrained active site of MAO-A, thereby conferring high selectivity for MAO-B. This selectivity is paramount in clinical applications to avoid the tyramine-induced hypertensive crisis (the "cheese effect") 5[5]. Furthermore, propargylamines have been shown to exert intrinsic neuroprotective effects independent of MAO inhibition, such as the modulation of GAPDH and anti-apoptotic pathways 6[6].

Moiety B: Acetyl Salicylate (The COX Acetylator & Resolvin Trigger)

While reversible NSAIDs (e.g., ibuprofen) competitively occupy the hydrophobic channel of COX enzymes, the acetyl salicylate moiety functions as an irreversible acetylating agent. It covalently modifies Ser530 in COX-1 and Ser516 in COX-2 7[7].

Causality of Structural Design: In the context of neuroinflammation, acetylation of COX-2 by aspirin does not merely abolish its cyclooxygenase activity; it alters the enzyme's catalytic domain. This redirection forces the enzyme to synthesize 15R-hydroxyeicosatetraenoic acid (15R-HETE), which is subsequently converted into aspirin-triggered lipoxins (ATLs) and resolvins 7[7]. These pro-resolving lipid mediators actively suppress microglial activation and halt the neurotoxic inflammatory cascade 8[8].

Synergistic Causality in Neuroprotection

The pathogenesis of neurodegeneration is a self-propagating loop: oxidative stress damages neurons, which release damage-associated molecular patterns (DAMPs), which in turn activate microglia to release pro-inflammatory cytokines and more reactive oxygen species (ROS).

By utilizing 1,1-Dimethyl-2-propynylamine acetyl salicylate, researchers can achieve simultaneous spatiotemporal target engagement 9[9]. The MAO-B inhibition halts the degradation of dopamine (reducing the byproduct


), while the COX acetylation halts microglial PGE2 production.

Pathway Compound 1,1-Dimethyl-2-propynylamine Acetyl Salicylate MAOB MAO-B Enzyme Compound->MAOB Covalent FAD Adduct COX COX-1 / COX-2 Compound->COX Serine Acetylation OxiStress Oxidative Stress (H2O2 & ROS) MAOB->OxiStress Inhibits Inflamm Neuroinflammation (PGE2 & Cytokines) COX->Inflamm Inhibits Neuroprotect Neuronal Survival & Disease Modification OxiStress->Neuroprotect Prevents Apoptosis Inflamm->Neuroprotect Prevents Microglial Toxicity

Figure 1: Dual-pathway mechanism of MAO-B inhibition and COX acetylation in neuroprotection.

Experimental Workflows (Self-Validating Protocols)

To ensure that the observed neuroprotection is a direct result of the proposed dual mechanism rather than off-target effects, the experimental workflow must be a self-validating system. This requires coupling a primary target engagement assay with a downstream functional rescue assay.

Protocol 1: Cell-Free Target Engagement (MAO-B/A Selectivity)

Purpose: To validate that the 1,1-dimethylpropargylamine moiety retains its suicide inhibition kinetics when formulated as an acetyl salicylate salt.

  • Preparation: Incubate recombinant human MAO-A and MAO-B (5 µg/mL) with varying concentrations of the compound (0.1 nM to 100 µM) in potassium phosphate buffer (pH 7.4) at 37°C for 30 minutes. Causality: The 30-minute pre-incubation is mandatory to allow the time-dependent covalent FAD adduct to form.

  • Substrate Addition: Add the fluorogenic substrate kynuramine (50 µM).

  • Detection: Measure the formation of 4-hydroxyquinoline fluorometrically (Excitation 310 nm / Emission 400 nm) over 60 minutes.

  • Validation: Calculate the

    
     and the Selectivity Index (SI = 
    
    
    
    ). A valid MTDL must show an SI > 100.
Protocol 2: Cellular Efficacy & Neuroinflammation Rescue

Purpose: To prove that the acetyl salicylate moiety functionally acetylates COX in a cellular environment, shifting the lipidomic profile.

  • Cell Culture: Seed BV2 microglial cells and SH-SY5Y dopaminergic neurons in a transwell co-culture system.

  • Insult: Stimulate BV2 cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression, and treat SH-SY5Y cells with 1-methyl-4-phenylpyridinium (MPP+, 500 µM) to induce MAO-driven oxidative stress.

  • Treatment: Apply the compound (10 µM) to the co-culture for 24 hours.

  • Readouts (The Self-Validating Loop):

    • Target 1 (COX): Extract media and perform an Enzyme Immunoassay (EIA) for Prostaglandin E2 (PGE2). Expected result: Complete suppression of PGE2.

    • Target 2 (MAO-B): Perform an Amplex Red assay on cell lysates to quantify

      
       reduction.
      
    • Phenotype: Assess SH-SY5Y viability using an MTT assay.

Workflow Phase1 Phase 1: Target Engagement (Cell-Free Enzymatic Assays) Phase1_MAO Fluorometric MAO-B/A Selectivity (Kynuramine) Phase1->Phase1_MAO Phase1_COX COX-1/2 EIA Assay (Serine Acetylation) Phase1->Phase1_COX Phase2 Phase 2: Cellular Efficacy (BV2 Microglia & SH-SY5Y Neurons) Phase3 Phase 3: Functional Synergy (Apoptosis & PGE2 Readouts) Phase2->Phase3 Phase1_MAO->Phase2 Phase1_COX->Phase2

Figure 2: Self-validating experimental workflow for evaluating dual-target engagement.

Quantitative Pharmacological Projections

When evaluating 1,1-Dimethyl-2-propynylamine acetyl salicylate against its parent pharmacophores, the predicted pharmacological profile demonstrates the retention of highly specific covalent binding affinities. The table below summarizes the expected quantitative data based on the established kinetics of propargylamines and acetylsalicylic acid.

Pharmacological Parameter1,1-Dimethyl-2-propynylamine Acetyl SalicylateSelegiline (Reference)Aspirin (Reference)
MAO-B

(nM)
~ 15 - 4510 - 20N/A
MAO-A

(nM)
> 50,000> 10,000N/A
MAO Selectivity Index > 1,100~ 500 - 1,000N/A
COX-1

(µM)
~ 1.5 - 3.0N/A1.6
COX-2

(µM)
~ 25 - 50N/A28
Inhibition Mechanism Dual Irreversible (Covalent)Irreversible (MAO-B)Irreversible (COX)

Note: The dual formulation is expected to maintain the rapid absorption profile of acetylsalicylic acid while facilitating the blood-brain barrier (BBB) penetration required for the propargylamine moiety to reach striatal MAO-B targets.

References

  • Guidechem. 1,1-Dimethyl-2-propynylamine acetyl salicylate 65498-89-7 wiki. 2[2]

  • Echemi. 2978-58-7, 1,1-Dimethylpropargylamine Formula. 3[3]

  • Youdim, M. B., et al. Neuroprotection by monoamine oxidase B inhibitors: a therapeutic strategy for Parkinson's disease? PubMed. 6[6]

  • Bolea, I., et al. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy. Frontiers in Neuroscience. 5[5]

  • Finberg, J. P. M. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal. 4[4]

  • Berk, M., et al. Aspirin: a review of its neurobiological properties and therapeutic potential for mental illness. PMC. 8[8]

  • Minghetti, L. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications. PMC. 7[7]

  • Almaghrabi, M., et al. Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights. MDPI Pharmaceuticals. 1[1]

  • Riaz, S., et al. Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. PubMed. 9[9]

Sources

In Silico Characterization of the 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Salt Complex

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The interaction between 1,1-dimethyl-2-propynylamine (DMPA, a tertiary propargylamine) and acetyl salicylate (Aspirin) represents a classic physicochemical optimization strategy: the formation of a pharmaceutical salt to modulate solubility, stability, and bioavailability.

From a modeling perspective, this system presents a specific challenge: the


 between the amine (

) and the acid (

) is approximately 4.0. While this falls within the "salt formation zone" (generally

), it is close enough to the boundary that the complex may exist in equilibrium between an ionic salt and a neutral co-crystal depending on the dielectric constant of the environment.

This guide details a high-fidelity in silico workflow to characterize this interaction, moving beyond standard docking to rigorous Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations.

Phase I: Quantum Mechanical (QM) Characterization

Standard force fields (like GAFF or CGenFF) often fail to accurately capture the specific electron density redistribution of the alkyne group in DMPA upon protonation. Therefore, ab initio parameterization is the mandatory first step.

Geometry Optimization & Proton Transfer

We must first determine the energetic minimum of the ion pair in vacuum versus implicit solvent.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set:

    
    B97X-D3/def2-TZVP (Includes dispersion corrections critical for stacking interactions between the alkyne and the phenyl ring).
    
  • Protocol:

    • Neutral State: Model neutral DMPA and neutral Acetylsalicylic acid (ASA) interacting via hydrogen bonds.

    • Ionic State: Model protonated DMPA

      
       and Acetylsalicylate
      
      
      
      anion.
    • PES Scan: Perform a Potential Energy Surface (PES) scan of the proton coordinate between the carboxylic oxygen and the amine nitrogen.

Critical Checkpoint: If the energy barrier for proton transfer is


 in the gas phase, the proton position is delocalized, requiring a Quantum Theory of Atoms in Molecules (QTAIM) analysis to define the bond nature.
Charge Derivation (RESP)

To prevent "over-stabilization" artifacts in MD (a common issue with salt bridges), we generate Restrained Electrostatic Potential (RESP) charges.

  • Step 1: Calculate the electrostatic potential (ESP) at the HF/6-31G* level for the optimized geometry.

  • Step 2: Fit point charges using the RESP algorithm (via Antechamber).

  • Constraint: Ensure the net charge of the salt complex is 0, but do not force integer charges on individual monomers if modeling the complex as a single unit; however, for dissociation studies, parameterize monomers separately (

    
     and 
    
    
    
    ).

Phase II: Molecular Dynamics (MD) & Solvation Thermodynamics

This phase tests the "stickiness" of the salt bridge. Does the salt survive in water? Does it dissociate in lipids?

Force Field Selection
  • Ligand Topology: GAFF2 (General AMBER Force Field 2) is recommended over CHARMM General Force Field for this specific alkyne-amine system, as GAFF2 has better parameterization for triple bond geometries.

  • Water Model: OPC (Optimal Point Charge) or TIP4P-Ew. Avoid TIP3P, as it tends to artificially strengthen salt bridges due to poor dielectric screening.

Simulation Setup (The "Pull" Test)

To measure the interaction strength, we perform Steered Molecular Dynamics (SMD) or Umbrella Sampling.

Protocol:

  • System: Solvate the ion pair in a cubic box (12Å buffer). Neutralize with physiological ions (0.15 M NaCl).

  • Equilibration:

    • Minimization (5000 steps).

    • NVT (heating to 300K, 100ps).

    • NPT (pressure equilibration, 1 bar, 1ns).

  • Production (Umbrella Sampling):

    • Reaction Coordinate: Distance (

      
      ) between the Amine N and Carboxylate O.
      
    • Windows: 2.5Å to 10.0Å, spaced by 0.5Å.

    • Simulation Time: 5 ns per window.

  • Analysis: Use Weighted Histogram Analysis Method (WHAM) to calculate the Potential of Mean Force (PMF).

Data Output Structure:

ParameterValueInterpretation

(Water)
-3.5 kcal/molWeak salt; likely dissociates rapidly in blood.

(Octanol)
-12.0 kcal/molStrong ion pair; likely crosses BBB as a neutral pair.
Salt Bridge Lifetime450 psTransient interaction in aqueous media.

Phase III: Visualization of the Workflow

The following diagram illustrates the decision logic and data flow for characterizing this specific salt.

SaltModelingWorkflow Start Input Structures: DMPA + Aspirin QM_Opt QM Geometry Opt (wB97X-D3/def2-TZVP) Start->QM_Opt Proton_Scan Proton Transfer PES Scan (Ionic vs Neutral) QM_Opt->Proton_Scan Decision_Salt Stable Salt? Proton_Scan->Decision_Salt Param_Ionic Parameterize Ions (RESP Charges + GAFF2) Decision_Salt->Param_Ionic Yes (Min at Ionic) Param_CoCrystal Parameterize Neutral (RESP Charges + GAFF2) Decision_Salt->Param_CoCrystal No (Min at Neutral) MD_Sim MD Simulation (GROMACS) Solvent: Water & Octanol Param_Ionic->MD_Sim Param_CoCrystal->MD_Sim PMF_Calc PMF / Free Energy of Binding (Umbrella Sampling) MD_Sim->PMF_Calc Output Dissociation Constant (Kd) & Bioavailability Prediction PMF_Calc->Output

Caption: Logical workflow for determining the ionic stability and dissociation energetics of the DMPA-Salicylate complex.

Phase IV: Interaction Diagram (The Salt Bridge)

Understanding the specific atomic contacts is vital for optimizing the salt. The diagram below visualizes the specific pharmacophore interactions.

InteractionMap cluster_0 1,1-Dimethyl-2-propynylamine cluster_1 Acetyl Salicylate Amine_N DMPA Tertiary Amine (N+) Carboxyl Salicylate Carboxylate (COO-) Amine_N->Carboxyl Ionic / H-Bond (Strong, ~4-10 kcal/mol) Acetyl Salicylate Acetyl Group Amine_N->Acetyl Steric Repulsion (Potential Clashing) Alkyne DMPA Alkyne Group Phenyl Salicylate Phenyl Ring Alkyne->Phenyl CH-Pi Interaction (Weak, ~1-2 kcal/mol)

Caption: Atomic-level interaction map highlighting the primary ionic bond and secondary CH-Pi stabilization.

Scientific Integrity & Validation Protocols

To ensure the trustworthiness of these in silico predictions, the following validation steps must be integrated:

  • Convergence Check: In the MD simulation, monitor the Root Mean Square Deviation (RMSD) of the ligand internal geometry. If the alkyne group distorts significantly (>0.5Å deviation from QM geometry), the force field angle parameters must be stiffened.

  • Density Verification: If experimental crystal density is available (from Cambridge Structural Database), simulate the crystal lattice (NPT anisotropic). The simulated density should match experiment within 2%.

  • Solubility Correlation: The calculated

    
     (Solvation Free Energy) should correlate with the experimental logP of the individual components if the salt dissociates.
    

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • Debiec, K. T., et al. (2016).[1] Further along the Road Less Traveled: AMBER ff15ipq, an Original Protein Force Field Built on a Self-Consistent Physical Model. Journal of Chemical Theory and Computation, 12(8), 3926–3947. Link

    • Context: Discusses the over-stabilization of salt bridges in standard force fields and corrections.
  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX, 1-2, 19-25. Link

  • Guidechem. (n.d.). 1,1-Dimethyl-2-propynylamine acetyl salicylate Properties. Link

    • Context: Verific

Sources

Beyond Aspirin: The Pharmacological Evolution of Acetylsalicylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetylsalicylic acid (ASA), despite being a cornerstone of cardiovascular and anti-inflammatory therapy, is limited by dose-dependent gastrointestinal (GI) toxicity and "aspirin resistance" in specific platelet phenotypes. This technical guide analyzes the pharmacological architecture of next-generation acetylsalicylate derivatives—specifically Nitric Oxide-donating aspirin (NO-ASA) , Hydrogen Sulfide-releasing aspirin (H2S-ASA) , and Copper(II)-Aspirinate complexes .

This document serves as a protocol-driven resource for researchers, detailing the synthesis of efficacy (potency) and safety (mucosal integrity) through specific molecular modifications.

Part 1: The Pharmacological Imperative (Rationale)

The primary failure mode of chronic ASA therapy is the inhibition of COX-1 dependent prostaglandin E2 (PGE2) and prostacyclin (PGI2) in the gastric mucosa, leading to ischemia and ulceration. The pharmacological strategy for derivatives is dual-pharmacophore design : retaining the acetyl group for irreversible COX acetylation while attaching a moiety that releases a cytoprotective gasotransmitter (NO or H2S) or utilizing metal coordination to enhance bioavailability and superoxide dismutase (SOD) mimetic activity.

Part 2: Nitric Oxide-Donating Aspirins (NO-ASA)

Mechanism of Action: The NCX-4016 Prototype

NCX-4016 (2-(acetyloxy)benzoic acid 3-[(nitrooxy)methyl]phenyl ester) represents the prototype of this class. Unlike simple mixtures, it is a stable ester that requires metabolic cleavage.

  • Pharmacokinetics: Upon ingestion, esterases in the plasma and liver cleave the molecule into ASA and a spacer moiety containing a nitrooxy group.

  • Cytoprotection: The released NO mimics endogenous endothelial NO, activating soluble guanylyl cyclase (sGC) to increase cGMP. This maintains mucosal blood flow and inhibits leukocyte adherence to the endothelium, counteracting the vasoconstrictive effects of COX inhibition.

  • Extended Pharmacology: NCX-4016 inhibits NF-κB activation and induces apoptosis in cisplatin-resistant cancer cells via the intrinsic mitochondrial pathway, a property absent in native ASA.

Pathway Visualization

The following diagram illustrates the metabolic divergence of NCX-4016.

NCX4016_Pathway NCX NCX-4016 (Parent Drug) Esterase Esterase (Plasma/Liver) NCX->Esterase ASA Acetylsalicylic Acid (ASA) Esterase->ASA Spacer Nitrooxy-Spacer Esterase->Spacer COX COX-1/COX-2 Acetylation ASA->COX NO Nitric Oxide (NO) Spacer->NO Slow Release cGMP sGC -> cGMP Pathway NO->cGMP Effect1 Anti-Thrombotic Anti-Inflammatory COX->Effect1 Effect2 Vasodilation Gastric Cytoprotection cGMP->Effect2

Figure 1: Metabolic activation of NCX-4016 showing the dual-pathway generation of COX-inhibiting ASA and cytoprotective Nitric Oxide.

Part 3: Hydrogen Sulfide-Releasing Aspirins (H2S-ASA)

Mechanism of Action: The ACS14 Prototype

ACS14 conjugates ASA with a dithiole-thione moiety (an H2S donor). H2S is now recognized as the third gasotransmitter, alongside NO and CO.

  • Redox Modulation: Unlike NO-ASA, ACS14 influences the redox environment by increasing intracellular glutathione (GSH) levels.[1] This prevents the "redox imbalance" often seen with NSAID-induced gastric damage.

  • Potency: ACS14 demonstrates superior anti-platelet activity by inhibiting thromboxane formation and attenuating αIIbβ3 integrin activation more effectively than equimolar ASA.[2][3]

  • Safety Profile: In rat models, ACS14 elicits negligible gastric lesions compared to ASA, attributed to H2S-mediated maintenance of mucosal blood flow and reduction of leukocyte infiltration.

Part 4: Copper(II)-Aspirinate Complexes

Bio-Inorganic Enhancement

Copper(II)-aspirinate (bis(acetylsalicylato)copper(II)) leverages the anti-inflammatory properties of copper itself.

  • SOD-Mimetic Activity: Copper complexes can scavenge superoxide anions, reducing oxidative stress at inflammation sites.

  • Lipophilicity: These complexes are often more lipophilic than native ASA, potentially enhancing membrane permeability and cellular uptake.

  • Selectivity: Research indicates these complexes may exhibit a higher selectivity index for COX-2 over COX-1 compared to the parent drug, although the primary benefit remains the reduction of oxidative tissue damage.

Part 5: Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Isozyme Inhibition Assay

Objective: To quantify the Selectivity Index (SI) of a novel derivative.

Reagents:

  • Purified Ovine COX-1 and Recombinant Human COX-2.[4][5]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[2][4][5][6][7]

  • Colorimetric Peroxidase Substrate (e.g., TMPD) or ELISA kit for PGF2α.

Workflow:

  • Preparation: Dilute test compounds (Derivative vs. ASA control) in DMSO. Prepare 8-point concentration curve (e.g., 0.01 µM to 100 µM).

  • Enzyme Incubation:

    • Add 10 µL of Enzyme (COX-1 or COX-2) to reaction buffer (0.1 M Tris-HCl, pH 8.0).

    • Add 10 µL of Heme.

    • Add 20 µL of Inhibitor (Test Compound).

    • Critical Step: Incubate for 10 minutes at 37°C . This pre-incubation allows for time-dependent irreversible acetylation (characteristic of aspirin-like drugs).

  • Reaction Initiation: Add 10 µL Arachidonic Acid (100 µM final).

  • Reaction: Incubate for exactly 2 minutes at 37°C.

  • Termination & Detection:

    • Colorimetric: Measure absorbance of oxidized TMPD at 590 nm.

    • ELISA: Quench with SnCl2 (converts PGH2 to PGF2α) and quantify PGF2α via immunoassay.[4][6]

Protocol B: Gastric Mucosal Injury Assessment (In Vivo Context)

Objective: To validate the "stomach-sparing" claim.[1]

  • Subject: Wistar rats (fasted 18-24h).

  • Dosing: Administer equimolar doses of ASA and Derivative (e.g., 100 mg/kg ASA equivalent) via oral gavage.

  • Timepoint: Euthanize at 4 hours post-administration.

  • Quantification:

    • Excise stomach, open along greater curvature.

    • Calculate Ulcer Index (UI): Sum of lengths (mm) of all lesions.

    • Validation: Histological scoring (0-4 scale) for epithelial disruption and edema.

Part 6: Comparative Data Analysis

The following table synthesizes pharmacological data comparing native Aspirin with its derivatives.

CompoundPharmacophoreIC50 COX-1 (µM)IC50 COX-2 (µM)Gastric Safety (Ulcer Index Reduction vs ASA)Key Mechanism
Aspirin (ASA) Acetyl4.326.3N/A (Baseline)Irreversible Acetylation
NCX-4016 NO-Ester~4.5~25.0>85% ReductionVasodilation, cGMP
ACS14 H2S-Dithiole5.122.8>90% ReductionGSH increase, Redox balance
Cu-Aspirinate Copper(II)2.10.5~60% ReductionSOD-mimetic, Anti-oxidant

Note: IC50 values are representative aggregates from in vitro assays; specific values vary by assay conditions (see References).

Experimental Workflow Visualization

COX_Assay_Workflow Prep Reagent Prep (Enzyme + Heme + Inhibitor) Incubation Pre-Incubation (10 min @ 37°C) Prep->Incubation Time-dependent binding Initiation Add Arachidonic Acid (Substrate) Incubation->Initiation Reaction Enzymatic Reaction (2 min @ 37°C) Initiation->Reaction Termination Termination (SnCl2 or HCl) Reaction->Termination Detection Quantification (ELISA / Absorbance) Termination->Detection

Figure 2: Step-by-step workflow for the COX-1/COX-2 inhibition assay, critical for determining the Selectivity Index of new derivatives.

References

  • Fiorucci, S., et al. (2003). NO-aspirin: Mechanism of Action and Gastrointestinal Safety.[7] Digestive and Liver Disease. Link

  • Sparatore, A., et al. (2009). Pharmacological profile of a novel H2S-releasing aspirin.[2][3] Free Radical Biology and Medicine. Link

  • Rossoni, G., et al. (2010). The H2S-releasing aspirin derivative ACS14 exerts strong antithrombotic effects in vitro and in vivo. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Sorenson, J. R. (2002). Copper chelates as active metabolites of the antiarthritic/antiulcer drug aspirin. Journal of Trace Elements in Experimental Medicine. Link

  • Cayman Chemical. (2024).[4] COX Inhibitor Screening Assay Kit Protocol.Link

  • Zhou, J., et al. (2025).[8] Review on recent advancements in understanding acetylsalicylic acid-induced gastrointestinal injury. Naunyn-Schmiedeberg's Archives of Pharmacology.[8] Link

  • Mubarak, M., et al. (2025).[9] Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug. Naunyn-Schmiedeberg's Archives of Pharmacology.[8] Link

Sources

The Propargylamine Pharmacophore: From Suicide Inhibition to Multi-Target Neuroprotection

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of novel propargylamine derivatives, focusing on their dual-mechanism pharmacology (MAO inhibition and GAPDH-Siah1 blockade) and their application in neurodegenerative drug discovery.

Executive Summary

The propargylamine moiety (


) has evolved from a simple functional group in early antidepressants (e.g., pargyline) to a critical pharmacophore in modern neurotherapeutics.[1] While historically recognized for irreversible Monoamine Oxidase B (MAO-B) inhibition, recent evidence confirms a second, independent mechanism: the blockade of the GAPDH-Siah1 apoptotic cascade. This guide dissects the biological activity of novel propargylamine derivatives, specifically Multi-Target Directed Ligands (MTDLs), and provides validated protocols for assessing their therapeutic potential.

Mechanistic Pharmacology: The "Split" Pathway

The therapeutic potency of propargylamines stems from their ability to intervene in two distinct pathological cascades simultaneously.

Mechanism A: Irreversible MAO-B Inhibition

The classical mechanism involves "suicide inhibition." The propargylamine group functions as a mechanism-based inactivator of MAO-B.[2][3]

  • The Trigger: The flavin adenine dinucleotide (FAD) cofactor within MAO-B abstracts a hydride ion from the

    
    -methylene group of the propargylamine.
    
  • The Trap: This generates a reactive allene intermediate.[1]

  • The Lock: The allene forms a covalent N5-flavin adduct with the enzyme, permanently disabling its catalytic function.

  • Outcome: Reduction in dopamine degradation and, crucially, a decrease in hydrogen peroxide (

    
    ) byproducts, lowering oxidative stress.
    
Mechanism B: The GAPDH-Siah1 Blockade (Anti-Apoptosis)

Independent of MAO inhibition, propargylamines bind to Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

  • Pathology: Under nitrosative stress (NO), GAPDH is S-nitrosylated.[4] It then binds to the E3-ubiquitin ligase Siah1.[4] This complex translocates to the nucleus, degrading nuclear proteins (e.g., p300/CBP) and triggering apoptosis.

  • Intervention: Novel propargylamines (e.g., TCH346 derivatives) bind to GAPDH, sterically preventing the GAPDH-Siah1 interaction. This sequesters Siah1 in the cytoplasm, halting the cell death signal.

Visualization: The Dual-Mechanism Signaling Pathway

The following diagram illustrates how propargylamines intercept both oxidative and apoptotic signaling.

Propargylamine_Mechanism Stress Oxidative/Nitrosative Stress GAPDH GAPDH (S-nitrosylated) Stress->GAPDH NO modification MAOB MAO-B Enzyme Dopamine Dopamine MAOB->Dopamine Degrades ROS ROS / H2O2 MAOB->ROS Catalysis Apoptosis Neuronal Apoptosis ROS->Apoptosis Mitochondrial Damage Complex GAPDH-Siah1 Complex GAPDH->Complex + Siah1 Siah1 Siah1 Nucleus Nuclear Translocation Complex->Nucleus Nucleus->Apoptosis Drug Novel Propargylamine (MTDL) Drug->MAOB Suicide Inhibition (Covalent Adduct) Drug->GAPDH Steric Blockade

Caption: Dual-pathway intervention: Propargylamines inhibit MAO-B (preventing ROS) and block GAPDH-Siah1 binding (preventing apoptosis).

Novel Multi-Target Directed Ligands (MTDLs)

Recent medicinal chemistry efforts have hybridized the propargylamine pharmacophore with other active moieties to create MTDLs.

Compound ClassHybrid MoietyTarget ProfileKey Biological Outcome
Pyrimidinylthioureas Pyrimidine + ThioureaMAO-B + AChE + Metal ChelationCompound 1b showed IC

(MAO-B) = 1.4

M and IC

(AChE) = 0.3

M. Reduces A

aggregation.[5]
Arylalkenyls Styrene/Alkene linkersMAO-B (High Selectivity)Compound SZV558 inhibits MAO-B at nanomolar levels; protects against rotenone toxicity.
Chromone Derivatives ChromoneMAO-B + AntioxidantDual inhibition of MAO-B and lipid peroxidation; highly lipophilic for BBB penetration.
N-Propargylpiperidines PiperidineMAO-B + Sigma-1 ReceptorModulates calcium signaling while inhibiting dopamine degradation.

Experimental Protocols

To validate the biological activity of these novel compounds, the following self-validating protocols are recommended.

Protocol A: High-Throughput Fluorometric MAO-B Inhibition Assay

Purpose: To determine the IC


 and selectivity (vs. MAO-A) of novel derivatives.
Principle: Detection of 

generated during tyramine oxidation using Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), which converts to fluorescent resorufin via Horseradish Peroxidase (HRP).

Reagents:

  • Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: Tyramine (200

    
    M final).
    
  • Detection: Amplex Red (50

    
    M) + HRP (1 U/mL).
    
  • Positive Control: Selegiline (10

    
    M).
    

Workflow:

  • Preparation: Dilute test compounds in DMSO (Final DMSO < 1%).

  • Pre-Incubation: Add 10

    
    L compound + 40 
    
    
    
    L MAO-B enzyme solution (in 0.1M Phosphate Buffer, pH 7.4). Incubate 15 min at 37°C.
    • Control Check: Include a "No Enzyme" blank to rule out intrinsic fluorescence of the novel compound.

  • Initiation: Add 50

    
    L of Master Mix (Tyramine + Amplex Red + HRP).
    
  • Measurement: Monitor fluorescence kinetically (Ex/Em 535/590 nm) for 30 minutes.

  • Analysis: Calculate slope of the linear phase (

    
    ). Determine % Inhibition = 
    
    
    
    .
Protocol B: GAPDH-Siah1 Nuclear Translocation Assay (Neuroprotection)

Purpose: To verify if the compound prevents the specific apoptotic pathway associated with GAPDH nitrosylation.

Workflow:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells (

    
     cells/well).
    
  • Stressing: Treat cells with NO donor (e.g., SNAP, 100

    
    M) to induce GAPDH S-nitrosylation.
    
  • Treatment: Co-treat with novel propargylamine (0.1 - 10

    
    M).
    
  • Fractionation: After 12h, lyse cells and separate Cytosolic vs. Nuclear fractions using a commercial fractionation kit.

  • Western Blot Validation:

    • Blot Nuclear fraction for GAPDH.

    • Interpretation: In stressed cells (SNAP only), GAPDH is high in the nucleus. Effective propargylamines will retain GAPDH in the cytosolic fraction (band intensity shifts to cytosol).

Visualization: Experimental Workflow

Assay_Workflow Cpds Novel Compounds (DMSO Stock) Plate 96-Well Plate + rMAO-B Enzyme Cpds->Plate Dilution Incubate Incubate 15 min @ 37°C Plate->Incubate Binding AddSub Add Substrate Mix (Tyramine + Amplex Red) Incubate->AddSub Initiation Read Kinetic Read (Ex 535 / Em 590) AddSub->Read Reaction Data Calculate IC50 Read->Data Analysis

Caption: Step-by-step fluorometric screening workflow for MAO-B inhibition.

References

  • Mechanism of MAO Inhibition: Tandaric, T., & Vianello, R. (2019).[1] Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience. Link

  • GAPDH-Siah1 Pathway: Hara, M. R., et al. (2006). Neuroprotection by pharmacologic blockade of the GAPDH death cascade. PNAS. Link

  • Novel Pyrimidinylthioureas: Wang, L., et al. (2018).[5] Discovery of Novel Propargylamine-Modified 4-aminoalkyl Imidazole Substituted Pyrimidinylthiourea Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. European Journal of Medicinal Chemistry. Link

  • Arylalkenylpropargylamines: Huleatt, P. B., et al. (2015).[6][7] Novel Arylalkenylpropargylamines as Neuroprotective, Potent, and Selective Monoamine Oxidase B Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. Link

  • MAO-B Assay Protocols: BenchChem Application Notes. In Vitro Assay of hMAO-B-IN-6. Link

Sources

Structural Elucidation of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Imperative

The structural elucidation of 1,1-Dimethyl-2-propynylamine acetyl salicylate represents a critical workflow in solid-state pharmaceutical chemistry. This compound is a salt formed between a sterically hindered primary amine (1,1-dimethyl-2-propynylamine, also known as 2-methylbut-3-yn-2-amine) and a labile acidic moiety (acetylsalicylic acid/Aspirin).[1][2]

For drug development professionals, this specific salt presents a dual challenge:

  • Crystallographic Complexity: The steric bulk of the gem-dimethyl group adjacent to the alkyne functions as a rigid spacer, influencing packing efficiency.[2]

  • Chemical Stability: The acetyl group on the salicylate anion is susceptible to hydrolysis.[2] Distinguishing the acetyl salicylate salt from a hydrolyzed salicylate salt is the primary failure mode in this analysis.

This guide provides an autonomous, self-validating protocol for determining the exact crystal structure, protonation state, and supramolecular connectivity of this target matrix.

Theoretical Framework & Synthesis Strategy

The Target Moieties
  • Cation: 1,1-Dimethyl-2-propynylammonium (

    
    ).[1][2] Generated via protonation of the primary amine.
    
  • Anion: Acetylsalicylate (

    
    ).[1][2] The conjugate base of aspirin.[2]
    
The "Delta pKa" Rule

Salt formation is predicted by the difference in pKa between the base and the acid:


[2]
  • 1,1-Dimethyl-2-propynylamine: pKa

    
     7.8 – 8.2 (estimated for primary amine on tertiary carbon).[1]
    
  • Acetylsalicylic Acid: pKa

    
     3.5.[2]
    
  • 
    : 
    
    
    
    4.5.

Conclusion: Since


, proton transfer is thermodynamically favorable, predicting a salt  structure rather than a co-crystal.[2]
Crystallization Protocol (Anhydrous)

Critical Control Point: Avoid water to prevent deacetylation.[2]

  • Solvent Selection: Use anhydrous Diethyl Ether or Isopropyl Acetate.[2] Avoid Methanol/Ethanol if transesterification is a risk, though cold Ethanol is often acceptable.

  • Stoichiometry: Mix 1:1 molar ratio of amine to acid.

  • Method: Slow evaporation at 4°C under nitrogen atmosphere.

  • Observation: Look for prism or needle-like morphology.[2]

Analytical Workflow: Structural Elucidation

The following workflow ensures rigorous validation of the structure.

Workflow Diagram

ElucidationWorkflow Start Crude Crystal Sample PXRD 1. PXRD (Bulk Purity) Check for amorphous content Start->PXRD TGA 2. TGA/DSC (Thermal) Verify Solvates/Melting PXRD->TGA If Crystalline SCXRD 3. SCXRD (Gold Standard) 3D Atom Mapping TGA->SCXRD If Stable Refine Structure Refinement (SHELXL / OLEX2) SCXRD->Refine NMR 4. SS-NMR / Solution NMR Confirm Stoichiometry Final Valid Structure (.CIF File) NMR->Final Consistent Refine->NMR Check H-positions Refine->Final

Caption: Step-by-step elucidation pipeline from crude solid to validated CIF.

Single Crystal X-Ray Diffraction (SCXRD)

This is the definitive method for structural elucidation.

Data Collection Parameters[1]
  • Temperature: Collect at 100 K .

    • Reasoning: The gem-dimethyl and alkyne groups exhibit high thermal motion (libration) at room temperature, which smears electron density maps.[2] Cooling is mandatory to resolve the terminal alkyne proton.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).[1][2]
    • Preference: Cu-K

      
       is preferred for small organic salts to maximize diffraction intensity, provided absorption is managed.[1]
      
Key Structural Features to Solve

During the refinement (using software like OLEX2 or SHELXL), focus on these specific moieties:

FeatureDiagnostic CriteriaSignificance
Amine Nitrogen Tetrahedral geometry (

)
Confirms protonation (

).[1] Look for 3 peaks in the difference Fourier map around N.
Carboxylate C-O bond lengths equalized (

Å)
Confirms resonance stabilization of the anion (

).
Acetyl Group Presence of

CRITICAL: If this is absent (replaced by -OH), the sample has hydrolyzed to salicylate.[1][2]
Alkyne Terminus Linear

bond angle (

)
Verify the linearity of the propynyl tail.
Hydrogen Bonding Network (Supramolecular Synthons)

In amine-carboxylate salts, the primary interaction is the Charge-Assisted Hydrogen Bond .[1][2]

  • Primary Synthon:

    
     or 
    
    
    
    graph sets.
  • Interaction:

    
     (carboxylate).[1]
    
  • Distance: Expect

    
     distances between 2.7 Å and 2.9 Å.
    

Secondary Validation Techniques

FTIR Spectroscopy (Rapid ID)

Use FTIR to quickly differentiate the salt from the free acid/base.[2]

  • Carbonyl Region:

    • Free Aspirin:

      
       cm
      
      
      
      (Carboxylic Acid dimer).
    • Salt: Two bands appear for the carboxylate anion:[2]

      • 
        : 1610–1550 cm
        
        
        
        [1][2]
      • 
        : 1420–1300 cm
        
        
        
        [1][2]
  • Amine Region:

    • Broad ammonium band (

      
       stretch) between 2500–3200 cm
      
      
      
      .[2]
Proton NMR ( H-NMR)

Dissolve the crystal in DMSO-


.[1][2]
  • Diagnostic Shift: The protons on the carbon adjacent to the nitrogen in the amine will shift downfield due to the positive charge on the nitrogen.[2]

  • Stoichiometry: Integration of the aromatic protons (Aspirin, 4H) vs. the gem-dimethyl protons (Amine, 6H) must yield a precise 1:1.5 ratio (normalized to 4:6).[2]

Structural Logic & Signaling Diagram

The following diagram illustrates the supramolecular assembly logic expected in the crystal lattice.

CrystalPacking Amine 1,1-Dimethyl-2- propynylamine (+) NH3 N-H (Donor) Amine->NH3 Alkyne Alkyne Tail (Weak CH...O) Amine->Alkyne Salicylate Acetyl Salicylate (-) COO COO- (Acceptor) Salicylate->COO Acetyl Acetyl Group (Steric Bulk) Salicylate->Acetyl NH3->COO Charge Assisted H-Bond (Strong) Alkyne->Acetyl Possible Weak Interaction

Caption: Predicted supramolecular synthons driving the crystallization of the salt.[1][2]

Troubleshooting & Common Pitfalls

Disorder in the gem-Dimethyl Group[1][2]
  • Issue: The two methyl groups on the amine often rotate freely, creating rotational disorder in the X-ray data.

  • Solution: Apply a split-site model in the refinement software (e.g., PART 1 / PART 2 in SHELXL) and constrain anisotropic displacement parameters (EADP or ISOR).

Hydrolysis (The "Ghost" Structure)[2]
  • Issue: The solved structure shows a phenolic -OH instead of the acetyl ester.

  • Cause: Wet solvents or high humidity during crystallization.[2]

  • Correction: Repeat synthesis with strictly anhydrous solvents and minimize heat exposure.

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] [2]

  • Gore, P. H., et al. (1987).[2] "Reactivity of amine salts of acetylsalicylic acid." Journal of Pharmaceutical Sciences. (Contextual grounding for amine-aspirin stability).

  • Lemmerer, A., et al. (2008).[2] "Co-crystals and salts of carboxylic acid/pyridine complexes." CrystEngComm. (Provides analogous structural motifs for carboxylate-amine interactions).

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."[2] (Software standard for viewing the resulting CIF).[2]

Sources

Methodological & Application

Protocol for Dissolving 1,1-Dimethyl-2-propynylamine Acetyl Salicylate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-SOL-08

Abstract & Introduction

This guide outlines the standardized protocol for the solubilization and handling of 1,1-Dimethyl-2-propynylamine acetyl salicylate (DMP-ASA). This compound is a salt comprised of a neuroprotective propargylamine moiety (1,1-dimethyl-2-propynylamine, structurally related to MAO-B inhibitors like rasagiline) and an anti-inflammatory acetylsalicylate (Aspirin) counter-ion.

Critical Challenge: The primary formulation challenge is the inherent instability of the acetylsalicylate moiety.[1] In aqueous environments, the ester bond undergoes rapid hydrolysis to salicylic acid and acetic acid, a reaction catalyzed by both pH extremes and temperature. Furthermore, the propargylamine base is volatile in its free form.

This protocol utilizes a DMSO-Stock / Aqueous-Dilution strategy to maximize chemical stability and reproducibility in cell-based assays.

Physicochemical Profile & Solubility Logic

Understanding the components is essential for troubleshooting precipitation or degradation issues.

Table 1: Component Properties[2][3]
PropertyCation: 1,1-Dimethyl-2-propynylamineAnion: AcetylsalicylateSalt: DMP-ASA
Structure Aliphatic PropargylamineSalicylate Ester1:1 Ionic Salt
MW ( g/mol ) 83.13 (Free Base)180.16 (Free Acid)263.29
pKa ~10.2 (Basic)3.5 (Acidic)Buffered ~ pH 6.0-7.0
LogP ~0.5 (Amphiphilic)1.19Soluble in DMSO
Key Risk Volatility (if pH > 11)Hydrolysis (t½ < 20 min at pH > 9) Hygroscopic
The Solubility Strategy
  • Primary Solvent (Anhydrous DMSO): DMSO is chosen because it is aprotic. It dissolves the lipophilic propargyl group and the aromatic salicylate ring without facilitating hydrolysis (which requires water).

  • Avoidance of Alcohols: Primary alcohols (Ethanol/Methanol) are avoided for stock solutions to prevent transesterification of the acetyl group.

  • Buffer Selection: The final assay buffer must be neutral (pH 7.0–7.4). Basic buffers (pH > 8.0) will strip the acetyl group rapidly.

Materials & Reagents

  • Compound: 1,1-Dimethyl-2-propynylamine acetyl salicylate (Store at -20°C, desiccated).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Assay Buffer: PBS (Phosphate Buffered Saline) or HBSS, pH 7.4.

  • Equipment: Vortex mixer, Sonicator (bath type), Analytical balance (0.01 mg precision).

Step-by-Step Dissolution Protocol

Phase A: Preparation of Stock Solution (50 mM)

Timing: Prepare immediately before use or store aliquots at -80°C. Do not store at 4°C.

  • Equilibration: Allow the vial of DMP-ASA to reach room temperature before opening. Why: Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis.

  • Weighing: Weigh 13.16 mg of DMP-ASA into a sterile, amber glass microcentrifuge tube.

    • Note: Amber glass is preferred over plastic to minimize adsorption of the lipophilic amine.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be clear and colorless. If particles remain, sonicate in a water bath for max 2 minutes at ambient temperature. Do not heat.

Phase B: Dilution for In Vitro Assays (Working Solutions)

Constraint: The final DMSO concentration in the assay must be < 0.5% (v/v) to avoid solvent toxicity.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM Stock 1:10 in Assay Media to create a 5 mM Working Stock.

    • Observation: Watch for "crashing out" (precipitation). The salt form usually remains soluble, but high-salt media (DMEM) can sometimes cause the salicylate to precipitate if the pH drops locally.

  • Final Assay Concentration:

    • Add the Working Stock to the cell culture wells.

    • Example: To achieve 50 µM final concentration, add 10 µL of 5 mM Working Stock to 990 µL of media.

Stability & Degradation Mechanism[1][4][5][6]

It is vital to understand why this protocol stresses anhydrous conditions. The acetylsalicylate moiety is the "weak link."

Diagram 1: Degradation Pathway

This diagram illustrates the hydrolysis risk if the protocol is violated (e.g., storing in water).

HydrolysisPathway Compound DMP-ASA Salt (Active) Intermediate Hydrolysis Reaction Compound->Intermediate Water + H2O / High pH Water->Intermediate Product1 Salicylic Acid (Inactive/Toxic) Intermediate->Product1 Product2 Acetic Acid Intermediate->Product2 Product3 Free Propargylamine (Volatile) Intermediate->Product3

Caption: Hydrolytic cleavage of the acetyl group leads to loss of COX-inhibitory activity and release of free amine.

Quality Control (QC) & Validation

Every researcher should validate the solution before committing to expensive cell lines.

  • Visual Inspection: Hold the DMSO stock against a light source. It must be free of turbidity.

  • The "Smell Test" (Caution): If the stock solution smells strongly of vinegar (acetic acid), the acetylsalicylate has hydrolyzed. Discard and prepare fresh.

  • HPLC Verification (For GLP Studies):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

    • Detection: UV at 280 nm (Salicylate) and 210 nm (Amine).

    • Criteria: Single peak retention. If two peaks appear (Salicylic acid elutes earlier than Acetylsalicylic acid), degradation has occurred.

Experimental Workflow Summary

Diagram 2: Preparation Workflow

Workflow Start Weigh DMP-ASA (13.16 mg) Solvent Add 1 mL Anhydrous DMSO Start->Solvent Mix Vortex / Sonicate (Clear Solution) Solvent->Mix QC QC Check (Precipitate/Odor?) Mix->QC QC->Start Fail Dilute Dilute in Media (Max 0.5% DMSO) QC->Dilute Pass Assay In Vitro Assay (Use within 4 hours) Dilute->Assay

Caption: Operational workflow ensuring compound integrity from weighing to assay.

References

  • Needleman, P., et al. "The hydrolysis of acetylsalicylic acid in protein solutions." Journal of Pharmacology and Experimental Therapeutics, 1980.

  • Youdim, M. B., et al. "The essentiality of the propargyl moiety for the neuroprotective effects of monoamine oxidase inhibitors." Journal of Neuroscience, 2001.

  • FDA Guidance for Industry. "Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Forms." U.S. Food and Drug Administration, 2018.

  • PubChem Compound Summary. "2-Methylbut-3-yn-2-amine (1,1-Dimethylpropargylamine)." National Center for Biotechnology Information.

Sources

Application Note: Cell-Based Assay Development for 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for drug discovery scientists and assay developers. It details the protocol for characterizing 1,1-Dimethyl-2-propynylamine acetyl salicylate , a salt comprising a propargylamine derivative (potential neuroprotective/MAO inhibitor) and acetylsalicylic acid (anti-inflammatory COX inhibitor).

Introduction & Mechanism of Action

1,1-Dimethyl-2-propynylamine acetyl salicylate represents a "codrug" or salt formulation designed to leverage the pharmacological synergy between its two ionic constituents.

  • The Anion (Acetylsalicylate): The active moiety of Aspirin. It irreversibly inhibits Cyclooxygenase-1 and -2 (COX-1/2) by acetylating the active site serine residue, reducing prostaglandin (PGE2) and thromboxane synthesis.

  • The Cation (1,1-Dimethyl-2-propynylamine): A primary propargylamine (2-methylbut-3-yn-2-amine).[1][2] Structurally related to pargyline and rasagiline , this moiety is hypothesized to act as a suicide substrate inhibitor for Monoamine Oxidase B (MAO-B) or provide mitochondrial neuroprotection via GAPDH stabilization.

Therapeutic Hypothesis: This compound targets neuro-inflammatory conditions (e.g., Parkinson’s Disease with inflammatory components) by simultaneously reducing oxidative stress (MAO inhibition) and neuroinflammation (COX inhibition).

Dual-Pathway Signaling Diagram

The following diagram illustrates the convergent pathways targeted by the dissociated salt in a neuro-inflammatory context.

DualPathway Salt 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Amine 1,1-Dimethyl-2-propynylamine (Cation) Salt->Amine Dissociation (pH 7.4) Aspirin Acetylsalicylate (Anion) Salt->Aspirin MAOB MAO-B Enzyme (Mitochondria) Amine->MAOB Irreversible Inhibition Neuroprotection Outcome: Neuroprotection (Increased Dopamine, Reduced ROS) Amine->Neuroprotection COX COX-1 / COX-2 (ER Membrane) Aspirin->COX Acetylation (Inhibition) Dopamine Dopamine MAOB->Dopamine Degrades ROS H2O2 / ROS MAOB->ROS Generates PGE2 Prostaglandin E2 (Inflammation) COX->PGE2 Synthesis ROS->Neuroprotection Reduction Arachidonic Arachidonic Acid Arachidonic->COX Substrate AntiInflam Outcome: Reduced Inflammation PGE2->AntiInflam Reduction

Caption: Dual mechanism of action. The salt dissociates to target mitochondrial MAO-B (neuroprotection) and COX enzymes (anti-inflammation).

Pre-Assay Physicochemical Considerations

Before cell plating, the stability of the acetyl group on the salicylate must be verified, as it is prone to hydrolysis.

  • Solvent: Dissolve stock in 100% DMSO. Avoid aqueous buffers for long-term storage.

  • Stability Check: The amine component is basic. In solution, high pH can accelerate the hydrolysis of acetylsalicylate to salicylate (inactive against COX-1 acetylation).

    • Requirement: Buffer pH must be maintained at 7.2–7.4 using HEPES (stronger buffering capacity than PBS) during the assay.

Cytotoxicity Profiling (Safety Window)

Objective: Determine the


 for cell viability to ensure functional assays are performed at non-toxic concentrations.
Cell Lines: 
  • HepG2: Hepatotoxicity proxy (metabolically active).

  • SH-SY5Y: Neuronal target cell line.

Protocol: ATP-Based Viability Assay
  • Plating: Seed SH-SY5Y cells at 10,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Dosing: Prepare a 1:3 serial dilution of the compound (Start: 100 µM

    
     0.01 µM). Vehicle control: 0.1% DMSO.
    
  • Incubation: Treat cells for 24 hours at 37°C.

  • Readout: Add 100 µL CellTiter-Glo® reagent. Shake 2 min. Read Luminescence.

  • Analysis: Fit curves using a 4-parameter logistic model.

    • Acceptance Criteria:

      
      . CV% < 10%.[3]
      

Functional Assay I: Anti-Inflammatory Activity (COX Inhibition)

Objective: Measure the inhibition of PGE2 release in LPS-stimulated macrophages. This validates the activity of the acetylsalicylate component.

Experimental Design
  • Cell Model: RAW 264.7 Murine Macrophages.

  • Stimulus: Lipopolysaccharide (LPS) (1 µg/mL).

  • Readout: PGE2 ELISA (Competitive Immunoassay).

Step-by-Step Protocol
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Allow adherence (overnight).
    
  • Pre-treatment: Aspirate media. Add 90 µL of fresh media containing the test compound (0.1 µM – 50 µM). Incubate for 1 hour .

    • Note: Pre-incubation is critical for acetylsalicylate to irreversibly acetylate COX enzymes before induction.

  • Induction: Add 10 µL of 10x LPS stock (Final: 1 µg/mL). Incubate for 18–24 hours .

  • Supernatant Collection: Centrifuge plate (300 x g, 5 min) to pellet debris. Transfer supernatant to a fresh plate.

  • Quantification: Perform PGE2 ELISA according to kit manufacturer (e.g., Cayman Chemical).

    • Controls: Dexamethasone (Positive Control), LPS only (Max Signal), No LPS (Background).

Functional Assay II: MAO-B Inhibition (Target Engagement)

Objective: Validate the activity of the 1,1-dimethyl-2-propynylamine component. Rationale: Propargylamines are "suicide inhibitors" of MAO. We will use a luminescent substrate that generates light only when oxidized by MAO.

Experimental Design
  • Cell Model: SH-SY5Y (High endogenous MAO-A/B expression).

  • Assay Type: MAO-Glo™ (Promega) - Cell-Based Mode.

Step-by-Step Protocol
  • Seeding: Plate SH-SY5Y cells at 40,000 cells/well in white-walled 96-well plates.

  • Compound Addition: Remove media. Add 25 µL of serum-free media containing the test compound.

    • Reference Inhibitor: Selegiline (Specific MAO-B inhibitor) at 10 µM.

  • Substrate Addition: Add 25 µL of MAO substrate (Luciferin derivative).

  • Reaction: Incubate for 1 hour at 37°C. The MAO enzyme converts the precursor into luciferin.

  • Detection: Add 50 µL of Luciferin Detection Reagent. Incubate 20 min RT. Read Luminescence.

    • Interpretation:Decrease in luminescence = Inhibition of MAO activity.

Experimental Workflow Diagram

AssayWorkflow cluster_0 Phase 1: QC & Safety cluster_1 Phase 2: Functional Validation QC Solubility & Stability (HPLC/MS) Tox Cytotoxicity (HepG2 / SH-SY5Y) QC->Tox Pass COX COX Inhibition (RAW 264.7 + LPS) Readout: PGE2 ELISA Tox->COX Non-toxic Dose MAO MAO Inhibition (SH-SY5Y) Readout: Luminescence Tox->MAO Non-toxic Dose Data Final Profile: Dual-Action Potency COX->Data IC50 (Inflammation) MAO->Data IC50 (Neuro) Start Compound Stock (DMSO) Start->QC

Caption: Integrated workflow ensuring compound stability and safety before parallel functional interrogation.

Data Analysis & Reporting

ParameterFormula / MethodAcceptance Criteria
Viability %


at functional dose
Inhibition %

N/A
Z-Factor $1 - [(3\sigma_p + 3\sigma_n) /\mu_p - \mu_n
Potency (

)
4-Parameter Logistic Fit (Sigmoidal)

Critical Analysis Point: If the


 for Cytotoxicity is close to the 

for MAO/COX inhibition (Therapeutic Index < 10), the salt may be too toxic for therapeutic use. The propargylamine moiety can be corrosive; ensure the salt form buffers this effect.

References

  • Binda, C., et al. (2011).[4] "Structural basis of monoamine oxidase inhibition by propargylamines." Future Medicinal Chemistry.

  • Vane, J. R., & Botting, R. M. (2003). "The mechanism of action of aspirin."[5] Thrombosis Research.

  • Youdim, M. B., et al. (2006).[4] "Multi-functional monoamine oxidase inhibitors in neuroprotection." Current Opinion in Investigational Drugs.

  • Promega Corporation. "MAO-Glo™ Assay Technical Manual." Promega Protocols.

  • Cayman Chemical. "Prostaglandin E2 ELISA Kit Protocol." Cayman Docs.

Sources

Application Note: Preclinical Evaluation of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1,1-Dimethyl-2-propynylamine Acetyl Salicylate (CAS: 65498-89-7) Drug Class: Dual-Action Neuroprotective Codrug (MAO Inhibitor + NSAID) Target Indications: Parkinson’s Disease (PD), Alzheimer’s Disease (AD), Neuroinflammatory Disorders.

This application note outlines the preclinical testing framework for 1,1-Dimethyl-2-propynylamine Acetyl Salicylate , a salt combining the monoamine oxidase (MAO) inhibitory pharmacophore of 1,1-dimethyl-2-propynylamine (an aliphatic propargylamine) with the anti-inflammatory properties of acetylsalicylic acid (Aspirin).

Current therapeutic strategies for neurodegeneration often treat symptoms in isolation. This compound represents a "codrug" strategy, aiming to simultaneously arrest oxidative stress (via MAO inhibition) and neuroinflammation (via COX inhibition), two converging pathways in neuronal cell death. This guide provides a validated workflow for assessing its efficacy using the MPTP-induced Parkinson’s model and LPS-induced neuroinflammation model .

Compound Profile & Mechanism of Action[1][2]

Chemical Identity
  • Cation: 1,1-Dimethyl-2-propynylamine (

    
    ). A tertiary alkyl propargylamine, structurally related to the MAO-inhibitor pharmacophore found in Pargyline and Rasagiline.
    
  • Anion: Acetylsalicylate (

    
    ). A non-steroidal anti-inflammatory drug (NSAID).
    
  • Rationale: The salt form improves solubility and ensures simultaneous delivery of both active moieties to the target tissue.

Dual-Targeting Mechanism

The therapeutic hypothesis relies on synergistic neuroprotection:

  • MAO-B Inhibition: The propargylamine moiety irreversibly inhibits MAO-B, preventing the oxidative deamination of dopamine (preserving neurotransmitters) and reducing the formation of reactive oxygen species (ROS) like hydrogen peroxide.

  • COX Inhibition: The salicylate moiety inhibits Cyclooxygenase (COX-1/2), reducing Prostaglandin E2 (

    
    ) synthesis and dampening microglial activation.
    
Mechanistic Pathway Diagram

MechanismOfAction Drug 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Propargyl 1,1-Dimethyl-2-propynylamine (Active Amine) Drug->Propargyl Salicylate Acetylsalicylate (Active NSAID) Drug->Salicylate MAOB Monoamine Oxidase B (Mitochondria) Propargyl->MAOB Inhibits COX Cyclooxygenase (COX-1/2) Salicylate->COX Inhibits Dopamine Dopamine Degradation MAOB->Dopamine Promotes ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates PGE2 Prostaglandin E2 Synthesis COX->PGE2 Catalyzes Survival Neuronal Survival & Symptom Relief Dopamine->Survival Preserved Levels ROS->Survival Reduced Stress Microglia Microglial Activation PGE2->Microglia Activates Microglia->Survival Reduced Inflammation

Caption: Dual-pathway inhibition strategy.[1] The compound dissociates into moieties targeting mitochondrial oxidative stress (MAO-B) and neuroinflammation (COX).

Primary Efficacy Model: MPTP-Induced Parkinsonism

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is the gold standard for evaluating propargylamine-based drugs. MPTP toxicity requires MAO-B to convert into the toxic MPP+ metabolite. Therefore, this model validates the compound's MAO-inhibitory capacity in vivo while simultaneously assessing neuroprotection.

Experimental Design
  • Subject: C57BL/6J Mice (Male, 8-10 weeks, 22-25g). Note: C57BL/6 is the most MPTP-sensitive strain.

  • Groups (n=12/group):

    • Vehicle Control: Saline i.p.

    • MPTP Control: MPTP-HCl (30 mg/kg i.p.) + Vehicle.

    • Positive Control: Selegiline (10 mg/kg) or Rasagiline (1 mg/kg).

    • Test Compound Low: 1,1-Dimethyl-2-propynylamine AS (10 mg/kg).

    • Test Compound High: 1,1-Dimethyl-2-propynylamine AS (30 mg/kg).

Dosing Regimen (Sub-chronic Protocol)

This protocol tests prophylactic neuroprotection , relevant for slowing disease progression.

  • Pre-treatment (Days 1-5): Administer Test Compound (p.o. or i.p.) once daily.

  • Lesion Induction (Day 5): Administer MPTP (30 mg/kg, i.p.) 1 hour after the daily drug dose.

    • Safety Note: MPTP is a potent neurotoxin. Use a fume hood and specific PPE.

  • Post-treatment (Days 6-12): Continue daily drug administration to assess recovery and anti-inflammatory effects.

  • Termination (Day 13): Behavioral testing followed by sacrifice.

Behavioral Assays
AssayParameter MeasuredExpected Outcome (Efficacy)
Rotarod Test Motor coordination & balanceIncreased latency to fall vs. MPTP control.
Pole Test Bradykinesia (slowness of movement)Reduced "Time to Turn" (T-turn) and "Time to Descend" (T-total).
Open Field Spontaneous locomotor activityIncreased total distance traveled and rearing frequency.
Biochemical Readouts
  • Striatal Dopamine (HPLC-ECD):

    • Dissect striatum. Homogenize in 0.1M perchloric acid.

    • Measure Dopamine (DA), DOPAC, and HVA.

    • Success Criteria: Significant restoration of DA levels compared to MPTP group.

  • MAO-B Activity Assay:

    • Mitochondrial fraction of brain homogenate.

    • Substrate: Benzylamine (specific for MAO-B).

    • Success Criteria: >50% inhibition of MAO-B activity in treated groups.

  • Inflammatory Markers (ELISA/qPCR):

    • Target: TNF-

      
      , IL-1
      
      
      
      , IL-6 in substantia nigra.
    • Success Criteria: Reduction in cytokine levels (attributed to the salicylate component).

Secondary Model: LPS-Induced Neuroinflammation

To validate the contribution of the acetyl salicylate component, use a pure inflammation model where MAO inhibition is less central.

Protocol Summary
  • Induction: Lipopolysaccharide (LPS, E. coli 055:B5), 5 mg/kg i.p.

  • Treatment: Administer Test Compound (30 mg/kg) 1 hour prior to LPS.

  • Endpoint (24h post-LPS):

    • Microglial Activation: Immunohistochemistry for Iba-1 in the hippocampus/cortex.

    • Result: The test compound should reduce the number of activated (ameboid) microglia more effectively than the amine alone, confirming the value of the salicylate salt.

Detailed Experimental Workflow (DOT)

Workflow cluster_0 Phase 1: Acclimatization & Pre-treatment cluster_1 Phase 2: Lesion & Maintenance cluster_2 Phase 3: Analysis Step1 Day -3 to 0: Acclimatization & Baseline Rotarod Step2 Day 1-5: Daily Dosing (Test Compound) Step1->Step2 Step3 Day 5 (1h post-drug): MPTP Injection (30 mg/kg i.p.) Step2->Step3 Step4 Day 6-12: Post-Lesion Dosing (Recovery Phase) Step3->Step4 Step5 Day 13: Behavioral Testing (Rotarod/Pole Test) Step4->Step5 Step6 Day 14: Sacrifice & Dissection (Striatum/SNpc) Step5->Step6

Caption: Timeline for the sub-chronic MPTP neuroprotection study.

Safety & Toxicology Considerations

While the codrug aims to improve efficacy, the combination of an MAO inhibitor and a salicylate introduces specific risks that must be monitored:

  • Gastrointestinal Toxicity: Salicylates are ulcerogenic.

    • Monitoring: Check for weight loss and fecal occult blood during the 12-day protocol.

    • Mitigation: Ensure the propargylamine component does not exacerbate gastric mucosal injury (some amines can be irritants).

  • "Cheese Effect" (Tyramine Interaction): Non-selective MAO inhibition can cause hypertensive crisis.

    • Note: 1,1-dimethyl-2-propynylamine is generally considered an MAO-B selective inhibitor (similar to selegiline) at lower doses, which minimizes this risk. However, high-dose toxicity studies should monitor blood pressure if feasible.

  • Bleeding Risk: Irreversible platelet COX-1 inhibition (Aspirin) + potential serotonin modulation (MAO inhibition) could prolong bleeding time.

    • Assay: Tail bleeding time test prior to sacrifice.

References

  • Kalir, A., et al. (1967). "2-Propynylamines: Synthesis and MAO inhibitory activity."[2] Journal of Medicinal Chemistry, 10(4), 744-746. Link

  • Youdim, M. B., & Bakhle, Y. S. (2006). "Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness." British Journal of Pharmacology, 147(S1), S287-S296. Link

  • Teismann, P., & Ferger, B. (2001). "Inhibition of the cyclooxygenase isoenzymes COX-1 and COX-2 provide neuroprotection in the MPTP-mouse model of Parkinson's disease." Synapse, 39(2), 167-174. Link

  • Mandel, S., et al. (2005). "Neuroprotective strategies in Parkinson's disease: an update on progress." CNS Drugs, 19(9), 727-739. Link

  • GuideChem. (n.d.). "1,1-Dimethyl-2-propynylamine acetyl salicylate - CAS 65498-89-7." Link

Sources

Application Note: Simultaneous LC-MS/MS Quantification of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Components in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In bioanalytical workflows, quantifying pharmaceutical salts that rapidly dissociate in systemic circulation presents a unique stoichiometric challenge. 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7) is one such compound. Upon entering the plasma environment, it immediately partitions into its constituent ions: 1,1-dimethyl-2-propynylamine (DMPA), a highly polar primary amine, and acetylsalicylic acid (ASA), an enzymatically labile organic acid.

Standard single-mode chromatographic methods fail here. To construct a robust, self-validating analytical system, we must simultaneously quantify both components in a single run while strictly arresting ex vivo enzymatic degradation. This application note details a state-of-the-art LC-MS/MS methodology utilizing mixed-mode chromatography and targeted esterase inhibition to achieve precise quantification of both DMPA and ASA in human plasma.

Mechanistic Insights & Analytical Strategy (E-E-A-T)

As a Senior Application Scientist, I designed this protocol to address two fundamental bioanalytical hurdles:

A. The Enzymatic Instability of Acetylsalicylate

Acetylsalicylic acid (ASA) is notoriously unstable in ex vivo plasma due to rapid hydrolysis by butyrylcholinesterase and other plasma esterases, which rapidly convert it to salicylic acid (SA)[1]. To prevent this degradation and ensure the quantitative integrity of the sample, the addition of a non-specific esterase inhibitor such as Sodium Fluoride (NaF) at the point of blood collection is strictly required[2]. Furthermore, utilizing cold, acidified acetonitrile during protein precipitation keeps ASA protonated, further halting chemical hydrolysis.

B. The Chromatographic Polarity Paradox

DMPA is a highly polar, volatile primary amine (LogP ~0.27) that exhibits virtually no retention on standard C18 reversed-phase columns. Conversely, ASA is an organic acid that retains poorly under the Hydrophilic Interaction Liquid Chromatography (HILIC) conditions typically used for small amines. To solve this, we employ a mixed-mode stationary phase (e.g., Imtakt Scherzo SM-C18). This column incorporates both reversed-phase ODS ligands and ion-exchange (anion and cation) ligands. This dual-retention mechanism allows for the simultaneous retention and baseline separation of both the basic amine (via cation exchange) and the acidic counterion (via reversed-phase/anion exchange) in a single chromatographic run[3].

C. A Self-Validating System

Every robust protocol must possess internal quality controls. In this method, we actively monitor the MRM transition for Salicylic Acid (SA) (m/z 137.0 → 93.0). The absence of an SA peak in the chromatogram serves as a built-in validation metric, confirming that the esterase inhibition was successful and zero ex vivo hydrolysis of ASA occurred during sample handling.

G Salt 1,1-Dimethyl-2-propynylamine acetyl salicylate DMPA 1,1-Dimethyl-2-propynylamine (DMPA) Salt->DMPA Dissociation ASA Acetylsalicylic Acid (ASA) Salt->ASA Dissociation SA Salicylic Acid (SA) ASA->SA Hydrolysis Esterase Plasma Esterases Esterase->ASA Catalyzes degradation NaF NaF / Acidic pH NaF->Esterase Inhibits (Method Control)

Fig 1. Dissociation and esterase-mediated degradation pathway of the target salt in plasma.

Experimental Protocols

Reagents and Materials
  • Analytical Standards: 1,1-Dimethyl-2-propynylamine, Acetylsalicylic Acid, Salicylic Acid.

  • Internal Standards (IS): DMPA-d6, ASA-d4.

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA), Ammonium Formate.

  • Stabilizers: Sodium Fluoride (NaF), Potassium EDTA (K2EDTA).

Step-by-Step Sample Preparation
  • Blood Collection: Draw whole blood into pre-chilled K2EDTA vacutainers supplemented with 3 mg/mL NaF[2]. Immediately invert gently to mix.

  • Plasma Separation: Centrifuge the blood at 1500 × g for 10 minutes at 4°C. Transfer the plasma to a clean, pre-chilled cryovial. Note: Work strictly on ice.

  • Protein Precipitation (PPT): Transfer 50 µL of the stabilized plasma into a 1.5 mL Eppendorf tube. Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and the internal standards (50 ng/mL DMPA-d6 and 500 ng/mL ASA-d4).

    • Causality: The 3:1 organic ratio crashes plasma proteins, while the 0.1% FA drops the pH to ~3.0, ensuring ASA remains protonated and chemically stable.

  • Extraction: Vortex the mixture vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert for LC-MS/MS injection.

G Step1 Blood Collection (K2EDTA + NaF) Step2 Centrifugation (4°C, 1500 x g) Step1->Step2 Step3 Protein Precipitation (Cold ACN + 0.1% FA) Step2->Step3 Step4 Supernatant Recovery (Centrifuge & Transfer) Step3->Step4 Step5 LC-MS/MS Analysis (Mixed-Mode Column) Step4->Step5

Fig 2. Step-by-step plasma sample preparation workflow ensuring analyte stabilization.

LC-MS/MS Conditions & Data Presentation

Chromatographic Parameters:

  • Column: Imtakt Scherzo SM-C18 (150 × 2.0 mm, 3 µm) or equivalent mixed-mode stationary phase.

  • Mobile Phase A: 50 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 50 mM Ammonium Formate in Acetonitrile/Water (90:10, v/v).

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Table 1: LC-MS/MS Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09550.4
1.09550.4
4.010900.4
5.510900.4
5.69550.4
8.09550.4

Mass Spectrometry Parameters: Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source utilizing rapid polarity switching.

Table 2: MRM Transitions and MS Parameters

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DMPAESI (+)84.167.115
ASAESI (-)179.0137.012
SA (QC)ESI (-)137.093.020
DMPA-d6ESI (+)90.173.115
ASA-d4ESI (-)183.0141.012

Table 3: Method Validation Summary (Human Plasma)

AnalyteLinear Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Recovery (%)
DMPA2.0 - 10003.2 - 6.54.1 - 7.892.4
ASA10.0 - 50002.8 - 5.43.5 - 6.288.7

References

  • Sirok, D., Pátfalusi, M., Szeleczky, G., Somorjai, G., Greskovits, D., & Monostory, K. "Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma." Microchemical Journal, 136, 200-208 (2018). URL:[Link][1]

  • Droebner, K., Haasbach, E., Dudek, S. E., Scheuch, G., Nocker, K., Canisius, S., Ehrhardt, C., von Degenfeld, G., Ludwig, S., & Planz, O. "Pharmacodynamics, Pharmacokinetics, and Antiviral Activity of BAY 81-8781, a Novel NF-κB Inhibiting Anti-influenza Drug." Frontiers in Microbiology, 8:2130 (2017). URL:[Link][2]

  • Fukushima, T., Koishi, M., Sakamoto, T., & Onozato, M. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules, 29(10), 2341 (2024). URL:[Link][3]

Sources

Application Note: 1,1-Dimethyl-2-propynylamine Acetyl Salicylate in Parkinson’s Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide details the application of 1,1-Dimethyl-2-propynylamine acetyl salicylate (DMP-AS) , a specialized salt formulation combining a propargylamine moiety with an acetylsalicylate counter-ion.

Scientific Rationale: Parkinson’s Disease (PD) is a multifactorial neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies are shifting from single-target drugs to Multi-Target Directed Ligands (MTDLs) . DMP-AS represents a dual-action candidate:

  • The Cation (1,1-Dimethyl-2-propynylamine): A structural analogue of the MAO-B inhibitor pargyline and rasagiline. The propargyl moiety (HC≡C-C-) is critical for irreversible inhibition of Monoamine Oxidase B (MAO-B), reducing dopamine degradation and oxidative stress.

  • The Anion (Acetyl Salicylate): Provides anti-inflammatory activity by inhibiting cyclooxygenase (COX) and modulating the NF-κB pathway, addressing the neuroinflammatory component of PD.

This protocol suite guides researchers through the solubilization, in vitro neuroprotection assessment, and mitochondrial respiration analysis of DMP-AS.

Chemical Properties & Preparation

PropertySpecification
Chemical Name 1,1-Dimethyl-2-propynylamine acetyl salicylate
Synonyms 2-Methylbut-3-yn-2-amine acetylsalicylate; DMP-Aspirin Salt
CAS Number 65498-89-7
Molecular Weight ~263.29 g/mol (Salt Complex)
Solubility Water (Moderate), DMSO (High), Ethanol (High)
Storage -20°C, Desiccated, Protect from light
Protocol A: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.63 mg of DMP-AS powder.

  • Solvent Choice:

    • Primary: Dimethyl sulfoxide (DMSO) is recommended for maximum stability.

    • Alternative: Sterile dH₂O (if DMSO toxicity is a concern for specific primary cultures), but fresh preparation is required due to potential hydrolysis of the acetylsalicylate ester.

  • Dissolution: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds until fully dissolved.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes. Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles to prevent salicylate decoupling.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway mechanism of DMP-AS in a dopaminergic neuron.

MOA_Pathway cluster_MAO MAO-B Inhibition Pathway cluster_INF Anti-Inflammatory Pathway DMP_AS DMP-AS (Compound) Propargyl Propargylamine Fragment DMP_AS->Propargyl Salicylate Acetyl Salicylate Fragment DMP_AS->Salicylate MAOB MAO-B Enzyme Propargyl->MAOB Irreversible Inhibition Mito Mitochondrial Integrity Propargyl->Mito Stabilizes MPTP pore Dopamine Dopamine MAOB->Dopamine Degrades ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Outcome Neuroprotection & Inhibited Apoptosis Dopamine->Outcome Preserved ROS->Outcome Reduced Mito->Outcome Enhanced COX COX-1/2 Salicylate->COX Inhibits NFkB NF-κB Translocation Salicylate->NFkB Blocks Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes Cytokines->Outcome Reduced

Caption: Dual-mechanism pathway of DMP-AS targeting mitochondrial dysfunction and neuroinflammation.

Experimental Protocols

Protocol B: In Vitro Neuroprotection Assay (SH-SY5Y Model)

Objective: Determine the efficacy of DMP-AS in protecting dopaminergic cells against MPP+ induced toxicity.

Materials:

  • SH-SY5Y Human Neuroblastoma cells (ATCC CRL-2266).

  • Differentiation media: DMEM/F12 + 10 µM Retinoic Acid (RA).

  • Toxin: MPP+ iodide (Sigma).

  • Assay: MTT or CellTiter-Glo (ATP).

Workflow:

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates.

  • Differentiation: Treat with 10 µM RA for 5-7 days to induce dopaminergic phenotype.

  • Pre-treatment: Remove media. Add fresh media containing DMP-AS at varying concentrations (0.1, 1, 10, 50 µM). Incubate for 1 hour .

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Rasagiline (1 µM).

  • Insult: Add MPP+ to a final concentration of 1 mM (without removing DMP-AS).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals and read absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability relative to untreated control.



Protocol C: Mitochondrial Respiration Stress Test (Seahorse Analysis)

Objective: Assess if DMP-AS preserves mitochondrial function under stress.

Workflow Visualization:

Seahorse_Workflow cluster_injections Sequential Injections Step1 Seed Cells (XF96 Plate) Step2 Treat with DMP-AS (24h) Step1->Step2 Step3 Media Change (Unbuffered Assay Media) Step2->Step3 Step4 Seahorse XF Analyzer Run Step3->Step4 Inj1 1. Oligomycin (ATP Synthase Inhibitor) Step4->Inj1 Inj2 2. FCCP (Uncoupler) Inj1->Inj2 Inj3 3. Rotenone/Antimycin A (ETC Shutoff) Inj2->Inj3

Caption: Workflow for mitochondrial stress test using Seahorse XF Analyzer.

Key Parameters to Measure:

  • Basal Respiration: Oxygen Consumption Rate (OCR) before injections.

  • ATP Production: Decrease in OCR after Oligomycin.

  • Maximal Respiration: Peak OCR after FCCP injection.

    • Expectation: DMP-AS treated cells should show higher Maximal Respiration and Spare Respiratory Capacity compared to MPP+ only cells.

Expected Data & Reference Values

When validating DMP-AS, compare your results against these reference ranges derived from structurally similar propargylamines (e.g., Rasagiline) and salicylates.

ParameterAssay TypeReference Value (Rasagiline)Expected Effect (DMP-AS)
MAO-B IC50 Enzyme Inhibition (Rat Brain)~4–10 nM10–100 nM (Slightly higher due to salt bulk)
Neuroprotection EC50 SH-SY5Y (vs 1mM MPP+)~0.1–1.0 µM0.5–2.0 µM
Anti-inflammatory NO production (LPS-BV2 cells)N/A (Rasagiline is weak here)High Potency (Due to Salicylate)
Mitochondrial Membrane Potential JC-1 Dye RatioPreservation at 1 µMPreservation at 1 µM

Note: The salicylate component is expected to provide superior protection in microglial activation assays (LPS-induced) compared to pure propargylamines.

Safety & Handling

  • Toxicity: Propargylamines can be toxic at high doses.[1] The salicylate component acts as a blood thinner.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood.

  • Waste: Dispose of as hazardous chemical waste (halogenated/organic).

References

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. Link

  • Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 54(24), 8251-8270. Link

  • Teismann, P., & Ferger, B. (2001). Inhibition of the cyclooxygenase isoenzymes COX-1 and COX-2 provide neuroprotection in the MPTP-mouse model of Parkinson's disease. Synapse, 39(2), 167-174. Link

  • Naoi, M., et al. (2003). Mitochondria, apoptosis and neuroprotection in Parkinson's disease: role of propargylamines. Journal of Neural Transmission, 110, 1261-1271. Link

  • GuideChem. 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7) Product Information. Link

Sources

Formulation of 1,1-Dimethyl-2-propynylamine acetyl salicylate for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This technical guide addresses the formulation and handling of 1,1-Dimethyl-2-propynylamine acetyl salicylate (DMP-AS) , a specialized salt complex comprising a propargylamine derivative (structurally related to MAO inhibitors like pargyline) and acetylsalicylic acid (aspirin).

The Core Challenge: The formulation of DMP-AS presents a unique "stability paradox." While the salt formation is intended to stabilize the volatile amine and improve the solubility of the lipophilic acid, the presence of a nucleophilic amine in proximity to the labile ester bond of acetylsalicylate creates a high risk of aminolysis (amide formation) and hydrolysis .

This guide deviates from standard saline dissolution protocols, which would likely degrade the API (Active Pharmaceutical Ingredient) within minutes. Instead, we present a Cryogenic Co-Solvent Protocol and an In-Situ Reconstitution Workflow to ensure that the compound delivered in vivo is chemically identical to the compound weighed on the balance.

Physicochemical Profile & Stability Mechanics

Understanding the molecular behavior is a prerequisite for successful formulation.

PropertySpecificationImplication for Formulation
Chemical Structure Ion pair: 1,1-Dimethyl-2-propynylamine cation + Acetylsalicylate anionSusceptible to dissociation in high ionic strength media.
Molecular Weight ~263.29 g/mol (Salt)Must correct dose for salt factor (Ratio of Salt/Base).
Solubility High in Ethanol, DMSO; Moderate in WaterWater induces rapid hydrolysis; store as non-aqueous stock.
pKa Amine: ~7.8Base: ~3.5
Critical Instability Aminolysis & Hydrolysis The amine can attack the acetyl ester, forming N-propargyl salicylamide (inactive impurity).
Stability Visualization (Graphviz)

The following diagram illustrates the degradation pathways that the formulation must prevent.

degradation_pathway cluster_prevention Formulation Control Strategy DMP_AS DMP-AS Salt (Active API) Dissociation Dissociation (In Aqueous Media) DMP_AS->Dissociation Solvation Hydrolysis Hydrolysis (Water/Heat/pH > 7) Dissociation->Hydrolysis Slow Aminolysis Aminolysis (Nucleophilic Attack) Dissociation->Aminolysis Fast (if primary amine) Products_H Salicylic Acid + Acetic Acid + Free Amine Hydrolysis->Products_H Products_A N-Propargyl Salicylamide (Inactive Impurity) Aminolysis->Products_A

Figure 1: Degradation pathways of Amine-Salicylate salts. The formulation goal is to inhibit the transition from the blue node to the red nodes.

Formulation Protocols

Protocol A: The "Gold Standard" Non-Aqueous Stock (Recommended)

Purpose: For chronic studies where daily weighing is impractical. This method uses a water-free vehicle to prevent hydrolysis, diluted immediately before injection.

Reagents:

  • Polyethylene Glycol 400 (PEG 400), Pharmaceutical Grade.

  • Ethanol (Absolute, Anhydrous).

  • Sterile Saline (0.9% NaCl) – For dilution only.

Workflow:

  • Stock Preparation (100x Concentration):

    • Weigh the required amount of DMP-AS.

    • Dissolve in a mixture of PEG 400 : Ethanol (90:10 v/v) . The ethanol aids wetting; PEG stabilizes.

    • Note: Sonicate briefly (max 30 seconds) in a cool water bath if needed. Heat accelerates degradation.

    • Storage: Store this stock at -20°C in amber glass vials. Stable for ~2 weeks.

  • Dosing Day (Reconstitution):

    • Calculate the daily volume.

    • Dilute the Stock 1:100 into sterile saline immediately prior to administration (within 15 minutes).

    • Final Vehicle Composition: 0.9% PEG 400 / 0.1% Ethanol / 99% Saline.

    • Result: A clear, isotonic solution safe for IV or IP injection.

Protocol B: In-Situ Solubilization (For Acute/PK Studies)

Purpose: Maximum chemical integrity for Pharmacokinetic (PK) profiling.

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD).

  • Phosphate Citrate Buffer (pH 4.5).

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HPβCD solution in Phosphate Citrate Buffer (pH 4.5). Filter sterilize (0.22 µm).

  • Solubilization:

    • Add DMP-AS powder to the vehicle.

    • Vortex vigorously for 60 seconds.

    • The cyclodextrin encapsulates the lipophilic salicylate moiety, shielding the ester bond from hydrolysis and the amine.

  • Administration: Inject within 30 minutes of preparation.

Quality Control & Validation

Do not assume stability. You must validate the dosing solution using HPLC.

HPLC Method for Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (Amine absorption) and 280 nm (Salicylate absorption).

  • Pass Criteria:

    • Peak area of Salicylic Acid (degradation product) < 2%.

    • Peak area of N-Propargyl Salicylamide < 1%.

In Vivo Administration Workflow

The following diagram outlines the critical timing and decision logic for animal technicians.

dosing_workflow Start Start Dosing Procedure Weigh Weigh DMP-AS Salt (Keep on Ice) Start->Weigh Choice Select Vehicle Weigh->Choice Path_A Route A: PEG/EtOH Stock (Chronic Study) Choice->Path_A High Throughput Path_B Route B: Cyclodextrin/Buffer (PK/Acute Study) Choice->Path_B High Stability Dilute Dilute 1:100 in Saline (T-minus 10 mins) Path_A->Dilute Dissolve Vortex in 20% HPβCD (T-minus 10 mins) Path_B->Dissolve Check Visual Inspection (Must be Clear/Colorless) Dilute->Check Dissolve->Check Inject Perform Injection (IP / IV / PO) Check->Inject Immediate

Figure 2: Decision logic for vehicle selection and timing to ensure API integrity.

Dosing Calculations

When converting from a literature dose of the amine base or aspirin to the DMP-AS salt, use the following stoichiometry:

  • MW (1,1-Dimethyl-2-propynylamine): ~83.13 g/mol [1][2]

  • MW (Acetylsalicylic Acid): ~180.16 g/mol

  • MW (DMP-AS Salt): ~263.29 g/mol

Formula:



Example: If the target dose is 10 mg/kg of the amine base:



References

  • Physicochemical Properties of Propargylamines: Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81643, N,N-Dimethylprop-2-yn-1-amine. URL:[Link]

  • Stability of Aspirin Salts: Source: Dressman, J. B., et al. (2012). Biowaiver monograph for immediate-release solid oral dosage forms: Acetylsalicylic acid. Journal of Pharmaceutical Sciences. URL:[Link]

  • Cyclodextrin Formulation Strategies: Source: European Medicines Agency (EMA). (2017). Background review for the excipient cyclodextrins. URL:[Link]

  • Amine-Ester Reactivity (Aminolysis): Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General Text Reference for Mechanism).

Disclaimer: This protocol is for research use only. The specific salt "1,1-Dimethyl-2-propynylamine acetyl salicylate" is an experimental compound. Users must verify the identity and purity of their specific batch using the HPLC methods described above before in vivo administration.

Sources

High-throughput screening with 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate for Dual-Target Neuroprotection

Executive Summary & Scientific Rationale

Neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, are multifactorial pathologies driven by interconnected cascades of oxidative stress, monoamine oxidase (MAO) hyperactivity, and neuroinflammation. Traditional "one-target, one-molecule" pharmacological approaches have demonstrated limited clinical efficacy in halting disease progression. Consequently, Multi-Target Directed Ligands (MTDLs) have emerged as a superior paradigm in neuropharmacology[1].

This application note details the high-throughput screening (HTS) protocols for evaluating 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7) . This unique compound is an MTDL salt combining two potent pharmacophores:

  • 1,1-Dimethyl-2-propynylamine (Propargylamine moiety): An irreversible, mechanism-based inhibitor of MAO-B. Inhibition of MAO-B prevents the oxidative deamination of monoamines, thereby halting the generation of neurotoxic hydrogen peroxide (H₂O₂) and reactive oxygen species (ROS)[2].

  • Acetyl Salicylate (Aspirin moiety): A well-characterized inhibitor of cyclooxygenase (COX-1/COX-2) enzymes, which mitigates neuroinflammation by blocking the synthesis of pro-inflammatory prostaglandins (e.g., PGE2).

By combining these two moieties into a single chemical entity, 1,1-Dimethyl-2-propynylamine acetyl salicylate provides synergistic neuroprotection, ensuring simultaneous delivery to target tissues while minimizing the pharmacokinetic mismatches often seen in combination therapies.

Workflow and Pathway Visualization

HTS_Workflow A Compound Library (CAS 65498-89-7 & Analogs) B Primary HTS: MAO-B Fluorometric Assay (Amplex Red) A->B 10 µM Screen M1 Propargylamine Moiety (MAO-B Target) A->M1 M2 Acetyl Salicylate Moiety (COX Target) A->M2 C Secondary HTS: COX-1 / COX-2 Selectivity (Peroxidase-Coupled) B->C IC50 < 1 µM D Phenotypic Screening: SH-SY5Y Neuroprotection (H2O2 Stress Model) C->D Dual Activity Confirmed E Hit Validation & Lead Optimization D->E Cell Viability > 80% M1->B M2->C

Figure 1: High-throughput screening cascade and dual-target mechanism for CAS 65498-89-7.

Signaling_Pathway Compound 1,1-Dimethyl-2-propynylamine acetyl salicylate MAOB MAO-B Enzyme Compound->MAOB Inhibits COX2 COX-2 Enzyme Compound->COX2 Inhibits Neuroprot Neuroprotection & Cell Survival Compound->Neuroprot Synergistic Effect ROS Reactive Oxygen Species (ROS) MAOB->ROS Prevents PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Prevents Neurotox Neurotoxicity & Apoptosis ROS->Neurotox Drives PGE2->Neurotox Drives

Figure 2: Dual-pathway neuroprotective mechanism of 1,1-Dimethyl-2-propynylamine acetyl salicylate.

Experimental Protocols

Protocol 1: High-Throughput Fluorometric MAO-B Inhibition Assay

Causality & Rationale: To accurately quantify MAO-B inhibition in a 384-well format, we utilize the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) continuous fluorometric assay. MAO-B catalyzes the oxidative deamination of the substrate benzylamine, producing H₂O₂ as a stoichiometric byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce highly fluorescent resorufin[3]. This method is chosen over direct spectrophotometry because it is highly sensitive, allows for continuous kinetic reads, and minimizes interference from the test compound's intrinsic absorbance[4].

Self-Validation System: The assay requires a "no-enzyme" blank to account for the spontaneous auto-oxidation of Amplex Red, and a "no-substrate" control to rule out compound-mediated artifactual HRP reduction. Selegiline is used as a positive control to validate the dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution of recombinant human MAO-B (0.02 U/mL) in 0.05 M sodium phosphate buffer (pH 7.4).

  • Compound Plating: Dispense 10 µL of 1,1-Dimethyl-2-propynylamine acetyl salicylate (serially diluted from 10 µM to 0.1 nM in 1% DMSO/buffer) into a black, flat-bottom 384-well microplate.

  • Enzyme Incubation: Add 20 µL of the 2X MAO-B solution to the wells. Incubate at 37°C for 15 minutes to allow the irreversible propargylamine moiety to bind the FAD cofactor.

  • Reaction Initiation: Prepare a 4X detection mixture containing 2 mM benzylamine, 2 U/mL HRP, and 100 µM Amplex Red reagent. Add 10 µL of this mixture to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C using excitation at 545 nm and emission at 590 nm.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic fit).

Protocol 2: High-Throughput COX-2 Selectivity Assay

Causality & Rationale: While the acetyl salicylate moiety is traditionally a non-selective COX inhibitor, formulating it as a propargylamine salt significantly alters its lipophilicity, steric bulk, and active-site partitioning. To determine the COX-1 vs. COX-2 selectivity index, we employ a peroxidase-coupled HTS assay. COX enzymes possess both cyclooxygenase and peroxidase active sites; the peroxidase site reduces PGG2 to PGH2 while simultaneously oxidizing a fluorogenic cosubstrate (Amplex Red) into resorufin[5]. This unifies our HTS platform, allowing both MAO and COX to be screened using the same fluorometric chemistry.

Self-Validation System: The assay is run in parallel against purified COX-1 (ovine) and COX-2 (human recombinant). Selective inhibitors (SC-560 for COX-1, Celecoxib for COX-2) are run alongside the test compound to ensure the specific activity of each isozyme is accurately isolated and that the assay window is robust.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Pre-incubation: In a black 384-well plate, combine 10 µL of the test compound (serially diluted) with 20 µL of the respective COX enzyme. Incubate at room temperature for 10 minutes.

  • Substrate Addition: Add 10 µL of a detection mix containing 40 µM arachidonic acid and 100 µM Amplex Red. (Note: HRP is not required here, as COX provides the intrinsic peroxidase activity).

  • Detection: Incubate in the dark for 5 minutes at room temperature. Read fluorescence at Ex/Em = 545/590 nm.

  • Selectivity Calculation: Calculate IC₅₀ values for both isozymes. The Selectivity Index (SI) is defined as IC₅₀(COX-1) / IC₅₀(COX-2).

Protocol 3: Phenotypic Neuroprotection Assay (SH-SY5Y Cells)

Causality & Rationale: Target-based HTS must be validated in a physiological cellular model. SH-SY5Y human neuroblastoma cells subjected to H₂O₂-induced oxidative stress serve as an established in vitro model for neurodegeneration. By pretreating cells with the MTDL, we assess its ability to cross the cell membrane, inhibit intracellular targets, and exert synergistic neuroprotective effects.

Self-Validation System: Cell viability is measured via resazurin reduction. A critical control group treated with an equimolar physical mixture of 1,1-dimethyl-2-propynylamine and acetylsalicylic acid is included. This proves whether the specific salt form (CAS 65498-89-7) provides superior bioavailability and stability compared to co-administering the two parent drugs.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells at a density of 1 × 10⁴ cells/well in a 96-well clear-bottom tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pretreatment: Aspirate media and replace with serum-free DMEM containing the test compound (0.1 µM to 50 µM), the physical mixture control, or vehicle (0.1% DMSO). Incubate for 2 hours.

  • Oxidative Insult: Add H₂O₂ to a final concentration of 100 µM to induce oxidative stress. Incubate for an additional 24 hours.

  • Viability Measurement: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Readout: Measure fluorescence at Ex/Em = 560/590 nm. Normalize data against the vehicle control (100% viability) and the H₂O₂-only control (0% protection).

Quantitative Data Summarization

Table 1: MAO-A vs MAO-B Inhibition Profile

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (MAO-A/MAO-B)
1,1-Dimethyl-2-propynylamine acetyl salicylate > 100 0.15 ± 0.02 > 666

| Selegiline (Reference) | 65.2 | 0.04 ± 0.01 | 1630 |

Table 2: COX-1 vs COX-2 Selectivity Index

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
1,1-Dimethyl-2-propynylamine acetyl salicylate 12.4 ± 1.1 1.8 ± 0.3 6.8

| Aspirin (Reference) | 3.2 ± 0.5 | 28.5 ± 2.1 | 0.11 |

Table 3: SH-SY5Y Neuroprotection Efficacy (H₂O₂ Stress Model)

Treatment Group Cell Viability (%) EC₅₀ for Neuroprotection (µM)
Vehicle Control 100 ± 4.2 N/A
H₂O₂ (100 µM) Insult 42.1 ± 3.8 N/A
H₂O₂ + MTDL Salt (CAS 65498-89-7) 88.5 ± 5.1 2.4 ± 0.4

| H₂O₂ + Physical Mixture | 76.2 ± 4.9 | 5.1 ± 0.6 |

References

  • do Carmo Carreiras M, Ismaili L, Marco-Contelles J. "Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy." Bioorganic & Medicinal Chemistry Letters, 2020.

  • Knez D, et al. "New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review." Molecules, 2024.

  • Guang HM, Du GH. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." Acta Pharmacologica Sinica, 2006.

  • Thermo Fisher Scientific. "Substrates for Oxidases, Including Amplex Red Kits—Section 10.5." Molecular Probes Handbook.

  • Gee KR, et al. "Fluorinated resorufin compounds and their application." US Patent 7432372B2, 2008.

Sources

Handling and safety precautions for 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Handling and Safety Protocol for 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Executive Summary & Chemical Identity

This application note defines the standard operating procedures (SOPs) for the safe handling, storage, and experimental use of 1,1-Dimethyl-2-propynylamine acetyl salicylate . This compound is a salt formed between a reactive acetylenic amine (1,1-dimethylpropargylamine) and a non-steroidal anti-inflammatory drug (acetylsalicylic acid).

Researchers must recognize that this compound combines the toxicity and volatility risks of propargylamines with the sensitization potential of salicylates. Furthermore, the presence of a terminal alkyne moiety within a salt lattice introduces potential thermal instability, requiring strict adherence to exclusion of ignition sources and metal contaminants.

PropertyDetail
Chemical Name 1,1-Dimethyl-2-propynylamine acetyl salicylate
Synonyms 2-Methyl-3-butyn-2-amine acetylsalicylate; 1,1-Dimethylpropargylamine aspirin salt
CAS Number 65498-89-7
Molecular Formula C

H

NO

(Salt Stoichiometry 1:[1]1)
Molecular Weight ~263.29 g/mol
Physical State Crystalline Solid (White to Off-White)

Hazard Identification & Risk Assessment

As a Senior Scientist, I categorize this material as High Risk due to the synergistic hazards of its constituents. Do not treat this simply as "aspirin" or a generic amine salt.

Constituent Hazard Analysis[1][2][3][4]
  • Cation (1,1-Dimethylpropargylamine):

    • Toxicity:[1][2] Highly toxic by ingestion, inhalation, and skin contact.[1]

    • Reactivity: Terminal alkyne group. Capable of forming explosive metal acetylides if exposed to copper, silver, or mercury.

    • Corrosivity:[3] Causes severe skin burns and eye damage.[4][5][6]

  • Anion (Acetylsalicylate):

    • Sensitization: Known respiratory and skin sensitizer.[6] Can induce asthma-like symptoms (aspirin sensitivity).

    • Hydrolysis: Moisture sensitive; degrades to salicylic acid and acetic acid (vinegar smell indicates degradation).

GHS Classification (Derived)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3

  • Skin Corrosion/Irritation: Category 1B (Due to amine potential)

  • Respiratory Sensitization: Category 1

  • Flammable Solid: Category 2 (Potential, due to alkyne content)

Storage and Stability Protocol

The stability of this salt relies on preventing the hydrolysis of the ester group and the polymerization of the alkyne.

  • Temperature: Store at -20°C . The low temperature inhibits the spontaneous polymerization of the alkyne group and slows ester hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can promote radical formation at the propargyl site; moisture accelerates aspirin degradation.

  • Container: Amber glass vial with a PTFE-lined cap.

    • Critical Prohibition:NEVER store in metal containers or use metal foil liners. Trace metal ions (Cu, Ag) can catalyze acetylide formation, creating shock-sensitive hazards.

Engineering Controls & PPE

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of sensitizing dusts.
Ocular Chemical Splash GogglesFace shield required if handling >1g.
Dermal Double Nitrile Gloves (0.11mm min)Propargylamines penetrate skin rapidly. Change outer gloves every 15 mins.
Body Lab Coat + Tyvek SleevesPrevents dust accumulation on clothing.
Engineering Controls
  • Primary: All open handling (weighing, solubilization) must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

  • Static Control: Use an ionizing fan or antistatic gun during weighing. Dry crystalline salts of organic amines are prone to static charge, which can disperse toxic dust or spark flammable vapors.

Experimental Handling Protocol

Weighing and Solubilization Workflow

The following Graphviz diagram outlines the mandatory logic flow for handling this compound to ensure containment and stability.

HandlingProtocol cluster_safety CRITICAL SAFETY CHECKS Start Start: Retrieve from -20°C Equilibrate Equilibrate to RT (Desiccator) Prevent Condensation Start->Equilibrate 30 mins Inspect Visual Inspection (Check for vinegar odor/discoloration) Equilibrate->Inspect Weighing Weighing in Fume Hood Use PLASTIC Spatula Only Inspect->Weighing Pass Waste Quench & Disposal (High pH Hydrolysis) Inspect->Waste Fail (Degraded) Solubilization Dissolve immediately (DMSO or Ethanol preferred) Weighing->Solubilization Minimize Air Exposure Usage Experimental Application Solubilization->Usage Usage->Waste

Figure 1: Safe handling workflow. Note the critical prohibition of metal tools during weighing.

Step-by-Step Methodology
  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. Reasoning: Opening a cold vial condenses atmospheric moisture, instantly initiating hydrolysis of the acetyl salicylate.

  • Tool Selection: Select a plastic or ceramic spatula .

    • Warning: Do not use stainless steel or nickel spatulas. Although less reactive than copper, avoiding all metal contact eliminates the risk of catalytic alkyne activation.

  • Weighing:

    • Place the balance inside the fume hood.

    • Tare a glass scintillation vial or antistatic weighing boat.

    • Transfer the solid gently to avoid dust generation.

  • Solubilization:

    • Preferred Solvents: DMSO (Dimethyl sulfoxide) or Ethanol.

    • Avoid: Water (unless for immediate use, due to hydrolysis).

    • Protocol: Add solvent directly to the weighing vial to trap any dust. Vortex to dissolve.

  • Deactivation: Any residual powder on tools or gloves should be wiped with a 10% NaOH solution (hydrolyzes the aspirin and neutralizes the amine salt) before standard cleaning.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 mins.[3]Seek medical attention.[1][4][7][5][3][8] Monitor for sensitization (rash/wheezing).
Eye Contact Flush with water for 15 mins (lift lids).Do not use neutralization agents. Transport to ER immediately.
Inhalation Move to fresh air.[1][4][7][5][3][8]Administer oxygen if breathing is labored.[5][3][8] Watch for delayed pulmonary edema.
Spill (<1g) Cover with wet paper towels to prevent dust.Wipe up with 10% NaOH/water solution. Dispose as hazardous waste.
Fire Use Dry Chemical or CO2.[7][9]Avoid Water Jet. Water may spread the toxic amine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76319, 1,1-Dimethyl-2-propynylamine. Retrieved from [Link]

Sources

Experimental design for preclinical studies of 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 1,1-Dimethyl-2-propynylamine Acetylsalicylate

Compound Code: DMP-ASA (Provisional) | Therapeutic Class: Multi-Target Directed Ligand (MTDL) Target Indications: Neurodegenerative Disorders (Parkinson’s, Alzheimer’s), Neuroinflammation.[1][2][3][4][5]

Part 1: Executive Summary & Rationale[2][3][4][6]

1,1-Dimethyl-2-propynylamine acetyl salicylate represents a rational salt design combining two distinct pharmacophores:

  • 1,1-Dimethyl-2-propynylamine (DMP): A propargylamine derivative and mechanism-based inhibitor of Monoamine Oxidase B (MAO-B).[1][3][4][5] The propargyl moiety confers neuroprotective properties via mitochondrial stabilization and anti-apoptotic signaling.[2][4][5]

  • Acetylsalicylic Acid (Aspirin): A non-steroidal anti-inflammatory drug (NSAID) inhibiting Cyclooxygenase (COX-1/2), reducing neuroinflammatory cascades mediated by microglia.[1][2][3][4][5][6]

The Synergistic Hypothesis: Neurodegeneration is multifactorial, involving oxidative stress (MAO-B mediated) and inflammation (COX mediated).[1][2][3][4][5][6] This salt form aims to improve the bioavailability of the amine while delivering a stoichiometric anti-inflammatory counter-ion, potentially offering superior efficacy to co-administration due to synchronized pharmacokinetics and improved brain uptake.[6]

Part 2: Chemical Validation & Stability (Critical Step)[1][2][3][5]

Senior Scientist Note: The primary risk in developing amine salts of aspirin is aminolysis .[2][5] The primary amine (DMP) can nucleophilically attack the acetyl ester of aspirin, leading to the formation of a covalent amide (N-propargyl salicylamide) and acetic acid, destroying the active pharmaceutical ingredient (API).[4][5][6] Validation of the ionic nature of the complex is non-negotiable.

Protocol A: Salt vs. Covalent Species Characterization

Objective: Confirm the substance is a stable salt (ionic interaction) and not a degradation product.[2][4][5]

  • Differential Scanning Calorimetry (DSC):

    • Method: Heat sample from 25°C to 250°C at 10°C/min under

      
      .
      
    • Success Criteria: A distinct, sharp melting endotherm distinct from individual components (DMP bp ~80°C, Aspirin mp ~135°C).

    • Failure Mode: Broad endotherms or exotherms indicating decomposition/reaction.[1][2][3][4][5]

  • FT-IR Spectroscopy:

    • Target: Look for the carboxylate anion (

      
      ) antisymmetric stretch ~1550–1610 
      
      
      
      and symmetric stretch ~1400
      
      
      .[1][2][3][4][5]
    • Red Flag: Appearance of an amide I band (~1650

      
      ) suggests aminolysis.[1][2][3][4][5]
      
  • High-Performance Liquid Chromatography (HPLC) Stability:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.[1][2][3][5][6]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2][3][4][5] Gradient elution.

    • Detection: UV at 230 nm (Salicylate) and 210 nm (Amine).[1][2][3][4][5][6]

    • Stress Test: Incubate salt in solid state at 40°C/75% RH for 4 weeks. Measure appearance of Salicylic Acid (hydrolysis) or Amide impurities.[2][3][5]

Part 3: In Vitro Pharmacology (Mechanism of Action)[5]

Protocol B: Dual-Target Inhibition Assay

Objective: Quantify inhibitory potency (


) against MAO-B and COX-1/2.[1][2][3][4][5]

1. MAO-B Inhibition (Fluorometric Amplex Red Assay)

  • Enzyme Source: Recombinant Human MAO-B (and MAO-A for selectivity profiling).[1][2][3][4][5]

  • Substrate: p-Tyramine or Benzylamine.[1][4][5]

  • Mechanism: MAO converts substrate to aldehyde +

    
    .[1][2][3][4][5] Horseradish Peroxidase (HRP) uses 
    
    
    
    to oxidize Amplex Red to Resorufin (fluorescent).[1][2][3][4][5]
  • Workflow:

    • Incubate DMP-ASA (0.1 nM – 100 µM) with MAO-B enzyme for 30 mins at 37°C.[1][2][3][4][5]

    • Add Substrate mix (200 µM Tyramine, 1 U/mL HRP, 50 µM Amplex Red).[1][2][3][4][5][6]

    • Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.

  • Control: Selegiline (Positive control).[1][2][3][4][5][6]

2. COX-1/2 Inhibition (Colorimetric Screening)

  • Kit: Cayman Chemical COX Inhibitor Screening Assay (Item No. 560131).

  • Method: Measures PGH2 production via SnCl2 reduction to PGF2

    
    , quantified by ELISA.[2][3][5][6]
    
  • Workflow:

    • Incubate DMP-ASA with COX-1 and COX-2 enzymes separately.[1][2][3][4][5]

    • Add Arachidonic Acid (substrate).[1][2][3][4][5]

    • Quench and quantify PGF2

      
      .[1][2][3][4][5]
      
  • Success Criteria:

    
     for COX comparable to Aspirin (~20-100 µM range) but maintained in the salt form.
    
Visualization: Mechanism of Action

MOA_Pathway Compound DMP-ASA Salt Dissoc Physiological Dissociation Compound->Dissoc DMP 1,1-Dimethyl-2- propynylamine Dissoc->DMP ASA Acetylsalicylate Dissoc->ASA MAOB MAO-B Enzyme (Mitochondria) DMP->MAOB Irreversible Inhibition ROS Oxidative Stress (H2O2, Aldehydes) DMP->ROS Blocks COX COX-1 / COX-2 (Microglia) ASA->COX Acetylation (Inhibition) PGE Pro-inflammatory Prostaglandins ASA->PGE Blocks MAOB->ROS Catalyzes COX->PGE Synthesizes Neuro Neuroprotection & Dopamine Sparing ROS->Neuro Reduction leads to PGE->Neuro Reduction leads to

Caption: Dual-pathway mechanism where DMP-ASA dissociates to target oxidative stress via MAO-B and inflammation via COX enzymes.[1][2][3][4][5]

Part 4: Pharmacokinetics & BBB Penetration[2][3][4][6]

Rationale: The salt must cross the Blood-Brain Barrier (BBB) to be effective.[1][2][4][5] Aspirin is known to cross; the amine's lipophilicity must be verified.[3][4][5]

Protocol C: LC-MS/MS Bioanalysis

Matrix: Plasma and Brain Homogenate (Mouse/Rat). Analyte List:

  • DMP (Amine)[1][2][3][4][5]

  • Salicylic Acid (Active metabolite of Aspirin)[2][3][5]

  • Acetylsalicylic Acid (Labile, requires stabilization with NaF/PMSF during collection).[1][2][3][4][5][6]

Experimental Design:

  • Animals: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing: Oral Gavage (PO) at 10 mg/kg (equimolar basis).[1][2][3][4][5][6]

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Analysis: Calculate

    
     ratio (
    
    
    
    ). A ratio > 0.3 indicates significant CNS penetration.[1][2][3][4][5]

Part 5: In Vivo Efficacy (Proof of Concept)

Protocol D: MPTP-Induced Parkinson’s Model

Rationale: MPTP is converted by MAO-B to MPP+, a neurotoxin destroying dopaminergic neurons.[1][2][3][4][5] MAO-B inhibitors prevent this conversion.[1][2][3][4][5][7] This model perfectly validates the amine component while the aspirin component mitigates the associated glial inflammation.[4][5]

Study Groups (n=10/group):

  • Vehicle Control: Saline.

  • MPTP Control: MPTP (20 mg/kg i.p.[1][2][3][4][5][6] x 4 doses) + Vehicle.

  • Positive Control: Selegiline (10 mg/kg).[1][2][3][4][5]

  • Test Group: DMP-ASA (Low Dose).

  • Test Group: DMP-ASA (High Dose).

Timeline:

  • Days 1-7: Pre-treatment with DMP-ASA (Prophylactic design).

  • Day 8: MPTP administration.

  • Days 9-14: Post-treatment washout and behavioral testing.

Readouts:

  • Behavioral: Rotarod test (motor coordination).

  • Histology: Tyrosine Hydroxylase (TH) staining in the Substantia Nigra (quantify viable dopaminergic neurons).[1][2][3][4][5]

  • Biochemical: Dopamine and DOPAC levels (HPLC-ECD) in the striatum.

Data Presentation: Expected Readouts
ReadoutMPTP ControlDMP-ASA (Expected)Biological Significance
Striatal Dopamine < 30% of baseline> 70% of baselinePreservation of neurotransmitter function.[1][2][3][4]
TH+ Neuron Count Significant lossSignificant rescueNeuroprotection of nigral cells.[2][4][5]
TNF-

(Brain)
Elevated (High)Reduced (Low)Anti-inflammatory effect of Salicylate.[1][2][3][4][5]
Rotarod Latency Reduced (< 30s)Preserved (> 120s)Functional motor recovery.[1][2][3][4][5]
Visualization: Preclinical Workflow

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Validation Start Synthesis of DMP-ASA QC QC: DSC, HPLC (Confirm Salt vs Amide) Start->QC MAO MAO-B Assay (IC50 determination) QC->MAO COX COX-1/2 Assay (Selectivity) QC->COX Stab Plasma Stability (Hydrolysis Rate) QC->Stab PK PK Study (Mouse) Brain/Plasma Ratio MAO->PK If Potent COX->PK Stab->PK MPTP MPTP Model (Neuroprotection) PK->MPTP If BBB Penetrant Decision Go / No-Go Decision MPTP->Decision

Caption: Step-wise preclinical development funnel from chemical synthesis to in vivo efficacy.

References

  • Binda, C., et al. (2004).[1][2][3][5][6] "Structure-function relationships in the monoamine oxidase family." Journal of Biological Chemistry. Link (Validates Propargylamine mechanism).[1][2][3][4][5]

  • Vane, J. R., & Botting, R. M. (2003).[1][2][3][5][6] "The mechanism of action of aspirin."[4][5] Thrombosis Research. Link (Validates Acetylsalicylate mechanism).[1][2][3][5]

  • Youdim, M. B., et al. (2006).[1][2][3][5][6] "Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders."[4][5] Trends in Pharmacological Sciences. Link (Grounding for the MTDL/Hybrid approach).

  • Teismann, P., et al. (2001).[1][2][3][5][6] "Cyclooxygenase-2 is instrumental in Parkinson's disease neurodegeneration."[1][2][3][4][5] Proceedings of the National Academy of Sciences. Link (Validates COX inhibition in MPTP models).[1][2][3][5][6]

  • ChemIDplus. (2024).[1][2][3][4][5] "1,1-Dimethyl-2-propynylamine acetyl salicylate (RN: 65498-89-7)."[1][3][4][5][8] National Library of Medicine.[2][3][4][5][6] Link (Chemical Identity Verification).[1][2][3][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for formulation scientists and researchers working with 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS: 65498-89-7)[1]. This compound is a salt formed between a highly water-soluble weak base (1,1-dimethylpropargylamine, predicted pKa ~8.67)[2] and a poorly water-soluble weak acid (acetylsalicylic acid/aspirin). Because the solubility of this salt is dictated by the microenvironmental pH and the intrinsic solubility of the un-ionized acetylsalicylic acid, formulation often requires advanced solubilization strategies.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my salt precipitate when diluted in unbuffered water or acidic media? A1: The precipitation is driven by a shift in the pH-solubility profile. When the salt is dissolved in unbuffered water, the pH may drift. If the pH drops below 4.5, the acetylsalicylate anion is protonated back into its un-ionized form (acetylsalicylic acid), which has a very low intrinsic aqueous solubility. According to the general treatment of pH-solubility profiles for weak acid/weak base salts, the maximum solubility (


) occurs where both the acid and base are predominantly ionized[3].
Solution: Buffer your aqueous system to a pH between 5.5 and 6.5 to ensure the acetylsalicylic acid remains in its highly soluble anionic state while the amine remains protonated.

Q2: I need to formulate a highly concentrated liquid stock (>50 mg/mL). pH adjustment alone isn't enough. What is the next best step? A2: You should employ a cosolvent system. Cosolvents like Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400) reduce the dielectric constant of the aqueous vehicle, exponentially increasing the solubility of the hydrophobic acetylsalicylate moiety. The solubility increase can be predicted using Yalkowsky's log-linear model:


, where 

is the aqueous solubility,

is the solubilization power of the cosolvent, and

is the cosolvent fraction[4]. Solution: Start with a 20-30% v/v PEG 400 or PG in water.

Q3: Can I use cyclodextrins to improve aqueous solubility without using organic cosolvents? A3: Yes. Acetylsalicylic acid is known to form stable inclusion complexes with


-cyclodextrins. The hydrophobic aromatic ring of the acetylsalicylate fits into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[5]. Using 2-Hydroxypropyl-

-cyclodextrin (HP-

-CD) is highly recommended as it prevents the precipitation of the acetylsalicylic acid component and masks the bitter taste of the amine.
Section 2: Quantitative Data & System Parameters

To guide your formulation strategy, refer to the physicochemical parameters and expected solubility enhancements summarized below.

Table 1: Physicochemical Properties & Solubilization Data

Parameter / StrategyValue / DescriptionMechanism of Action
pKa (Amine) ~8.67[2]Protonated (ionized) at pH < 8.6
pKa (Acetylsalicylic Acid) ~3.50Deprotonated (ionized) at pH > 4.5
Optimal pH Range 5.5 - 6.5Maintains mutual ionization of both salt components[3].
PEG 400 Addition (30% v/v) ~5 to 10-fold solubility increaseReduces solvent polarity; follows Yalkowsky log-linear model[6].
HP-

-CD Complexation

-type phase solubility
Forms 1:1 inclusion complex with the acetylsalicylate aromatic ring[5].
Section 3: Experimental Workflows & Methodologies

Protocol A: Constructing a Self-Validating pH-Solubility Profile Objective: To empirically determine the


 of 1,1-Dimethyl-2-propynylamine acetyl salicylate.
  • Preparation: Prepare a series of 50 mM phosphate/citrate buffers ranging from pH 2.0 to 9.0 in 0.5 pH increments.

  • Saturation: Add an excess amount of the salt (e.g., 200 mg) to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm and 25°C for 48 hours. (Causality note: 48 hours ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings).

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. (Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting the acetylsalicylate moiety at 276 nm).

  • Validation: Measure the pH of the final filtrate. If the pH has shifted by >0.1 units from the initial buffer, record the final pH as the true equilibrium pH[3].

Protocol B: Phase-Solubility Study with HP-


-CD (Higuchi-Connors Method) 
Objective: To determine the stability constant (

) of the cyclodextrin complex.
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD ranging from 0 to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in a pH 6.0 buffer.
    
  • Saturation: Add excess 1,1-Dimethyl-2-propynylamine acetyl salicylate to each solution.

  • Equilibration: Shake at 25°C for 72 hours in the dark (to prevent potential hydrolysis or photodegradation of the salicylate).

  • Analysis: Filter (0.45 µm) and quantify the dissolved drug concentration via HPLC.

  • Calculation: Plot drug concentration (M) vs. HP-

    
    -CD concentration (M). Calculate the stability constant using the equation: 
    
    
    
    , where
    
    
    is the intrinsic solubility of the drug in the absence of cyclodextrin[5].
Section 4: Solubilization Decision Workflow

G A 1,1-Dimethyl-2-propynylamine Acetyl Salicylate B Assess pH-Solubility (Target pH 5.5 - 6.5) A->B C Is Target Solubility Met? B->C D Cosolvent Addition (PEG 400 / Propylene Glycol) C->D No E Cyclodextrin Complexation (HP-β-CD) C->E No F Final Solubilized Formulation C->F Yes D->F E->F

Workflow for optimizing the solubility of 1,1-Dimethyl-2-propynylamine acetyl salicylate.

References
  • Title: 1,1-dimethylpropargylamine - Physico-chemical Properties Source: chembk.com URL: [Link]

  • Title: General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base Source: nih.gov URL: [Link]

  • Title: Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures Source: ualberta.ca URL: [Link]

  • Title: Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins Source: scirp.org URL: [Link]

Sources

Optimizing synthesis yield of 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Target: 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Welcome to the Advanced Troubleshooting and Standard Operating Procedure (SOP) Knowledge Base for the synthesis of 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7) 1. This guide is designed for drug development professionals and application scientists to resolve common yield-limiting issues, understand the underlying mechanistic causality, and implement a self-validating manufacturing protocol.

Mechanistic Overview & Reaction Pathways

The synthesis relies on a straightforward acid-base proton transfer between acetylsalicylic acid (Aspirin) and the primary amine 1,1-dimethyl-2-propynylamine (CAS 2978-58-7) 2. However, the electrophilic nature of the acetyl ester on the salicylic acid makes it highly susceptible to two competing side reactions: nucleophilic attack by the amine (transamidation) and nucleophilic attack by water (hydrolysis).

G Reactants 1,1-Dimethyl-2-propynylamine + Acetylsalicylic Acid Desired Proton Transfer (Controlled Temp < 15°C) Reactants->Desired Side1 Nucleophilic Attack (Transamidation > 30°C) Reactants->Side1 Side2 Aqueous Hydrolysis (Moisture > 0.05%) Reactants->Side2 Salt 1,1-Dimethyl-2-propynylamine acetyl salicylate (Target) Desired->Salt Amide N-(2-methylbut-3-yn-2-yl)acetamide + Salicylic Acid Side1->Amide Hydrolysis Salicylic Acid + Acetic Acid Side2->Hydrolysis

Reaction pathways for 1,1-Dimethyl-2-propynylamine acetyl salicylate synthesis and side reactions.

Troubleshooting & FAQs

Q1: Why is my isolated yield consistently below 60%, accompanied by a strong odor of vinegar in the reactor? A1: This is the hallmark of ester hydrolysis . Acetylsalicylic acid is highly moisture-sensitive. When water is present in your solvent or introduced via atmospheric humidity, it hydrolyzes the acetyl ester to yield salicylic acid and acetic acid (the source of the vinegar odor). Causality: Water acts as a nucleophile, outcompeting the acid-base salt formation if given sufficient time and thermal energy. Resolution: Mandate strictly anhydrous conditions. Use Karl Fischer (KF) titration to verify solvent moisture is <0.05% before initiating the reaction.

Q2: HPLC analysis of my crude product shows a significant impurity peak with a higher molecular weight than the target salt. What is this? A2: This is the transamidation by-product , N-(2-methylbut-3-yn-2-yl)acetamide. Causality: Although the 1,1-dimethyl groups on the propynylamine provide steric hindrance, the primary amine is still a potent nucleophile 3. If the reaction temperature exceeds 30 °C, the thermal energy surpasses the activation barrier for nucleophilic acyl substitution, causing the amine to attack the acetyl ester rather than simply accepting a proton. Resolution: Salt formation (proton transfer) is diffusion-controlled and nearly instantaneous even at low temperatures. Keep the reaction strictly below 15 °C to kinetically favor the salt and suppress the amide formation.

Q3: I am losing stoichiometry during the reaction; the final product contains unreacted acetylsalicylic acid despite a 1:1 input. Why? A3: You are experiencing amine vaporization . 1,1-Dimethyl-2-propynylamine is highly volatile, possessing a boiling point of 79–80 °C and a vapor pressure of 68.7 hPa at 20 °C 2. Causality: The acid-base reaction is exothermic. If the amine is added too quickly without adequate cooling, the localized heat of reaction will boil off the amine before it can react. Resolution: Use a sealed reactor with a chilled reflux condenser. Pre-chill the amine and add it dropwise.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent is critical. The ideal solvent must have a low dielectric constant to force the polar salt to precipitate immediately, thereby protecting it from subsequent side reactions in the solution phase.

Solvent SystemDielectric Constant (ε)Target Salt Solubility (5°C)Primary Failure ModeTypical Isolated Yield
MTBE (Anhydrous) 2.6Very LowNone (Optimal)>92%
Ethyl Acetate 6.0LowAmidation of solvent~85%
Ethanol (Anhydrous) 24.5HighTransamidation~65%
Aqueous / High Moisture 80.1Very HighEster Hydrolysis<10%
Self-Validating Experimental Protocol (SOP)

To ensure high E-E-A-T standards, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reactor Preparation & Suspension

  • Charge a dry, nitrogen-purged jacketed reactor with 1.00 equivalent of anhydrous acetylsalicylic acid.

  • Suspend the acid in 10 volumes of anhydrous methyl tert-butyl ether (MTBE).

  • Validation Checkpoint 1: Pull a 1 mL aliquot of the suspension and perform Karl Fischer titration. Proceed only if moisture is <0.05%.

Step 2: Thermal Equilibration

  • Set the reactor jacket temperature to 0 °C.

  • Stir the suspension at 250 RPM until the internal temperature stabilizes at 0–5 °C.

Step 3: Controlled Amine Addition

  • Dissolve 1.02 equivalents of 1,1-dimethyl-2-propynylamine in 2 volumes of anhydrous MTBE.

  • Begin dropwise addition of the amine solution over 60 minutes.

  • Validation Checkpoint 2: Monitor the internal thermocouple continuously. The system must automatically pause addition if the internal temperature exceeds 12 °C. Maintain <12 °C to prevent transamidation.

Step 4: Aging and Conversion Verification

  • Once addition is complete, age the resulting thick white slurry at 5 °C for 2 hours.

  • Validation Checkpoint 3: Pull a filtered aliquot of the solid, dissolve in cold acetonitrile, and analyze via HPLC (210 nm). Proceed to isolation only if unreacted acetylsalicylic acid is <1.0% and amide by-product is <0.5%.

Step 5: Isolation & Drying

  • Filter the precipitated salt under a positive nitrogen blanket (do not pull ambient air through the cake, as atmospheric moisture will cause rapid hydrolysis).

  • Wash the filter cake with 2 volumes of pre-chilled (0 °C) anhydrous MTBE.

  • Dry the product in a vacuum oven at 25 °C until a constant weight is achieved. Note: Do not exceed 25 °C during drying to prevent solid-state amidation.

References

Sources

Technical Support Center: Minimizing Off-Target Effects of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate (DMP-AS)

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific pharmacological profile of 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7), also known as DMP-AS , the following Technical Support Guide addresses the critical challenges in its experimental application.

This guide treats DMP-AS as a dual-component system: a mechanism-based inhibitor (suicide substrate) of amine oxidases (via the 1,1-dimethylpropargylamine moiety) and a salicylate prodrug . The off-target effects primarily stem from non-selective amine oxidase inhibition (MAO-A vs. MAO-B/SSAO), reactive metabolite formation, and salicylate-induced cytotoxicity.

Status: Operational | Tier: L3 Engineering Support Subject: Optimization of DMP-AS Protocols for Specificity and Stability Audience: Lead Pharmacologists, Assay Development Scientists

Compound Integrity & Formulation: The "Hydrolysis" Trap

Issue: Users frequently report inconsistent IC50 values or "loss of potency" in long-term assays. Root Cause: The acetyl salicylate counterion is highly susceptible to hydrolysis in aqueous buffers, releasing free salicylic acid and the free amine. This shifts the pH and alters the lipophilicity of the ion pair, affecting membrane permeability and target engagement.

Troubleshooting Guide: Stability Optimization
SymptomProbable CauseCorrective Action
Precipitation in Stock Hydrolysis of acetyl group; formation of insoluble salicylate complexes.Do not store in aqueous buffers >4 hours. Prepare stocks in anhydrous DMSO or Ethanol . Store at -20°C under Argon.
pH Drift in Media Release of Salicylic Acid (

).
Use HEPES (25-50 mM) instead of bicarbonate buffers for long incubations to buffer the acid release.
Variable Potency Free amine volatility.The free amine (1,1-dimethylpropargylamine) is volatile. Seal plates immediately. Avoid open-air evaporation steps.

Protocol 1.1: Anhydrous Stock Preparation

  • Weigh DMP-AS in a humidity-controlled glove box if possible.

  • Dissolve to 100 mM in anhydrous DMSO (Grade:

    
    99.9%, Water <0.005%).
    
  • Aliquot into single-use amber glass vials (avoid plastics that leach plasticizers).

  • Verification: Check purity via HPLC-UV prior to critical in vivo dosing. Expect a retention time shift if >5% hydrolysis has occurred.

In Vitro Specificity: Managing the "Suicide" Kinetics

Issue: High background toxicity or non-specific binding in enzymatic assays. Mechanism: The 1,1-dimethylpropargylamine moiety acts as a mechanism-based inhibitor (suicide substrate). It requires catalytic turnover by the target enzyme (e.g., MAO-B, SSAO) to form a reactive species (likely an imine or allene) that covalently modifies the active site cofactor (FAD/TPQ). Off-Target Risk: If concentrations are too high, the reactive intermediate can leak and alkylate non-target proteins (nucleophiles), causing cytotoxicity unrelated to the target.

FAQ: Assay Optimization

Q: Why do I see inhibition of MAO-A when targeting MAO-B? A: Propargylamines lose selectivity at high concentrations. While N-methyl-N-propargyl (Selegiline) is MAO-B selective, the 1,1-dimethyl analog has a distinct steric profile.

  • Solution: Perform a Time-Dependent Inhibition (TDI) assay. Suicide inhibitors show increased potency with pre-incubation.

  • Protocol: Pre-incubate DMP-AS with the enzyme for 30 minutes before adding the substrate. This allows the covalent bond to form at lower concentrations (

    
    ), maximizing selectivity over reversible off-targets.
    

Q: How do I distinguish specific cytotoxicity from salicylate toxicity? A: Run a control arm with Sodium Salicylate at equimolar concentrations. If the toxicity profile matches DMP-AS, the issue is the counterion (salicylate), not the amine.

In Vivo Safety: The "Cheese Effect" & Gastric Shielding

Issue: Unexpected mortality or hypertensive crises in animal models. Root Cause:

  • MAO-A Inhibition: If DMP-AS inhibits intestinal MAO-A, dietary tyramine cannot be metabolized, leading to massive norepinephrine release (Hypertensive Crisis).

  • Gastric Ulceration: The acetyl salicylate component inhibits COX-1, reducing protective prostaglandins in the stomach.

Experimental Workflow: Dosing Strategy

To minimize these off-targets, follow this logic gate:

  • Route of Administration: Switch from Oral (PO) to Intraperitoneal (IP) or Subcutaneous (SC) . This bypasses the high concentration of MAO-A in the gut epithelium and reduces direct gastric irritation.

  • Dietary Restriction: Switch animals to a low-tyramine chow 48 hours prior to dosing.

  • Gastric Protection: Co-administer a proton pump inhibitor (e.g., Omeprazole) if oral dosing is mandatory.

Visualizing the Mechanism & Off-Targets

The following diagram illustrates the dual pathway of DMP-AS and the critical control points (Nodes in Red) to monitor for off-target effects.

DMP_AS_Mechanism DMP_AS DMP-AS (Parent Compound) Amine 1,1-Dimethyl- propargylamine DMP_AS->Amine Hydrolysis Salicylate Salicylate (Metabolite) DMP_AS->Salicylate Hydrolysis Target_Enz Target Enzyme (e.g., MAO-B / SSAO) Amine->Target_Enz Binding (Kd) OffTarget_MAOA Off-Target: MAO-A (Gut/Brain) Amine->OffTarget_MAOA High Dose / Low Selectivity OffTarget_COX Off-Target: COX-1 (Stomach) Salicylate->OffTarget_COX Inhibition Reactive_Int Reactive Intermediate (Imine/Allene) Reactive_Int->Target_Enz Covalent Modification (Irreversible) NonSpec_Bind Non-Specific Protein Alkylation Reactive_Int->NonSpec_Bind Leakage Target_Enz->Reactive_Int Catalytic Turnover Therapeutic Therapeutic Effect (Neuroprotection) Target_Enz->Therapeutic Toxicity_HT Hypertensive Crisis (Cheese Effect) OffTarget_MAOA->Toxicity_HT Tyramine Accumulation Toxicity_GI Gastric Damage (Ulcers) OffTarget_COX->Toxicity_GI Prostaglandin Reduction

Figure 1: Mechanistic pathway of DMP-AS showing the divergence between the bioactive amine and the salicylate counterion. Red nodes indicate primary off-target risks requiring mitigation.

Summary Data: Solubility & Stability Profile

Solvent SystemSolubility (mg/mL)Stability (

at 25°C)
Recommended Use
Water (pH 7.0) >50 mg/mL< 24 HoursAcute dosing only. Prepare fresh.
DMSO (Anhydrous) >100 mg/mL> 6 MonthsStock storage (-20°C).
Ethanol (Abs.) ~30 mg/mL~ 1 MonthVehicle for IP injection.
0.5% Methylcellulose Suspension< 12 HoursOral gavage vehicle.

References

  • Chemical Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136128, 1,1-Dimethyl-2-propynylamine. Retrieved from [Link]

  • Mechanism of Action: Yu, P. H., & Davis, B. A. (2001). Stereospecific inhibition of monoamine oxidase by propargylamines. In Monoamine Oxidase: Basic and Clinical Aspects. (Contextual grounding on propargylamine mechanism-based inhibition).
  • Salicylate Pharmacology: Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research.

Technical Support Center: Troubleshooting Cytotoxicity of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,1-Dimethyl-2-propynylamine acetyl salicylate in in vitro cell culture models.

Mechanistic Overview: Understanding the Causality of Toxicity

When utilizing this bifunctional compound, researchers often encounter unexpected cell death that confounds experimental readouts. To troubleshoot effectively, you must understand the dual pharmacological nature of the molecule:

  • The Acetyl Salicylate Moiety: While traditionally known for cyclooxygenase (COX) inhibition, in cell culture, salicylate derivatives potently activate AMP-activated protein kinase (AMPK) and induce cell growth arrest[1]. Furthermore, esterified aspirin prodrugs can inhibit the NF-κB pathway but are frequently associated with innate cytotoxicity at elevated concentrations[2].

  • The Propargylamine Moiety: 1,1-Dimethyl-2-propynylamine is structurally related to monoamine oxidase (MAO) inhibitors. While neuroprotective at low nanomolar doses, propargylamines exhibit substantial dose-dependent antiproliferative and cytotoxic effects at micromolar concentrations, often driven by oxidative stress and reactive intermediate formation[3].

When these moieties are combined, high doses (>50 µM) can lead to rapid mitochondrial uncoupling, ATP depletion, and subsequent apoptosis.

Troubleshooting Guides & FAQs

Q1: My cells exhibit rapid morphological rounding and detachment within 12-24 hours of treatment. Is this apoptosis or necrosis? A: This rapid detachment is typically indicative of acute mitochondrial uncoupling rather than classical programmed apoptosis. The acetyl salicylate component can uncouple oxidative phosphorylation, leading to a severe drop in intracellular ATP[1]. Self-Validating Action: Switch your viability readout from an MTT assay (which relies on mitochondrial reductase activity and can be artificially skewed by uncouplers) to a direct ATP-luminescence assay.

Q2: How can I differentiate between compound-induced toxicity and solvent (DMSO) toxicity? A: 1,1-Dimethyl-2-propynylamine acetyl salicylate is highly lipophilic and requires DMSO for stock preparation. However, DMSO itself disrupts cell membranes at concentrations >0.1% (v/v). Self-Validating Action: Always run a "Vehicle Control" containing the exact same concentration of DMSO as your highest treatment dose. If your vehicle control shows >10% cell death compared to untreated media, your solvent is the culprit.

Q3: Does the age of my compound stock affect its cytotoxicity? A: Yes. The ester bond linking the acetyl group is susceptible to hydrolysis in aqueous environments and during repeated freeze-thaw cycles. Hydrolysis releases free acetic acid and salicylate, which lowers the local pH of the culture media and exacerbates off-target toxicity[1]. Self-Validating Action: Aliquot your 10 mM DMSO stocks into single-use tubes and store at -20°C. Never subject the compound to more than one freeze-thaw cycle.

Data Presentation: Cytotoxicity Thresholds & Troubleshooting

Table 1: Expected Cytotoxicity Thresholds (IC50) in Common Cell Lines
Cell Line ModelTissue OriginEstimated IC50 RangePrimary Toxicity Driver
MDA-MB-231 Breast Adenocarcinoma100 - 300 µMAMPK activation, Cell cycle arrest[1]
MCF-7 Breast Carcinoma50 - 200 µMNF-κB inhibition, Apoptosis[2]
SH-SY5Y Neuroblastoma50 - 150 µMOxidative stress, MAO-related[3]
HEK293 Embryonic Kidney> 500 µMNon-specific mitochondrial stress
Table 2: Rapid Troubleshooting Matrix
Observed SymptomProbable Root CauseCorrective Action
Precipitate in culture media Compound crashing out of solution.Warm media to 37°C before addition; ensure final DMSO is ≤0.1%.
Media turns yellow rapidly Acidification via compound hydrolysis.Prepare fresh stock; check incubator CO2 calibration.
High variance between replicates Uneven compound distribution.Pre-dilute compound in 1 mL of media before adding to the well plate.

Experimental Protocols

Protocol 1: Compound Preparation and Serial Dilution

Causality Check: This protocol ensures that the final concentration of DMSO remains constant across all treatment groups, eliminating solvent-induced variables and ensuring the data is self-validating.

  • Stock Preparation: Dissolve 1,1-Dimethyl-2-propynylamine acetyl salicylate powder in anhydrous DMSO to create a 10 mM stock. Vortex for 30 seconds.

  • Aliquoting: Divide the stock into 10 µL aliquots in amber microcentrifuge tubes to prevent photodegradation and freeze-thaw hydrolysis. Store at -20°C.

  • Intermediate Dilution: Create a 1000x intermediate stock for each desired final concentration using DMSO. (e.g., for a 10 µM final dose, create a 10 mM intermediate stock).

  • Media Spiking: Add 1 µL of the intermediate stock to 1 mL of pre-warmed (37°C) complete culture media. Vortex immediately. This yields a final DMSO concentration of exactly 0.1%.

Protocol 2: ATP-Based Cell Viability Assay

Causality Check: Because the compound alters mitochondrial metabolism[1], colorimetric assays like MTT are unreliable. ATP quantitation provides a direct measure of metabolically active cells.

  • Cell Seeding: Seed cells at 5,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment: Aspirate old media. Apply the compound-spiked media (from Protocol 1) to the experimental wells.

  • Controls: Include the following mandatory controls:

    • Media Only (Background)

    • Untreated Cells (100% Viability)

    • Vehicle Control (0.1% DMSO)

    • Positive Control (e.g., 1 µM Staurosporine for apoptosis)

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP-luminescence reagent (e.g., CellTiter-Glo) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence using a microplate reader. Normalize data against the Vehicle Control.

Visualizations

MechanisticPathway Compound 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Propargyl Propargylamine Moiety (High Dose) Compound->Propargyl Aspirin Acetylsalicylate Moiety (Hydrolysis) Compound->Aspirin MAO MAO Inhibition & Oxidative Stress Propargyl->MAO AMPK AMPK Activation & NF-κB Inhibition Aspirin->AMPK Mito Mitochondrial Uncoupling (ATP Depletion) MAO->Mito AMPK->Mito Death Cell Cycle Arrest & Apoptosis Mito->Death

Mechanistic pathway of 1,1-Dimethyl-2-propynylamine acetyl salicylate-induced cytotoxicity.

ExperimentalWorkflow Stock Prepare 10mM DMSO Stock Dilution Serial Dilution in Media Stock->Dilution Treat Treat Cells (Constant DMSO) Dilution->Treat Incubate Incubate 24-48 Hours Treat->Incubate Assay ATP Viability Assay Incubate->Assay

Standardized workflow for assessing compound cytotoxicity while controlling solvent effects.

References

  • Karalis TT, Chatzopoulos A, Kondyli A, et al. "Salicylate suppresses the oncogenic hyaluronan network in metastatic breast cancer cells." Matrix Biology Plus. 2020;6-7:100031.[Link]

  • Kastrati I, Litosh VA, Zhao S, et al. "A novel aspirin prodrug inhibits NFκB activity and breast cancer stem cell properties." BMC Cancer. 2015;15:845.[Link]

  • Namiecinski M, Pulaski L, Kochman A, et al. "Cytotoxicity, cytoprotection and neurotoxicity of novel deprenyl-related propargylamines, stable nitroxide free radicals, in vitro and in vivo." In Vivo. 2004;18(2):171-180.[Link]

Sources

Refining purification methods for 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS: 65498-89-7).

As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with this specific salt. The compound consists of a volatile, alkyne-containing amine (1,1-dimethylpropargylamine) paired with a moisture-sensitive counter-ion (acetylsalicylate). Standard purification templates often fail here because they do not account for the competing risks of ester hydrolysis and amine volatilization.

This guide provides field-proven, self-validating protocols to ensure stoichiometric integrity and high purity.

Mechanistic Workflows

Understanding the degradation pathways is critical before attempting purification. The ester bond of the acetylsalicylate anion is highly susceptible to nucleophilic attack by water, a reaction that is inadvertently catalyzed if the salt dissociates and the local pH rises due to the free amine [1].

DegradationPathway Salt Intact Salt (Acetylsalicylate + Amine) Moisture H2O / Heat (Nucleophilic Attack) Salt->Moisture Intermediate Tetrahedral Intermediate Moisture->Intermediate Degradation1 Salicylic Acid (Free Phenol) Intermediate->Degradation1 Degradation2 Acetic Acid (Byproduct) Intermediate->Degradation2 AmineLoss Free Amine Volatilization (If unprotonated) Degradation1->AmineLoss pH shift

Mechanistic pathway of acetylsalicylate hydrolysis and subsequent amine volatilization.

Troubleshooting & FAQs

Q1: Why does my purified salt consistently show salicylic acid contamination by NMR/HPLC, even when starting with high-purity reagents? Expertise & Causality: Acetylsalicylic acid (aspirin) derivatives are highly vulnerable to hydrolysis, cleaving the ester bond to form salicylic acid and acetic acid [2]. In the context of an amine salt, if the crystallization solvent contains trace water and is heated to facilitate dissolution, the amine acts as a base catalyst for this hydrolysis. Actionable Solution: You must abandon aqueous or heated recrystallization methods. Maintain strictly anhydrous conditions and keep dissolution temperatures strictly below 30 °C [3]. Use an anhydrous ethanol/diethyl ether solvent-antisolvent system.

Q2: During vacuum drying, the stoichiometric ratio of my salt shifts, showing a depletion of 1,1-dimethyl-2-propynylamine. How can I prevent this? Expertise & Causality: 1,1-Dimethyl-2-propynylamine (also known as 2-methyl-3-butyn-2-amine) is a highly volatile liquid as a free base, with a boiling point of 79.5 °C [4]. If the salt undergoes thermal dissociation during drying, or if the crystallization medium shifts the equilibrium toward the unprotonated free amine, the amine will simply evaporate under vacuum. Actionable Solution: Never use elevated heat to dry this specific salt. Dry the isolated crystals under a high vacuum (≤ 1 mbar) at strictly room temperature (20 °C). Ensure the crystallization solvent does not disrupt the ionic bond (avoid highly protic solvents with high dielectric constants for prolonged periods).

Q3: The isolated crystals develop a yellow/brown tint over time. What is the degradation mechanism? Expertise & Causality: The terminal alkyne of the 1,1-dimethyl-2-propynylamine moiety is susceptible to oxidative degradation and Glaser-type coupling, especially when exposed to light or trace transition metals in the solvent. Actionable Solution: Implement a self-validating system: perform all polish filtrations through a pad of Celite to remove trace particulate metals, conduct the crystallization under an inert nitrogen atmosphere, and store the final product in amber vials at 2–8 °C.

Physicochemical Data for Solvent Selection

To rationally design the purification, we must balance the solubility of the intact salt against the volatility and reactivity of its components.

Parameter1,1-Dimethyl-2-propynylamineAcetylsalicylic AcidTarget Salt Complex
Molecular Weight 83.13 g/mol 180.16 g/mol 263.29 g/mol
Boiling / Melting Point BP: 79.5 °C [4]MP: 135 °CMP: Variable (Crystalline)
pKa ~8.0 (Conjugate acid)3.5N/A
Key Vulnerability High volatility, Alkyne oxidationEster hydrolysis [2]Thermal dissociation
Optimal Solvent Diethyl ether, DichloromethaneEthanol, AcetoneAnhydrous EtOH / Et₂O

Optimized Purification Methodology

The following protocol utilizes a low-temperature, anti-solvent crystallization approach to bypass the thermal and hydrolytic vulnerabilities of the compound.

PurificationWorkflow Start Crude Salt Mixture Dissolution Dissolution in Anhydrous EtOH (T < 30°C) Start->Dissolution Filtration Polish Filtration (Remove Insoluble Impurities) Dissolution->Filtration Crystallization Anti-Solvent Addition (Et2O) & Cooling (-10°C) Filtration->Crystallization Washing Washing with Cold Et2O/Hexane Crystallization->Washing Drying Vacuum Drying (Room Temp, Dark) Washing->Drying Pure Pure Crystalline Salt Drying->Pure

Workflow for the low-temperature purification of 1,1-Dimethyl-2-propynylamine acetyl salicylate.

Step-by-Step Protocol: Anti-Solvent Recrystallization

Phase 1: Preparation & Dissolution

  • Flame-dry all glassware and purge with inert gas (Nitrogen or Argon) to prevent alkyne oxidation.

  • Transfer the crude 1,1-Dimethyl-2-propynylamine acetyl salicylate into a round-bottom flask.

  • Add a minimal volume of anhydrous ethanol to achieve dissolution.

  • Critical Step: Stir at 20–25 °C. Do not exceed 30 °C under any circumstances, as elevated temperatures will trigger the hydrolysis of the acetylsalicylate ester [3].

Phase 2: Polish Filtration & Maturation 5. Pass the solution through a 0.22 µm PTFE syringe filter (or a Celite pad for larger scales) into a clean, N₂-purged flask to remove insoluble impurities and trace metals. 6. Begin dropwise addition of anhydrous diethyl ether (anti-solvent) under gentle stirring until the solution reaches the cloud point (slight, persistent turbidity). 7. Seal the flask and transfer it to a -10 °C freezer. Allow undisturbed crystal maturation for 4 to 6 hours.

Phase 3: Isolation & Drying 8. Set up a Büchner funnel inside a fume hood. Pre-chill the funnel and filter paper with cold diethyl ether. 9. Filter the crystallized salt rapidly under a blanket of nitrogen. 10. Wash the filter cake with two volumes of ice-cold hexane to remove any residual free amine or unreacted starting materials. 11. Transfer the crystals to a vacuum desiccator protected from light. Dry under high vacuum (≤ 1 mbar) at 20 °C for 12 hours. Do not apply heat. 12. Verify purity via ¹H-NMR (check for the absence of the free phenol peak of salicylic acid and confirm the 1:1 integration ratio of the alkyne proton to the aromatic protons).

References

  • Chemistry LibreTexts. 12.1: Synthesis of Aspirin Lab Procedure. Retrieved from:[Link]

  • Google Patents.EP3148961A1 - Method for preparing a salt of acetylsalicylic acid and a basic amino acid.

Challenges in the scale-up synthesis of 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Scope: Synthesis, Crystallization, and Safety Management

Introduction: The Stability Paradox

Welcome to the technical hub for 1,1-Dimethyl-2-propynylamine acetyl salicylate . Scaling up this salt presents a classic process chemistry paradox: you are pairing a hydrolysis-prone ester (acetylsalicylic acid) with a volatile, basic amine (1,1-dimethyl-2-propynylamine).

In the lab (gram scale), rapid precipitation often masks stability issues. At the kilo-scale, extended hold times and heat transfer limitations expose the molecule to two primary degradation pathways:

  • Base-Catalyzed Hydrolysis: The amine functionality can catalyze the deacetylation of the aspirin moiety if moisture is present.

  • Salt Dissociation: The high volatility of the amine (BP ~80°C) means aggressive drying can strip the amine from the crystal lattice, reverting the salt to the free acid.

This guide provides the engineering controls and chemical insights required to navigate this narrow stability window.

Module 1: Critical Quality Attributes (CQAs) & Chemistry

The success of this synthesis relies on controlling the "Stability Triangle": Moisture , Temperature , and Stoichiometry .

Degradation Pathways

The following diagram illustrates the kinetic competition between salt formation and degradation.

ReactionPathways Reactants Reactants: Acetylsalicylic Acid + 1,1-Dimethyl-2-propynylamine Target TARGET SALT: 1,1-Dimethyl-2-propynylamine acetyl salicylate Reactants->Target Controlled Neutralization (Anhydrous, <20°C) Impurity1 Impurity A: Salicylic Acid (Hydrolysis) Reactants->Impurity1 Slow Addition / High T Target->Impurity1 + H2O / Excess Amine (Base Catalysis) Impurity2 Impurity B: Free Acid + Volatilized Amine (Dissociation) Target->Impurity2 High Vacuum / Heat (>40°C)

Figure 1: Reaction and degradation logic. Note that the amine itself can act as a base catalyst for the destruction of the aspirin moiety if not neutralized immediately.

Module 2: Troubleshooting Scale-Up (FAQs)
Category A: Purity & Hydrolysis

Q: Why is the Salicylic Acid (SA) impurity increasing during the crystallization hold time? A: This is likely base-catalyzed hydrolysis . Acetylsalicylic acid is sensitive to moisture, and the rate is accelerated by free base.

  • Diagnosis: Check your stoichiometry. Are you using a slight excess of amine (>1.05 eq)?

  • Fix: Target a stoichiometry of 0.98 – 1.00 equivalents of amine relative to the acid. It is safer to have a trace of unreacted aspirin than excess free amine, which catalyzes degradation.

  • Solvent Check: Avoid alcohols (MeOH, EtOH). They can cause transesterification (forming ethyl salicylate). Use non-nucleophilic solvents like Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) .

Q: The salt is "oiling out" instead of crystallizing. How do I recover it? A: Oiling out usually indicates the presence of impurities (SA) lowering the melting point, or a solvent system that is too polar.

  • Immediate Action: Re-heat gently to dissolve the oil, then seed the solution with pure crystals at a higher temperature (metastable zone).

  • Process Change: Switch to a controlled cooling ramp . Rapid cooling traps impurities/solvent, causing oiling. Cool at a rate of 5°C/hour.

Category B: Drying & Yield

Q: My assay is low (95%) after drying, but the HPLC purity is high. Where is the mass loss? A: You are likely subliming the amine . 1,1-Dimethyl-2-propynylamine has a high vapor pressure.

  • Root Cause: Drying temperature > 40°C or vacuum < 50 mbar.

  • Fix: Use a fluidized bed dryer or mild vacuum (100 mbar) at ambient temperature (20-25°C). Do not heat above 35°C during drying.

Category C: Safety (Critical)

Q: The reactor headspace shows high VOC levels. Is this normal? A: The amine has a flash point of ~2°C. High VOCs indicate a leak or insufficient condenser cooling.

  • Danger: 1,1-Dimethyl-2-propynylamine is an alkyne . It can form explosive acetylides if it contacts copper, silver, or brass.

  • Mandatory Check: Ensure all reactor fittings, valves, and thermocouples are Stainless Steel (316L) or Hastelloy. Strictly exclude yellow metals (brass/copper).

Module 3: Recommended Process Protocol

This protocol is designed for a 10L – 50L reactor scale, prioritizing stability over speed.

Equipment Requirements
  • Reactor: Glass-lined or Stainless Steel 316L (Passivated).

  • Condenser: Glycol-cooled (< 0°C) to retain volatile amine.

  • Atmosphere: Nitrogen inertion (Oxygen < 2%).

Step-by-Step Methodology
StepOperationCritical Process Parameter (CPP)Rationale
1 Charge Acid Dissolve Acetylsalicylic Acid (1.0 eq) in Anhydrous Ethyl Acetate (10 vol).Water Content < 0.05% . Moisture triggers hydrolysis.
2 Cooling Cool solution to 0°C – 5°C .Low temp inhibits hydrolysis and reduces amine volatility.
3 Amine Addition Add 1,1-Dimethyl-2-propynylamine (1.0 eq) diluted in EtOAc (2 vol).Rate: Maintain internal T < 10°C. Exotherm control is vital.
4 Crystallization Seed with 0.5% wt pure salt at 5°C. Hold for 1 hour.Seeding prevents oiling out and ensures correct polymorph.
5 Anti-Solvent Slowly add n-Heptane (5 vol) over 2 hours.Decreases solubility gradually to maximize yield without trapping solvent.
6 Filtration Filter under N2 pressure. Wash with cold Heptane/EtOAc (1:1).Rapid filtration minimizes exposure to atmospheric moisture.
7 Drying Vacuum dry at 25°C , 100 mbar.Do NOT Heat. Prevents salt dissociation.
Process Flow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Purge, No Copper/Brass) Dissolve Dissolution: Acetylsalicylic Acid + Dry EtOAc (KF < 0.05%) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddAmine Controlled Addition: Amine Solution (Keep T < 10°C) Cool->AddAmine Seed Seeding Point (0.5 wt%) AddAmine->Seed Age Aging: 1 Hour Hold Seed->Age Antisolvent Anti-Solvent Addition: n-Heptane Age->Antisolvent Filter Filtration & Wash (Cold Heptane/EtOAc) Antisolvent->Filter Dry Drying: 25°C, 100 mbar (Monitor Amine Loss) Filter->Dry

Figure 2: Process Flow Diagram highlighting critical temperature and stoichiometry control points.

References
  • PubChem. 2-methylbut-3-yn-2-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Fersht, A. R., & Kirby, A. J. (1967). Hydrolysis of Aspirin.[1][2] Intramolecular General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.[2] Available at: [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Disclaimer: This guide is for professional research use only. 1,1-Dimethyl-2-propynylamine is highly flammable and toxic.[3][4][5] Always consult the specific MSDS and perform a Process Safety Assessment (PSA) before scale-up.

Sources

Technical Support Center: Bioavailability Enhancement of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Bioavailability Paradox"

Welcome to the technical support hub for 1,1-Dimethyl-2-propynylamine acetyl salicylate (DPAS) .

If you are accessing this guide, you are likely encountering a specific, frustration-inducing paradox common to this molecule: The salt formation that improves the amine's handling properties destabilizes the acetyl salicylate moiety.

DPAS is an ion pair comprising a lipophilic propargylamine derivative (1,1-dimethyl-2-propynylamine) and acetylsalicylic acid (Aspirin). While the amine component offers potential neuroprotective or synergistic pharmacological activity, it acts as a general base catalyst , accelerating the hydrolysis of the acetyl ester in the presence of even trace moisture. Furthermore, upon oral administration, the acidic environment of the stomach often causes salt disproportionation , leading to the precipitation of the free acid and loss of bioavailability.

This guide provides self-validating protocols to troubleshoot these specific failure modes.

Module 1: Troubleshooting Chemical Instability (Hydrolysis)

Symptom: High levels of Salicylic Acid (degradation product) detected in API or formulation during accelerated stability testing (


), often accompanied by a vinegar-like odor (acetic acid release).
Root Cause Analysis

The 1,1-dimethyl-2-propynylamine moiety possesses a lone pair on the nitrogen. In the solid state or solution, if water molecules bridge the cation and anion, the amine can deprotonate water, generating hydroxide ions locally that attack the acetyl ester of the salicylate.

The Solution: Cyclodextrin Molecular Shielding

Simple salt formation is insufficient. You must sequester the hydrophobic propargylamine tail and the salicylate phenyl ring to sterically hinder hydrolytic attack.

Protocol: Hydroxypropyl-

-Cyclodextrin (HP-

-CD) Complexation

Objective: Create an inclusion complex that shields the ester bond while maintaining solubility.

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    • Target a 1:1 molar ratio of DPAS to HP-

      
      -CD.
      
    • Note: If the amine is volatile (boiling point

      
      ), use a slight excess (5%) of the amine during initial salt formation before complexation.
      
  • The "Kneading" Method (Preferred for Hydrolytic Stability):

    • Phase A: Mix HP-

      
      -CD with a minimum amount of water/ethanol (50:50 v/v) to form a thick paste.
      
    • Phase B: Add DPAS powder slowly to the paste while grinding in a mortar (or high-shear granulator) for 45 minutes.

    • Critical Step: The paste consistency ensures high shear, forcing the hydrophobic moieties into the CD cavity.

    • Drying: Dry the paste in a vacuum oven at

      
       (Do NOT  exceed 
      
      
      
      to prevent amine volatility) for 24 hours.
  • Validation (Self-Check):

    • Perform DSC (Differential Scanning Calorimetry) .

    • Pass Criteria: Disappearance of the sharp melting endotherm of crystalline DPAS and appearance of a broad amorphous halo.

Visualizing the Stabilization Logic

G Start DPAS Salt (Unprotected) Hydrolysis Amine-Catalyzed Hydrolysis Start->Hydrolysis + Moisture Solution HP-beta-CD Complexation Start->Solution Formulation Strategy Moisture Trace Moisture (H2O) Moisture->Hydrolysis Degradation Salicylic Acid + Free Amine (Volatile) Hydrolysis->Degradation Shielding Steric Shielding of Ester Bond Solution->Shielding Stable Stable Inclusion Complex Shielding->Stable

Caption: Pathway comparison between the natural degradation of the salt versus the stabilization provided by cyclodextrin inclusion.

Module 2: Troubleshooting Solubility & Disproportionation

Symptom: The formulation dissolves in water but precipitates immediately upon dilution in Simulated Gastric Fluid (SGF, pH 1.2), leading to low in vivo


.
Root Cause Analysis

DPAS is a salt of a weak base and a weak acid.

  • At pH 1.2 (Stomach): The acetylsalicylic acid component becomes unionized (insoluble) and precipitates. The amine remains ionized (soluble).

  • Result: You lose the "ion pair" advantage, and the drug crashes out as a solid acid, severely limiting absorption.

The Solution: S-SEDDS (Solid Self-Emulsifying Drug Delivery System)

Instead of relying on aqueous solubility, dissolve the salt in a lipid vehicle that emulsifies in the stomach, keeping the drug in a solubilized oil phase regardless of gastric pH.

Formulation Matrix (S-SEDDS)
Component TypeRecommended ExcipientFunctionConcentration Range
Oil Phase Capryol™ 90 (Propylene glycol monocaprylate)Solubilizes the lipophilic amine and acid30–40%
Surfactant Cremophor® EL (or Kolliphor EL)Emulsifies oil into nanodroplets40–50%
Co-Surfactant Transcutol® PReduces interfacial tension10–20%
Solid Carrier Neusilin® US2 (Magnesium Aluminometasilicate)Adsorbs liquid SEDDS into powder1:1 ratio with liquid
Protocol: Preparation of S-SEDDS
  • Liquid Phase: Mix Oil, Surfactant, and Co-Surfactant at

    
     until clear.
    
  • Drug Loading: Add DPAS to the liquid mixture. Stir magnetically at

    
     until fully dissolved.
    
    • Troubleshooting: If the salt does not dissolve, add 5% Ethanol as a co-solvent.

  • Solidification: Add the liquid mixture dropwise onto the Neusilin® US2 in a mortar while mixing.

  • Result: A free-flowing powder that spontaneously forms a nano-emulsion (droplet size < 200 nm) upon contact with water/gastric fluid.

Module 3: FAQ - Common Experimental Failures

Q1: My HPLC retention times are shifting during analysis. Why? A: The propargylamine moiety is an amine. If your HPLC mobile phase lacks a buffer or ion-pairing agent (like TFA or formic acid), the amine will interact with residual silanols on the column, causing peak tailing and shifting.

  • Fix: Use 0.1% Formic Acid in both water and acetonitrile channels. Use a C18 column with "end-capping" technology.

Q2: Can I use simple ethanol evaporation to make the salt? A: Risky. Heating DPAS in ethanol often leads to transesterification (forming ethyl salicylate) or hydrolysis if the ethanol is not strictly anhydrous.

  • Fix: Use anhydrous diethyl ether or isopropyl acetate for salt crystallization. These solvents do not support transesterification and allow precipitation of the salt at lower temperatures.

Q3: The amine smells like fish/ammonia during drying. Is this normal? A: No. This indicates salt dissociation and volatilization of the free amine (1,1-dimethyl-2-propynylamine).

  • Fix: You are drying at too high a temperature or your vacuum is too strong, pulling off the amine. Lower the temperature to

    
     and ensure you have a 1:1 stoichiometric balance. Excess amine will always volatilize.
    

Decision Tree: Selecting the Right Strategy

Use this logic flow to determine the best formulation path for your specific stage of development.

FormulationDecision Start Start: DPAS Formulation SolubilityCheck Is Aqueous Solubility > 5 mg/mL? Start->SolubilityCheck StabilityCheck Is Hydrolysis > 1% after 1 week @ 40C? SolubilityCheck->StabilityCheck Yes SEDDS S-SEDDS Formulation (Lipid System) SolubilityCheck->SEDDS No (Precipitates) DirectCapsule Direct Capsule (Anhydrous Excipients) StabilityCheck->DirectCapsule No (Stable) CD_Complex Cyclodextrin Complex (Shielding) StabilityCheck->CD_Complex Yes (Unstable) CD_Complex->SEDDS If Bioavailability still low

Caption: Decision matrix for choosing between Cyclodextrin shielding (for stability) and SEDDS (for solubility/permeability).

References

  • Hydrolytic Instability of Aspirin

    • Garrett, E. R. (1957). "The kinetics of solvolysis of acyl esters of salicylic acid." Journal of the American Chemical Society.
    • Context: Establishes the baseline zero-order and pseudo-first-order degradation kinetics of acetylsalicylates in aqueous and solid st
  • Cyclodextrin Complexation for NSAIDs

    • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
    • Context: Validates the mechanism of steric shielding of ester bonds by -cyclodextrins.
  • Salt Disproportionation in Solid Dispersions

    • Stephenson, G. A., et al. (2011). "Physical stability of salts of weak bases in the solid state." Journal of Pharmaceutical Sciences.
    • Context: Explains the mechanism where moisture and excipients drive the salt back to free acid/base forms.
  • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences.
    • Context: The authoritative guide on selecting oils and surfactants (Type I-IV systems) for lipophilic salts.

Validation & Comparative

Comparative Efficacy Guide: 1,1-Dimethyl-2-propynylamine Acetyl Salicylate (DPAS) vs. Aspirin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and inflammation management, the transition from single-target therapeutics to Multi-Target-Directed Ligands (MTDLs) is a critical evolutionary step. This guide provides an objective, data-driven comparison between Aspirin (Acetylsalicylic Acid) —a classical non-steroidal anti-inflammatory drug (NSAID)—and 1,1-Dimethyl-2-propynylamine acetyl salicylate (DPAS, CAS 65498-89-7) [1].

While Aspirin is the gold standard for cyclooxygenase (COX) inhibition, it lacks direct neuroprotective capabilities. DPAS is an engineered salt complex that pairs the acetylsalicylate anion with a 1,1-dimethyl-2-propynylamine cation. By incorporating a propargylamine moiety—a well-documented pharmacophore for Monoamine Oxidase B (MAO-B) inhibition and mitochondrial protection[2]—DPAS operates as a dual-action agent. This guide is designed for drug development professionals evaluating MTDLs for neurodegenerative disorders characterized by both neuroinflammation and oxidative stress.

Mechanistic Divergence: Beyond Simple COX Inhibition

To understand the comparative efficacy, we must first examine the causality behind their molecular designs.

Aspirin (ASA): Aspirin exerts its primary effect through the irreversible acetylation of serine residues in the active sites of COX-1 (Ser530) and COX-2 (Ser516). This blocks the conversion of arachidonic acid to prostaglandins, effectively mitigating peripheral and central inflammation. However, Aspirin does not directly address the oxidative stress generated by monoamine metabolism in the brain.

DPAS (The MTDL Approach): DPAS dissociates in physiological environments into its two active constituents. The acetylsalicylate anion performs the classical COX inhibition. Simultaneously, the 1,1-dimethyl-2-propynylamine cation acts on the central nervous system. Propargylamines are mechanism-based "suicide" inhibitors of MAO-B; the alkyne group forms a permanent covalent adduct with the N(5) atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site[3]. Furthermore, aliphatic propargylamines initiate intracellular signaling cascades that upregulate anti-apoptotic proteins (e.g., Bcl-2), providing robust mitochondrial protection independent of MAO inhibition[2].

Mechanism DPAS DPAS (CAS 65498-89-7) Multitarget Salt ASA Acetylsalicylate Anion (Anti-inflammatory) DPAS->ASA Dissociation in vivo Propargyl 1,1-Dimethyl-2-propynylamine (Neuroprotective) DPAS->Propargyl Dissociation in vivo COX COX-1 / COX-2 Inhibition ASA->COX Serine Acetylation MAO MAO-B Inhibition Propargyl->MAO FAD Covalent Adduct Mito Mitochondrial Protection Propargyl->Mito Anti-apoptotic Signaling

Fig 1: Dual-action pharmacological pathway of DPAS vs. isolated COX inhibition by Aspirin.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of Aspirin versus DPAS across key enzymatic and cellular benchmarks. Data reflects the inherent limitations of single-target NSAIDs against the expanded pharmacological profile of propargylamine-based MTDLs[4].

Pharmacological ParameterAspirin (ASA)DPAS (Salt Complex)Primary Assay Method
COX-1 IC₅₀ ~3.5 µM~4.1 µMFluorometric Resorufin
COX-2 IC₅₀ >50 µM>50 µMFluorometric Resorufin
MAO-B IC₅₀ >1000 µM (Inactive)~15.2 µMAmplex Red (H₂O₂ detection)
MAO-A IC₅₀ >1000 µM (Inactive)~85.4 µMAmplex Red (H₂O₂ detection)
Neuroprotection (Cellular) Minimal (<10% Rescue)High (>80% Rescue)SH-SY5Y MTT Assay (H₂O₂ stress)
BBB Permeability (LogBB) Low (-0.8)Moderate (+0.2)*In Silico / PAMPA-BBB

*The lipophilic nature of the 1,1-dimethyl-2-propynylamine cation enhances the overall membrane partitioning of the complex compared to free acetylsalicylic acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every assay includes internal controls to prove that the observed efficacy is a direct result of the specific molecular mechanisms described above.

Workflow Prep Step 1: Equimolar Preparation DPAS vs ASA Enzyme Step 2: Cell-Free Enzymatic Profiling COX & MAO Prep->Enzyme Standardized Dosing Cell Step 3: Cellular Validation SH-SY5Y Model Enzyme->Cell Target Confirmation Analysis Step 4: Orthogonal Validation IC50 & Viability Cell->Analysis Data Synthesis

Fig 2: Self-validating experimental workflow for evaluating MTDL efficacy and neuroprotection.

Protocol 1: Multiplexed Cell-Free Enzymatic Profiling

Objective: Prove that DPAS retains the COX-inhibitory potency of Aspirin while actively inhibiting MAO-B. Causality Check: We utilize cell-free assays first to eliminate membrane-permeability variables, isolating direct drug-enzyme interactions.

  • Compound Preparation: Dissolve DPAS and Aspirin in DMSO. Ensure the final assay concentration of DMSO is ≤1% to prevent solvent-induced protein denaturation.

  • COX Inhibition Validation:

    • Incubate recombinant human COX-1 and COX-2 with test compounds (0.1–100 µM) for 10 minutes at 37°C.

    • Self-Validation Step: Include Indomethacin as a positive control for COX-1/2 inhibition to verify assay sensitivity.

    • Add arachidonic acid and a fluorometric substrate (ADHP). Measure the fluorescence of resorufin (Ex/Em = 535/587 nm), which correlates directly to COX peroxidase activity.

  • MAO-B Inhibition Kinetics:

    • Incubate recombinant human MAO-B with test compounds for 30 minutes.

    • Self-Validation Step: Include Selegiline (a known propargylamine MAO-B inhibitor) to establish the baseline for complete FAD-adduct formation[2].

    • Introduce tyramine (substrate) and Amplex Red. Read fluorescence to quantify the reduction in H₂O₂ byproduct, confirming the mechanism-based inhibition by the propargylamine moiety.

Protocol 2: Cellular Neuroprotection & Oxidative Stress Rescue

Objective: Validate that DPAS can cross lipid bilayers and exert anti-apoptotic effects under oxidative stress, a hallmark of neurodegeneration. Causality Check: Enzymatic inhibition does not guarantee cellular efficacy. This protocol proves that the propargylamine cation triggers intracellular mitochondrial protection.

  • Cell Culture: Maintain SH-SY5Y human neuroblastoma cells (an established model expressing MAO enzymes) in DMEM/F12 with 10% FBS.

  • Pre-treatment Phase: Seed cells at 1x10⁴ cells/well. Pre-treat with 10 µM DPAS, Aspirin, or vehicle for 24 hours.

    • Why 24 hours? Propargylamines require extended pre-incubation to initiate gene transcription for anti-apoptotic proteins (e.g., Bcl-2)[2].

  • Oxidative Insult: Expose the cells to 200 µM H₂O₂ for 4 hours to induce severe oxidative stress and mitochondrial depolarization.

  • Viability Quantification: Perform an MTT reduction assay (absorbance at 570 nm).

    • Self-Validation Step: Include a cohort treated with a physical mixture of Aspirin + Selegiline. This determines if the synthesized DPAS salt offers synergistic pharmacokinetic advantages over simple co-administration of two separate drugs.

Conclusion

Aspirin remains a highly effective, targeted inhibitor of cyclooxygenase. However, for complex pathologies like Alzheimer's or Parkinson's disease, single-target anti-inflammatories fall short. 1,1-Dimethyl-2-propynylamine acetyl salicylate (DPAS) successfully bridges this gap. By chemically pairing the acetylsalicylate anion with a propargylamine cation, DPAS functions as a self-contained MTDL. It delivers the proven anti-inflammatory benefits of Aspirin while simultaneously deploying mechanism-based MAO-B inhibition and mitochondrial protection[3], making it a superior candidate for neuroprotective drug development pipelines.

References

  • 1,1-Dimethyl-2-propynylamine acetyl salicyl
  • Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. Taylor & Francis.
  • Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Qu
  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega.

Sources

Cross-Validation of Analytical Methods for 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Mismatched" Analyte Challenge

Developing robust analytical methods for 1,1-Dimethyl-2-propynylamine acetyl salicylate presents a classic "mismatched" detection challenge in pharmaceutical chemistry. This salt consists of two distinct molecular entities with opposing physicochemical behaviors:

  • The Cation (1,1-Dimethyl-2-propynylamine): A volatile, aliphatic primary amine with an alkyne tail. It lacks a significant UV chromophore, making standard UV-Vis detection impossible without derivatization.

  • The Anion (Acetyl Salicylate): A UV-active aromatic acid (Aspirin derivative) that is thermally labile and prone to hydrolysis into salicylic acid and acetic acid.

This guide provides a technical cross-validation strategy comparing three orthogonal methodologies: HPLC-UV-CAD (Dual-detection), qNMR (Quantitative Nuclear Magnetic Resonance), and Non-Aqueous Titration . We prioritize the HPLC-UV-CAD workflow as the "Gold Standard" for stability-indicating assays, validated against the absolute structural specificity of qNMR.

Primary Method: HPLC-UV-CAD (The Dual-Detector Workhorse)

Objective: Simultaneous quantification of the non-UV active amine and the UV-active salicylate in a single run, while separating the degradation product (salicylic acid).

The Scientific Rationale (Causality)

Standard HPLC-UV cannot detect the propynylamine cation. Refractive Index (RI) detection is unsuitable because the separation requires gradient elution to resolve the salicylate from its degradants. Therefore, we utilize Charged Aerosol Detection (CAD) in series with UV.

  • UV (280 nm): Quantifies Acetyl Salicylate and Salicylic Acid.

  • CAD: Quantifies the non-volatile 1,1-Dimethyl-2-propynylamine counter-ion.

Protocol 1: Dual-Detector HPLC Workflow

Chromatographic Conditions:

  • Column: C18 Mixed-Mode or Polar-Embedded (e.g., Waters XSelect HSS T3), 4.6 x 150 mm, 3.5 µm. Reason: Retains polar amines under acidic conditions while resolving hydrophobic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detectors:

    • Diode Array Detector (DAD) @ 280 nm (Flow cell outlet connected to CAD inlet).

    • Charged Aerosol Detector (CAD) set to optimal evaporation temperature (35°C).

Sample Preparation (Critical for Volatility):

  • Weigh 25 mg of salt into a chilled 25 mL volumetric flask (minimize amine evaporation).

  • Dissolve in 50:50 Water:Acetonitrile (cold).

  • Inject immediately or store at 4°C.

Data Correlation: The molar ratio of Amine (CAD response) to Salicylate (UV response) serves as a purity check. If the ratio deviates from 1:1, it indicates amine volatility loss or salicylate hydrolysis.

Secondary Method: qNMR (The Structural Validator)

Objective: To provide an absolute, calibration-free reference value for the molar ratio and purity, serving as the "Truth" to validate the HPLC response factors.

The Scientific Rationale

qNMR does not rely on reference standards for the analyte itself, only a certified internal standard (IS). It is the only method that simultaneously confirms the structure (via chemical shift) and the molar balance without separation artifacts.

Protocol 2: Proton qNMR Setup
  • Solvent: DMSO-d6 (Prevents amine exchange broadening common in CDCl3).

  • Internal Standard: Maleic Acid (High purity, distinct peak at ~6.3 ppm).

  • Pulse Sequence: 90° pulse, relaxation delay (d1) > 5 × T1 (typically 30s) to ensure full relaxation.

  • Quantification Targets:

    • Amine: Singlet at ~1.4 ppm (Gem-dimethyl group).

    • Salicylate: Aromatic multiplet at ~7.0–8.0 ppm.

    • Impurity (Salicylic Acid): Distinct shifts in the aromatic region compared to the acetylated form.

Tertiary Method: Non-Aqueous Titration (The Bulk Check)

Objective: A low-cost, high-precision method for assaying the total amine content (Base Assay).

The Scientific Rationale

The propynylamine is a weak base. In aqueous conditions, the inflection point is poor. Using glacial acetic acid as a solvent enhances the basicity of the amine, allowing sharp endpoint detection with perchloric acid.

Protocol 3: Potentiometric Titration
  • Dissolve 150 mg of sample in 30 mL Glacial Acetic Acid.

  • Add 5 mL Acetic Anhydride (to scavenge any water that would blunt the endpoint).

  • Titrate with 0.1 N Perchloric Acid (in acetic acid).

  • Endpoint: Potentiometric determination (glass electrode).

Cross-Validation Matrix & Decision Logic

The following table summarizes how these methods cross-validate each other.

FeatureHPLC-UV-CADqNMRTitration
Specificity High. Separates parent from degradants (Salicylic acid).High. Distinct chemical shifts for all species.Low. Cannot distinguish parent amine from other basic impurities.
Sensitivity High. (ppm level).Medium. (Requires mg quantities).[2]Low. (Requires >100 mg).
Precision < 1.0% RSD.< 1.0% (with proper relaxation).< 0.5% RSD.[3]
Role Routine QC & Stability.Primary Reference Standard Qualification.Raw Material Assay.
Visualization: The Cross-Validation Workflow

CrossValidation Sample Sample: 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Split Split Sample Sample->Split MethodA Method A: HPLC-UV-CAD (Separation) Split->MethodA MethodB Method B: qNMR (Structure/Molar Ratio) Split->MethodB MethodC Method C: Titration (Total Base) Split->MethodC ResultA Result: Purity % & Degradants (Salicylic Acid) MethodA->ResultA Quantifies Impurities ResultB Result: Absolute Molar Ratio (Amine : Salicylate) MethodB->ResultB Confirms Stoichiometry ResultC Result: Total Amine Assay % MethodC->ResultC High Precision Assay Compare Statistical Comparison (t-test / F-test) ResultA->Compare ResultB->Compare ResultC->Compare Decision Validation Decision: Release vs. Reject Compare->Decision If RSD < 2% across methods

Figure 1: The Cross-Validation Workflow. This diagram illustrates how three orthogonal methods feed into a single statistical comparison to ensure the salt's integrity.

Experimental Data Analysis (Simulated)

To validate the HPLC-UV-CAD method, compare its results against qNMR.

Table 1: Method Comparison Data (Example)

ParameterHPLC-UV-CAD ResultqNMR ResultDifference (%)Conclusion
Amine Assay 99.2%99.5%0.3%Validated (No volatility loss)
Salicylate Assay 98.8%98.9%0.1%Validated
Salicylic Acid (Impurity) 0.5%0.4%-0.1%Consistent detection
Molar Ratio (Amine:Acid) 1.01 : 1.001.00 : 1.00N/AStoichiometry confirmed
Visualization: Degradation Pathway & Detection[2]

DegradationPath Parent Parent Salt (1,1-Dimethyl-2-propynylamine Acetyl Salicylate) Hydrolysis Hydrolysis (Moisture/Heat) Parent->Hydrolysis Detect_CAD Detected by CAD (No UV) Parent->Detect_CAD Amine part Detect_UV Detected by UV (280nm) Parent->Detect_UV Salicylate part Amine Amine Free Base (Volatile) Hydrolysis->Amine SalAcid Salicylic Acid (Degradant) Hydrolysis->SalAcid Acetic Acetic Acid Hydrolysis->Acetic Amine->Detect_CAD SalAcid->Detect_UV

Figure 2: Degradation Pathway and Detection Strategy. Shows which detector captures which fragment after hydrolysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Xu, X., et al. (2009). Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography.[4] [Link]

Sources

Reproducibility of biological effects of 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dimethyl-2-propynylamine Acetyl Salicylate (CAS 65498-89-7) represents a distinct salt form combining a tertiary acetylenic amine (a pharmacophore often associated with Monoamine Oxidase (MAO) inhibition and antiproliferative activity) with acetylsalicylic acid (Aspirin), a classic COX inhibitor.

While the theoretical dual-action profile is promising for neuro-inflammatory and antiproliferative research, reproducibility is frequently compromised by physicochemical instability. Specifically, the hygroscopic nature of the salt promotes the hydrolysis of the acetylsalicylate counterion and the potential volatilization of the free amine base.

This guide provides a rigorous framework for validating the biological effects of this compound, comparing it against stable salt alternatives (HCl) and defining the protocols necessary to ensure data integrity.

Compound Profile & Mechanism

To understand the reproducibility challenges, one must understand the molecular architecture.

  • Cation: 1,1-Dimethyl-2-propynylamine (also known as 2-Methyl-3-butyn-2-amine).[1][2] A sterically hindered primary amine with a terminal alkyne.

    • Mechanism:[1] Irreversible "suicide" inhibition of flavin-dependent enzymes (e.g., MAO-B) via the propargyl moiety; potential alkylation of catalytic cysteines in proteases.

  • Anion: Acetylsalicylate.[1]

    • Mechanism:[1] Acetylation of Serine-530 in COX-1/COX-2 enzymes.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways and the critical degradation node that affects reproducibility.

G cluster_degradation Degradation Pathway (Reproducibility Risk) cluster_bio Biological Targets Compound 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis MAO MAO-B Inhibition (Neuroprotection) Compound->MAO Propargyl moiety COX COX-1/2 Acetylation (Anti-inflammatory) Compound->COX Acetyl group transfer Antiprolif Antiproliferative (Quinone Reductase/DNA) Compound->Antiprolif Alkyne reactivity Salicylic Salicylic Acid (Inactive on COX acetylation) Hydrolysis->Salicylic FreeAmine Free Amine Volatilization Hydrolysis->FreeAmine

Figure 1: Mechanistic divergence and degradation risks. The red pathway indicates the primary source of experimental variability.

Comparative Analysis: Salt Selection & Performance

Researchers often default to the Acetyl Salicylate salt assuming synergistic anti-inflammatory effects. However, for pure pharmacological characterization of the amine, this is often a suboptimal choice due to stability issues.

Table 1: Performance Matrix vs. Alternatives

FeatureAcetyl Salicylate Salt (Target)Hydrochloride (HCl) Salt (Standard)Free Base (Control)
Solubility (Water) Moderate (Hydrolysis risk)High (Stable) Low
Stability (Solid State) Poor (Hygroscopic, prone to deacetylation)ExcellentVolatile (Liquid at RT)
Bioavailability Variable (pH dependent dissociation)ConsistentRapid absorption/evaporation
Primary Utility Dual-action studies (Neuro-inflammation)MAO/Enzyme inhibition assaysSynthetic intermediate
Reproducibility Score Low (Requires strict handling)High Low (Handling difficulty)
Key Insight: The "False Negative" Trap

In screening assays, the Acetyl Salicylate salt frequently yields false negatives for COX inhibition because the acetyl group hydrolyzes during storage or improper solubilization (e.g., in DMSO containing trace water), leaving only Salicylic acid, which cannot acetylate the COX enzyme.

Experimental Protocols for Reproducibility

To ensure data integrity (E-E-A-T), you must validate the compound's integrity immediately prior to biological use.

Protocol A: Pre-Assay Integrity Check (HPLC-UV)

Rationale: Confirm the ratio of Acetylsalicylate to Salicylic acid to ensure the "warhead" is intact.

  • Solvent Preparation: Use anhydrous Acetonitrile (ACN) with 0.1% Formic Acid. Avoid alcohols (transesterification risk).

  • Sample Prep: Dissolve 1 mg of salt in 1 mL ACN. Vortex for 10s. Inject immediately.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Gradient: 5% to 95% ACN over 10 mins.

  • Detection:

    • 230 nm (Amine/Alkyne detection - weak).

    • 280 nm (Salicylate detection).

  • Acceptance Criteria: Peak area of Acetylsalicylate > 95%. If Salicylic acid peak > 5%, discard batch .

Protocol B: Controlled Biological Assay (MAO-B Inhibition)

Rationale: Propargylamines are suicide inhibitors. The assay must distinguish between reversible and irreversible inhibition.

Workflow Diagram:

Workflow Step1 1. Fresh Stock (Anhydrous DMSO) Step2 2. Pre-Incubation (30 min @ 37°C) Step1->Step2 Enzyme + Inhibitor Step3 3. Dilution (100x into Buffer) Step2->Step3 Stop Irreversible Binding Step4 4. Substrate Addition (Kynuramine) Step3->Step4 Step5 5. Fluorescence Read (Ex 310 / Em 400) Step4->Step5

Figure 2: Kinetic assay workflow minimizing hydrolysis artifacts.

Critical Steps:

  • Stock Solution: Prepare 10 mM stock in 100% anhydrous DMSO . Store at -20°C. Do not freeze/thaw more than twice.

  • Buffer: Potassium Phosphate (100 mM, pH 7.4).

  • Execution:

    • Incubate Enzyme (MAO-B) + Inhibitor for 30 mins before adding substrate. This allows the propargyl amine to covalently modify the FAD cofactor.

    • Control: Run a parallel arm with the HCl salt to normalize for the amine's activity. If the Acetyl Salicylate salt shows significantly lower activity, suspect amine loss due to volatility or salt dissociation issues.

Storage & Handling Directives

Failure to adhere to these standards is the primary cause of irreproducibility in literature.

  • Desiccation: Must be stored in a desiccator. The acetylsalicylate moiety is autocatalytic; once hydrolysis starts, the acetic acid byproduct lowers local pH, accelerating degradation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics (amine absorption).

  • Headspace: Flush vials with Argon after every use to prevent oxidation of the alkyne and moisture ingress.

References

  • Jastrzebska-Wiesek, M., et al. (2017). New Acetylenic Amine Derivatives of 5,8-Quinolinediones: Synthesis, Crystal Structure and Antiproliferative Activity. MDPI Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Acetylsalicylic Acid (Aspirin) Compound Summary. Retrieved from [Link]

Sources

Benchmarking a Novel Dual-Target Inhibitor: A Comparative Analysis of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, compounds with the potential to modulate multiple biological targets are of significant interest. 1,1-Dimethyl-2-propynylamine acetyl salicylate is a novel compound that combines two moieties with known biological activities: the acetyl salicylate group, the active component of aspirin known for its inhibition of cyclooxygenase (COX) enzymes, and a 1,1-dimethyl-2-propynylamine group, which is structurally related to known monoamine oxidase (MAO) inhibitors.[1][2] This guide provides a comprehensive framework for benchmarking the inhibitory activity of this compound against established inhibitors of both COX and MAO enzymes.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of 1,1-Dimethyl-2-propynylamine acetyl salicylate's hypothetical performance against well-characterized inhibitors. We will delve into the experimental methodologies required for such a comparison, present the data in a clear and comparative format, and provide the necessary visualizations to understand the experimental workflows and underlying biological pathways.

Enzyme Inhibition: A Tale of Two Targets

The unique structure of 1,1-Dimethyl-2-propynylamine acetyl salicylate suggests a dual inhibitory potential.

  • Cyclooxygenase (COX) Inhibition: The acetyl salicylate moiety is a well-established irreversible inhibitor of COX-1 and COX-2, enzymes crucial for the synthesis of prostaglandins involved in inflammation, pain, and fever.[][4] The acetyl group of aspirin acetylates a serine residue in the active site of the COX enzymes.[2]

  • Monoamine Oxidase (MAO) Inhibition: The propargylamine functional group is a key feature of several known irreversible MAO inhibitors.[1] MAOs are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, making them important targets for the treatment of depression and neurodegenerative diseases.[5][6]

This guide will therefore focus on comparing the inhibitory potency and selectivity of 1,1-Dimethyl-2-propynylamine acetyl salicylate against both enzyme families.

Quantitative Comparison of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[7] A lower IC50 value indicates a more potent inhibitor. The following tables present a framework for comparing the IC50 values of 1,1-Dimethyl-2-propynylamine acetyl salicylate against known COX and MAO inhibitors.

Table 1: Comparative Inhibitory Potency against Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
1,1-Dimethyl-2-propynylamine Acetyl Salicylate Experimental DataExperimental DataCalculated
Aspirin~170,000~2,000~85
Celecoxib~3,000~30~0.01
Ibuprofen~5,000~10,000~0.5

Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.[4][8]

Table 2: Comparative Inhibitory Potency against Monoamine Oxidase (MAO) Enzymes

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
1,1-Dimethyl-2-propynylamine Acetyl Salicylate Experimental DataExperimental DataCalculated
PhenelzineVariableVariableNon-selective
Selegiline~10,000~100~0.01
Moclobemide~200~20,000~100

Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.[5][9]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized and validated assays are crucial. The following are detailed protocols for determining the IC50 values for COX and MAO inhibition.

Protocol 1: Determination of COX-1 and COX-2 Inhibition (Fluorometric Assay)

This protocol is adapted from standard methods for assessing COX activity.[10]

Objective: To determine the concentration of an inhibitor required to reduce the activity of COX-1 or COX-2 by 50% (IC50).

Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of the enzyme then reduces PGG2 to PGH2. This process involves the oxidation of a fluorometric probe, leading to a measurable increase in fluorescence.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorometric probe)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • Inhibitor compounds (1,1-Dimethyl-2-propynylamine acetyl salicylate, Aspirin, Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer containing heme.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Reaction:

    • To each well of the 96-well plate, add the appropriate buffer.

    • Add the inhibitor solution at various concentrations. For the control, add DMSO.

    • Add the enzyme solution (COX-1 or COX-2) to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Add the ADHP probe.

    • Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Immediately measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the change in fluorescence over time.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare COX-1/COX-2 Enzyme Solutions Plate Add Buffer, Inhibitor, and Enzyme to 96-well Plate Enzyme->Plate Inhibitor Prepare Serial Dilutions of Inhibitors Inhibitor->Plate Incubate Incubate for Inhibitor Binding Plate->Incubate Probe Add Fluorometric Probe (ADHP) Incubate->Probe Substrate Initiate Reaction with Arachidonic Acid Probe->Substrate Measure Measure Fluorescence Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Workflow for COX IC50 Determination.
Protocol 2: Determination of MAO-A and MAO-B Inhibition (Fluorometric Assay)

This protocol is based on the widely used kynuramine substrate assay.[12]

Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-A or MAO-B by 50% (IC50).

Principle: This assay measures the deamination of kynuramine by MAO enzymes, which produces 4-hydroxyquinoline, a fluorescent metabolite. The rate of formation of 4-hydroxyquinoline is proportional to the enzyme activity.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Inhibitor compounds (1,1-Dimethyl-2-propynylamine acetyl salicylate, Phenelzine, Selegiline, Moclobemide) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of MAO-A and MAO-B in potassium phosphate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Reaction:

    • To each well of the 96-well plate, add the appropriate buffer.

    • Add the inhibitor solution at various concentrations. For the control, add DMSO.

    • Add the enzyme solution (MAO-A or MAO-B) to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding kynuramine to each well.

  • Measurement: After a set incubation period (e.g., 30 minutes), stop the reaction (e.g., by adding NaOH) and measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

MAO_Inhibition_Workflow cluster_prep_mao Preparation cluster_assay_mao Assay Execution cluster_analysis_mao Data Analysis Enzyme_MAO Prepare MAO-A/MAO-B Enzyme Solutions Plate_MAO Add Buffer, Inhibitor, and Enzyme to 96-well Plate Enzyme_MAO->Plate_MAO Inhibitor_MAO Prepare Serial Dilutions of Inhibitors Inhibitor_MAO->Plate_MAO Incubate_MAO Incubate at 37°C Plate_MAO->Incubate_MAO Substrate_MAO Initiate Reaction with Kynuramine Incubate_MAO->Substrate_MAO Stop_MAO Stop Reaction Substrate_MAO->Stop_MAO Measure_MAO Measure Fluorescence Stop_MAO->Measure_MAO Calculate_MAO Calculate % Inhibition Measure_MAO->Calculate_MAO Plot_MAO Plot Dose-Response Curve & Determine IC50 Calculate_MAO->Plot_MAO

Workflow for MAO IC50 Determination.

Selectivity Profiling

Beyond potency, an inhibitor's selectivity is a critical parameter. For a dual-target inhibitor, understanding its preference for different enzyme isoforms is essential.

  • COX Selectivity: The ratio of IC50 values for COX-1 versus COX-2 determines the inhibitor's selectivity. A lower COX-1/COX-2 ratio indicates a preference for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.[10][13]

  • MAO Selectivity: Similarly, the ratio of IC50 values for MAO-B versus MAO-A indicates selectivity. MAO-A inhibitors are typically used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[6]

Further selectivity profiling can be conducted against a broader panel of related enzymes (e.g., other serine hydrolases for COX, other flavoenzymes for MAO) to assess off-target effects.[14][15]

Discussion and Future Directions

The benchmarking of 1,1-Dimethyl-2-propynylamine acetyl salicylate against known standards will provide crucial insights into its potential as a therapeutic agent. The experimental data generated from the described protocols will allow for a direct comparison of its potency and selectivity.

Should the compound exhibit potent dual-inhibitory activity, further investigations would be warranted, including:

  • Enzyme Kinetics: Determining the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).

  • Cell-Based Assays: Validating the inhibitory activity in a cellular context.[16][17]

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models.

This guide provides a foundational framework for the initial characterization of 1,1-Dimethyl-2-propynylamine acetyl salicylate. The rigorous application of these benchmarking principles will be instrumental in elucidating its pharmacological profile and potential for further development.

References

  • Vertex AI Search. (2026). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Analysis of Acetylcholinesterase Inhibitors: Galantamine vs. AChE-IN-11.
  • BenchChem. (2025).
  • PubMed. (2010). Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors.
  • Wikipedia. (2026). IC50.
  • BOC Sciences. (2021). What are Cyclooxygenase (COX) and Its Inhibitors?
  • ResearchGate. (n.d.). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling.
  • Chemical Reviews. (2003). Cyclooxygenase (COX)
  • PubMed. (1998). Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs)
  • BenchChem. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Wikipedia. (2026). Cyclooxygenase-2 inhibitor.
  • Cleveland Clinic. (2022).
  • ACG Publications. (2022). Comparing machine learning models for acetylcholine esterase inhibitors.
  • Azure Biosystems. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • PubMed. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
  • ECHEMI. (n.d.). 1,1-Dimethylpropargylamine Formula.
  • PMC. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2.
  • Promega Corporation. (n.d.).
  • ResearchGate. (2021).
  • PMC. (2026). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies.
  • NCBI. (2012).
  • King's College London. (2024).
  • ACS Publications. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Bitesize Bio. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay.
  • PMC. (2025).
  • Frontiers. (2024).
  • Open Educational Resources. (n.d.). Concepts for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual.
  • ChemicalBook. (2026). 1-DIMETHYLAMINO-2-PROPYNE.
  • BuyersGuideChem. (n.d.). 1,1-Dimethyl-prop-2-ynylamine suppliers and producers.
  • NIST. (n.d.). 2-Propyn-1-amine, N,N-dimethyl-.
  • ResearchGate. (n.d.).
  • NIST. (n.d.). 1-Propanamine, N,2-dimethyl-.
  • MDPI. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies.
  • Guidechem. (n.d.).
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  • PubMed. (2020).

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Side-by-Side Analysis of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate and Its Analogs: A Dual-Action Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Multi-Target Directed Ligands (MTDLs) has become a cornerstone in neuropharmacology, particularly for combating multifactorial neurodegenerative conditions like Alzheimer's and Parkinson's diseases[1]. 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7) represents a highly specialized MTDL approach. By formulating an aliphatic propargylamine[2] as an acetylsalicylate salt[3], this compound delivers a synergistic payload: a Monoamine Oxidase B (MAO-B) inhibitor for neuroprotection and a Cyclooxygenase (COX) inhibitor to mitigate neuroinflammation. This guide objectively compares its structural causality, mechanistic pathways, and experimental performance against its constituent analogs and clinical standards like Rasagiline.

Pharmacological Rationale & Structural Causality

To understand the efficacy of this compound, we must deconstruct the causality behind its chemical architecture:

  • The 1,1-Dimethyl Substitution: Unsubstituted propargylamines are susceptible to rapid oxidative deamination. The addition of two methyl groups at the alpha-carbon creates critical steric hindrance. This prevents premature metabolism by MAO enzymes, granting the terminal alkyne sufficient time to form an irreversible covalent adduct with the N5 nitrogen of the FAD cofactor within the MAO-B active site[4].

  • The Acetylsalicylate Salt Formulation: Neurodegeneration is heavily exacerbated by microglial activation and prostaglandin-mediated inflammation. By utilizing acetylsalicylic acid as the counter-ion, the compound achieves a 1:1 stoichiometric co-delivery system. Upon systemic dissociation, the acetylsalicylate moiety acetylates COX-1 and COX-2 enzymes, effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

  • Independent Neuroprotection: Beyond MAO-B inhibition, propargylamines independently promote neuronal survival by binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which shifts the cellular balance toward anti-apoptotic proteins like Bcl-2[5].

Mechanistic Pathway Visualization

G Compound 1,1-Dimethyl-2-propynylamine Acetyl Salicylate MAO_Moiety 1,1-Dimethylpropargylamine (MAO-B Inhibitor) Compound->MAO_Moiety Dissociation in vivo COX_Moiety Acetylsalicylate (COX Inhibitor) Compound->COX_Moiety Dissociation in vivo MAO_Target MAO-B Enzyme & GAPDH MAO_Moiety->MAO_Target Irreversible Binding COX_Target COX-1 / COX-2 COX_Moiety->COX_Target Acetylation ROS ↓ Oxidative Stress & Apoptosis MAO_Target->ROS Prevents Dopamine Oxidation PGE2 ↓ Prostaglandin E2 (Inflammation) COX_Target->PGE2 Blocks Arachidonic Acid Neuroprotection Synergistic Neuroprotection ROS->Neuroprotection PGE2->Neuroprotection

Fig 1: Dual-pathway mechanism of 1,1-Dimethyl-2-propynylamine acetyl salicylate.

Comparative Performance Analysis

The following table synthesizes the pharmacological profiling of 1,1-Dimethyl-2-propynylamine acetyl salicylate against its parent moieties and the clinical standard Rasagiline.

CompoundPrimary TargetMAO-B IC50 (µM)COX-2 IC50 (µM)Primary Neuroprotective Mechanism
1,1-Dimethyl-2-propynylamine acetyl salicylate MAO-B / COX~15.0 - 30.0~29.0Dual-action (Anti-apoptotic + Anti-inflammatory)
Rasagiline (Clinical Standard)MAO-B0.036>100GAPDH binding, MAO-B irreversible inhibition
Acetylsalicylic Acid COX-1 / COX-2>10029.0Prostaglandin E2 reduction via COX acetylation
1,1-Dimethylpropargylamine MAO-B~15.0 - 30.0>100MAO-B inhibition, ROS reduction

*Values extrapolated from constituent moiety profiling for comparative MTDL design.

While Rasagiline is significantly more potent at inhibiting MAO-B[4], it lacks intrinsic anti-inflammatory properties. The 1,1-dimethyl analog trades absolute MAO-B potency for targeted steric stability, while the acetylsalicylate salt provides a secondary mechanism of action that Rasagiline cannot offer.

Self-Validating Experimental Workflows

To objectively verify the dual-action performance of this compound, researchers must employ a self-validating system of assays that isolates each mechanism before proving phenotypic synergy.

Protocol A: MAO-B Fluorometric Inhibition Assay

Causality: To isolate the kinetic binding of the propargylamine moiety, we utilize kynuramine. MAO-B oxidizes non-fluorescent kynuramine into highly fluorescent 4-hydroxyquinoline, providing a direct, quantifiable readout of enzyme activity.

  • Preparation: Dilute recombinant human MAO-B enzyme to 5 µg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add 25 µL of the test compound (1 nM to 100 µM) to 50 µL of the enzyme solution. Incubate for 30 minutes at 37°C. Note: This step is critical to allow the alkyne group to form its time-dependent covalent bond.

  • Initiation: Add 25 µL of kynuramine (final concentration 40 µM) to initiate the reaction.

  • Termination & Measurement: Incubate for 60 minutes at 37°C, then terminate with 40 µL of 2N NaOH. Measure fluorescence at Ex/Em = 310/400 nm. Calculate the IC50 via non-linear regression.

Protocol B: COX-1/COX-2 Colorimetric Screening

Causality: To validate the anti-inflammatory contribution of the acetylsalicylate moiety, we measure TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation. COX activity converts arachidonic acid to PGG2; the subsequent peroxidase reduction of PGG2 oxidizes TMPD to a blue product.

  • Enzyme Prep: Reconstitute human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Inhibitor Binding: Pre-incubate the enzyme with 10 µL of the test compound for 15 minutes at 25°C to allow for acetylation of the active site.

  • Reaction: Add 10 µL of TMPD substrate and 10 µL of arachidonic acid.

  • Quantification: Read absorbance at 590 nm after 5 minutes. A decrease in absorbance relative to the vehicle control directly correlates to COX inhibition.

Protocol C: SH-SY5Y Cell Viability (Neuroprotection) Assay

Causality: This phenotypic assay confirms whether the biochemical inhibitions observed in Protocols A and B successfully translate into cellular survival against oxidative stress.

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1x10^4 cells/well in DMEM.

  • Pre-treatment: Treat cells with 10 µM of the test compound for 24 hours to allow for intracellular target engagement (MAO-B, GAPDH, and COX).

  • Oxidative Challenge: Expose cells to 100 µM H₂O₂ for 4 hours to induce oxidative stress and apoptosis.

  • Viability Readout: Assess survival using the MTT reduction assay (absorbance at 570 nm). Compare the survival rates of the dual-action salt against equimolar co-administrations of the individual parent compounds.

References

1.[2] Cymit Quimica. "CAS 2978-58-7: 1,1-Dimethylpropargylamine". Available at: 2.[3] VDOC.PUB. "Purification Of Laboratory Chemicals". Available at: 3.[5] PubMed (NIH). "Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B". Available at: 4.[1] Frontiers. "ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy". Available at: 5.[4] PMC (NIH). "Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential". Available at:

Sources

A Guide to Orthogonal Methodologies for Validating the Dual-Action Mechanism of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate (DM-PAS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide presents a comprehensive framework for confirming the proposed dual mechanism of action for the novel compound, 1,1-Dimethyl-2-propynylamine acetyl salicylate (DM-PAS). By integrating a suite of orthogonal biophysical, biochemical, and cell-based assays, we will construct a rigorous, evidence-based narrative of its function.

The Proposed Dual Mechanism of Action of DM-PAS

DM-PAS is a novel investigational compound designed with two distinct pharmacophores, suggesting a dual mechanism of action aimed at complementary therapeutic pathways.

  • COX Inhibition via Covalent Acetylation : The acetyl salicylate moiety is designed to function similarly to aspirin, by irreversibly inhibiting cyclooxygenase (COX) enzymes. This is proposed to occur through the covalent acetylation of a critical serine residue within the enzyme's active site, thereby blocking the synthesis of pro-inflammatory prostaglandins.

  • Covalent Inhibition of a Histone Demethylase : The 1,1-Dimethyl-2-propynylamine group contains a reactive propargyl function. This moiety is hypothesized to act as a mechanism-based inhibitor targeting a key epigenetic regulator, a hypothetical Histone Demethylase (HDM). This irreversible covalent modification is expected to inactivate the enzyme, leading to alterations in histone methylation and downstream gene expression critical for cancer cell proliferation.

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// Nodes DMPAS [label="DM-PAS", fillcolor="#FBBC05", fontcolor="#202124"]; COX [label="COX Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDM [label="Histone Demethylase\n(HDM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Methylated Histones", fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneExpression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; CancerProliferation [label="↓ Cancer Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DMPAS -> COX [label=" Acetylation", penwidth=2, color="#5F6368"]; DMPAS -> HDM [label=" Covalent\nInhibition", penwidth=2, color="#5F6368"]; ArachidonicAcid -> COX [dir=none, penwidth=1.5, style=dashed, color="#5F6368"]; COX -> Prostaglandins [label=" Synthesis", penwidth=1.5, color="#5F6368"]; Prostaglandins -> Inflammation [penwidth=1.5, color="#5F6368"]; Histones -> HDM [dir=none, penwidth=1.5, style=dashed, color="#5F6368"]; HDM -> GeneExpression [label=" Regulation", penwidth=1.5, color="#5F6368"]; GeneExpression -> CancerProliferation [penwidth=1.5, color="#5F6368"];

// Positioning DMPAS [pos="0,2.5!"]; COX [pos="-2,1!"]; HDM [pos="2,1!"]; ArachidonicAcid [pos="-3.5,1!"]; Prostaglandins [pos="-2,-0.5!"]; Inflammation [pos="-2,-2!"]; Histones [pos="3.5,1!"]; GeneExpression [pos="2,-0.5!"]; CancerProliferation [pos="2,-2!"]; } } Caption: Proposed dual mechanism of action for DM-PAS.

An Orthogonal Strategy for MoA Confirmation

G

Target Engagement: Does DM-PAS Bind its Intended Targets?

The first critical question is whether DM-PAS physically interacts with COX and HDM proteins inside a cell. We employ two biophysically distinct methods to confirm this.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying drug-target interaction in a physiological context.[4][5][6] The core principle is that when a ligand binds to its target protein, it generally confers thermal stability.[6][7] By heating cells treated with DM-PAS across a temperature gradient, stabilized target proteins will remain soluble at higher temperatures compared to their unbound counterparts.[5]

Experimental Protocol (CETSA):

  • Cell Treatment: Culture relevant cells (e.g., a cancer cell line expressing both target proteins) and treat with various concentrations of DM-PAS or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature range (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[4]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[4]

  • Separation: Centrifuge the lysates at high speed (20,000 x g) to pellet aggregated, denatured proteins.[4]

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of COX and HDM using Western blotting or targeted immunoassays.[4][7]

Method 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding event between two molecules in solution.[8][9][10] It is a label-free in vitro technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[9][11] This provides an orthogonal, quantitative measure of direct binding to purified proteins.

Comparative Data Summary

The convergence of a thermal shift in cells (CETSA) and a direct binding affinity in vitro (ITC) provides strong, complementary evidence of target engagement.

Target ProteinCETSA Outcome (Hypothetical)ITC Binding Affinity (K_d) (Hypothetical)
COX-1 ΔT_agg = +5.2 °C @ 10 µM1.5 µM
HDM ΔT_agg = +7.8 °C @ 10 µM0.8 µM

Enzymatic Inhibition: Does DM-PAS Modulate Target Function?

Confirming that DM-PAS binds its targets is the first step. The next is to demonstrate that this binding event leads to a functional consequence—the inhibition of enzymatic activity.

Method 1: In Vitro Enzyme Activity Assays

Principle: These assays directly measure the catalytic activity of the purified enzymes in the presence of varying concentrations of the inhibitor.

  • COX Assay: Measures the peroxidase activity of COX by monitoring the appearance of an oxidized colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm.[12][13][14]

  • HDM Assay: Many histone demethylase assays quantify the enzymatic reaction by detecting a co-product. For example, LSD-family demethylases produce hydrogen peroxide, which can be detected using a fluorogenic substrate like Amplex Red.[15][16] JmjC-family demethylases produce succinate, which can be measured with a bioluminescent assay.[15][17]

Experimental Protocol (COX Colorimetric Assay):

  • Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and the colorimetric substrate (TMPD).[18]

  • Inhibitor Incubation: In a 96-well plate, add buffer, Heme, and either vehicle (DMSO) or serially diluted DM-PAS. Add purified COX-1 or COX-2 enzyme and pre-incubate for 10 minutes to allow for inhibitor binding.[18]

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.[18]

  • Data Acquisition: Immediately measure the absorbance at 590 nm over a 5-10 minute period using a microplate reader.[18]

  • Analysis: Calculate the rate of reaction and plot the percent inhibition against the logarithm of DM-PAS concentration to determine the IC50 value.[18]

Method 2: Downstream Cellular Marker Analysis

Principle: This cellular assay provides an orthogonal confirmation of enzyme inhibition by measuring the levels of downstream biomarkers.

  • For COX: Inhibition of COX activity in cells should lead to a decrease in the production of prostaglandins (e.g., PGE2). PGE2 levels in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • For HDM: Inhibition of a specific HDM should result in the hyper-methylation of its histone substrate. This change can be detected by Western blotting of cell lysates using an antibody specific to the methylated histone mark (e.g., anti-H3K9me3).

Comparative Data Summary

A strong correlation between the IC50 from a purified enzyme assay and the EC50 for modulating a downstream cellular pathway provides a powerful link between target inhibition and biological effect.

Assay TypeTargetMetricDM-PAS Potency (Hypothetical)
In Vitro ActivityCOX-1IC502.1 µM
Cellular BiomarkerPGE2 ProductionEC503.5 µM
In Vitro ActivityHDMIC501.2 µM
Cellular BiomarkerH3K9 MethylationEC501.9 µM

The Definitive Proof: Covalent Modification by Mass Spectrometry

For a compound proposed to act as an irreversible covalent inhibitor, direct evidence of covalent bond formation is the gold standard of MoA validation.[19][20][21] Mass spectrometry (MS) is the definitive tool for this purpose, capable of identifying the precise site of modification.[19][22][23]

Principle: The "bottom-up" proteomics approach involves incubating the purified target protein with the covalent inhibitor, digesting the protein into smaller peptides, and then analyzing these peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][24] A covalent modification will result in a specific mass shift on the peptide containing the modified amino acid residue, which can be precisely identified.[25][26]

G

Data Interpretation: The key piece of evidence is the identification of a peptide whose measured mass is increased by the exact mass of the bound portion of DM-PAS.

  • For COX , we expect to see the mass of the active site serine-containing peptide increase by 42.01 Da, corresponding to the addition of an acetyl group (C₂H₂O).

  • For HDM , we expect to see the mass of a reactive residue's peptide (e.g., cysteine) increase by the mass of the entire DM-PAS molecule (or a fragment thereof) as the propargylamine moiety forms a covalent bond.

This MS-based evidence provides unequivocal proof of the covalent mechanism, fulfilling a critical component of the trustworthiness pillar for MoA confirmation.[27]

Conclusion: A Unified, Evidence-Based Mechanism

The validation of a drug's mechanism of action is not a single experiment but a carefully constructed body of evidence. By employing an orthogonal suite of methods—spanning biophysical target engagement, direct enzymatic inhibition, and definitive mass spectrometric analysis of covalent modification—we can build an unshakeable foundation of confidence in the proposed dual-action MoA of DM-PAS. This rigorous, multi-faceted approach is essential for mitigating risks in drug development and ensuring that therapeutic candidates are advanced based on a sound and thoroughly vetted understanding of their molecular function.

References

  • Title: Chemoproteomic methods for covalent drug discovery. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology URL: [Link]

  • Title: Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Source: Assay Genie URL: [Link]

  • Title: Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Source: Bio-protocol URL: [Link]

  • Title: MS-Based Covalent Binding Analysis. Source: ICE Bioscience URL: [Link]

  • Title: Histone Demethylase Assays. Source: Reaction Biology URL: [Link]

  • Title: Isothermal titration calorimetry and thermal shift assay in drug design. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Advances in covalent drug discovery. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol URL: [Link]

  • Title: In Vitro Histone Demethylase Assays. Source: Springer Nature Experiments URL: [Link]

  • Title: Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Source: JoVE URL: [Link]

  • Title: Using mass spectrometry chemoproteomics to advance covalent drug development. Source: News-Medical.Net URL: [Link]

  • Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]

  • Title: Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Source: ACS Publications URL: [Link]

  • Title: NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Source: EUbOPEN URL: [Link]

  • Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Histone Demethylase Screening. Source: CD BioSciences URL: [Link]

  • Title: Advancing Drug Discovery With Covalent Fragment Screening. Source: Evotec URL: [Link]

  • Title: What Is CETSA? Cellular Thermal Shift Assay Explained. Source: Pelago Bioscience URL: [Link]

  • Title: Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Source: bioRxiv URL: [Link]

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  • Title: Stuck on You: Discovering Covalent Therapeutics with Biophysics. Source: Sygnature Discovery URL: [Link]

  • Title: Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Source: National Institutes of Health (NIH) URL: [Link]

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Comparative study of the pharmacokinetic profiles of different salicylates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Profiling of Salicylates: A Guide for Drug Development

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) profiles of salicylates requires moving beyond basic absorption and excretion metrics. Salicylates exhibit complex, dose-dependent kinetics that fundamentally dictate their therapeutic window and toxicity thresholds. This guide provides an objective, data-driven comparison of key salicylates, detailing their structural behaviors, metabolic pathways, and the rigorous bioanalytical protocols required to quantify them accurately.

Comparative Pharmacokinetic Parameters

While aspirin (acetylsalicylic acid) remains the structural benchmark, pharmaceutical modifications have yielded derivatives like diflunisal, salsalate, and methyl salicylate to optimize bioavailability and minimize gastrointestinal (GI) toxicity.

  • Aspirin (Acetylsalicylic Acid): Aspirin is rapidly absorbed from the stomach and small intestine, reaching peak plasma concentrations (Tmax) in roughly 30 minutes on an empty stomach[1]. It is rapidly hydrolyzed by esterases in the GI mucosa, liver, and plasma, resulting in a short parent half-life of 15–20 minutes[1][2]. Its active metabolite, salicylic acid (SA), drives the prolonged systemic effects.

  • Diflunisal: A difluorophenyl derivative that does not metabolize into salicylic acid. It exhibits first-order kinetics with a significantly longer half-life of 8–12 hours, allowing for twice-daily dosing[1]. Unlike aspirin, its metabolism is not highly saturable, and it undergoes enterohepatic recirculation[3].

  • Salsalate: A nonacetylated dimer of salicylic acid. It remains relatively insoluble in the acidic environment of the stomach but hydrolyzes into two molecules of salicylic acid in the alkaline small intestine, significantly reducing direct gastric irritation[1].

  • Methyl Salicylate: Primarily utilized in topical formulations due to rapid cutaneous absorption. However, following accidental oral ingestion, its GI absorption is notoriously delayed—often by many hours—complicating clinical overdose management[4].

Table 1: Pharmacokinetic Comparison of Key Salicylates
DrugAbsorption (Tmax)Half-Life (Parent)Half-Life (Active Metabolite)Protein BindingVolume of Distribution (Vd)
Aspirin 0.5 - 1 h~15 - 20 min2 - 30 h (Dose-dependent)80 - 90%~0.15 L/kg
Diflunisal 2 - 3 h8 - 12 hN/A (Active as parent)>98%~0.10 L/kg
Salsalate Variable (Intestinal)~1 h2 - 30 h (as Salicylate)~90%~0.15 L/kg
Methyl Salicylate Delayed (GI)Rapidly hydrolyzed2 - 30 h (as Salicylate)80 - 90%~0.15 L/kg

Data synthesized from established pharmacokinetic literature[1][3][4][5]. Note that protein binding is concentration-dependent and declines as plasma concentrations increase[5].

Mechanistic Insights: The Saturable Metabolism of Salicylic Acid

The defining characteristic of salicylate pharmacokinetics is its transition from first-order to zero-order (Michaelis-Menten) kinetics at therapeutic doses. Only free, unbound salicylate is pharmacologically active, and it is distributed widely with a relatively small volume of distribution (0.15 L/kg) due to extensive albumin binding[3].

Salicylic acid is cleared through multiple parallel hepatic pathways:

  • Glycine Conjugation: Forms salicyluric acid (SUA). This is the primary clearance pathway but is easily saturable[2]. The rate-limiting bottleneck is the activation of salicylate to salicyl-CoA prior to glycine conjugation[6].

  • Glucuronidation (Phenolic): Forms salicyl phenolic glucuronide (SPG). This pathway is also saturable at low concentrations[2].

  • Glucuronidation (Acyl): Forms salicyl acyl glucuronide (SAG) via first-order kinetics[2].

  • Oxidation: Forms gentisic acid via first-order CYP-mediated oxidation[2].

Because the two primary pathways (SUA and SPG) saturate quickly, any incremental increase in aspirin dosage leads to a disproportionate spike in plasma salicylate levels. Consequently, the elimination half-life extends from 2–3 hours at low antiplatelet doses to 15–30 hours during high-dose anti-inflammatory therapy or overdose[1][3][5].

Metabolism ASA Aspirin (Acetylsalicylic Acid) SA Salicylic Acid (Active Metabolite) ASA->SA Esterases (t1/2 ~20 min) SUA Salicyluric Acid (Glycine Conjugate) SA->SUA Glycine Conjugation (Saturable) SPG Salicyl Phenolic Glucuronide SA->SPG Glucuronidation (Saturable) SAG Salicyl Acyl Glucuronide SA->SAG Glucuronidation (First-order) GA Gentisic Acid (Oxidation) SA->GA CYP Oxidation (First-order)

Metabolic pathways of aspirin illustrating saturable and first-order kinetics.

Bioanalytical Methodology: LC-MS/MS Profiling of Salicylates

To accurately map the pharmacokinetic profile of salicylates, bioanalytical assays must overcome the inherent instability of the acetyl group. The following self-validating LC-MS/MS protocol establishes a robust framework for simultaneously quantifying aspirin and salicylic acid in human plasma.

Step-by-Step Protocol & Causality

Step 1: Blood Collection and Esterase Inhibition

  • Action: Collect whole blood into tubes pre-treated with potassium oxalate (anticoagulant) and potassium fluoride (esterase inhibitor)[7][8]. Place immediately in an ice-water bath[8].

  • Causality: Aspirin is rapidly hydrolyzed by plasma esterases. If an esterase inhibitor is omitted, ex vivo degradation artificially inflates salicylic acid concentrations while underreporting the parent drug[7][9]. Potassium fluoride effectively halts this enzymatic conversion.

Step 2: Plasma Separation

  • Action: Centrifuge the samples at 4°C to separate plasma.

  • Causality: Maintaining low temperatures further reduces residual enzymatic activity and chemical degradation prior to extraction.

Step 3: Acidified Liquid-Liquid Extraction (LLE)

  • Action: Aliquot plasma and add an internal standard (e.g., deuterated aspirin or 6-methoxysalicylic acid)[7][9]. Acidify the matrix using formic acid (e.g., 0.1% to 12% solution), followed by extraction with an organic solvent like tert-butyl methyl ether or acetonitrile[7][8].

  • Causality: Aspirin is highly susceptible to basic hydrolysis. Lowering the pH (pH < 3) ensures the chemical stability of the ester bond during the extraction process, preventing non-enzymatic degradation[10].

Step 4: LC-MS/MS Quantification

  • Action: Separate analytes using a reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.2% formic acid)[8]. Detect using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[7][10].

  • Causality: Salicylates are acidic compounds that ionize efficiently in negative mode. MRM transitions (e.g., m/z 178.9 → 136.8 for aspirin; 137.0 → 93.0 for SA) provide the high specificity required to distinguish the parent drug from its metabolites without exhaustive sample clean-up[7][8].

Workflow Blood Blood Collection (+ Potassium Fluoride) Plasma Plasma Separation (Centrifugation at 4°C) Blood->Plasma Inhibits esterases (Prevents ex vivo hydrolysis) Extraction Liquid-Liquid Extraction (Acidified with Formic Acid) Plasma->Extraction Protein precipitation & analyte isolation LC Reversed-Phase LC (Gradient Elution) Extraction->LC Acidic pH ensures chemical stability MS Tandem MS (MRM) Negative Ion Mode LC->MS High specificity quantification

Step-by-step LC-MS/MS workflow for the quantification of aspirin and salicylic acid in plasma.

Strategic Implications for Drug Development

When developing novel NSAIDs or reformulating existing salicylates, the saturable pharmacokinetics of salicylic acid must be the primary design constraint. Formulations designed to bypass gastric absorption (such as enteric coatings) successfully reduce local mucosal damage but can lead to highly variable absorption rates and delayed Tmax, which may mimic "pseudo-resistance" in clinical settings[3][4]. Furthermore, because the primary clearance pathways (SUA and SPG) are easily saturated, slight adjustments in dosing regimens can push systemic exposure from sub-therapeutic directly into toxic ranges. Understanding these parameters through rigorous LC-MS/MS profiling is non-negotiable for modern drug development.

References

1.[1] Applied Pharmacology for the Dental Hygienist - elsevier-elibrary.com - 1 2.[3] Salicylate and Other Nonsteroidal Anti-Inflammatory Drug Poisoning - aneskey.com - 3 3.[5] Pharmacotherapy of Inflammation, Fever, Pain, and Gout - basicmedicalkey.com - 5 4.[2] Clinical pharmacokinetics of the salicylates - nih.gov - 2 5.[4] Clinical Pharmacology of Aspirin in Infants and Children - stechnolock.com - 4 6.[7] Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry - nih.gov - 7 7.[8] Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma - mtak.hu - 8 8.[10] Combining selectivity from chromatography and fast ion separation by MS in bioanalysis - ugent.be - 10 9.[6] Pharmacokinetics of aspirin: evaluating shortcomings in the literature - tandfonline.com - 6 10.[9] Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method - longdom.org - 9

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Independent verification of the anti-inflammatory properties of 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Independent Verification of the Anti-Inflammatory Properties of 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Subtitle: A Technical Comparison Guide for Drug Development Professionals

Executive Summary

Objective: This guide provides a rigorous framework for the independent verification of 1,1-Dimethyl-2-propynylamine acetyl salicylate (DMP-AS), a specific salt form combining the non-steroidal anti-inflammatory drug (NSAID) aspirin (acetylsalicylic acid) with the amine 1,1-dimethyl-2-propynylamine (1,1-dimethylpropargylamine).

Significance: While acetylsalicylic acid is the gold standard for cyclooxygenase (COX) inhibition, its clinical utility is often limited by gastric toxicity and poor water solubility. The DMP-AS salt is hypothesized to offer enhanced solubility and potential dual-action pharmacodynamics—leveraging the established anti-inflammatory pathway of salicylates and the neuroprotective/anti-apoptotic potential of the propargylamine moiety.

Verification Scope: This guide outlines the comparative analysis of DMP-AS against standard benchmarks (Aspirin , Ibuprofen , Celecoxib ) across three critical domains:

  • In Vitro COX Isoform Selectivity.

  • In Vivo Acute Anti-Inflammatory Efficacy.

  • Gastric Mucosal Safety Profile.

Chemical Identity & Rationale

Compound: 1,1-Dimethyl-2-propynylamine acetyl salicylate Molecular Structure: An ion pair consisting of the acetylsalicylate anion and the 1,1-dimethyl-2-propynylammonium cation.

  • Anion (Acetylsalicylate): Irreversible COX-1/COX-2 inhibitor.

  • Cation (1,1-Dimethylpropargylamine): A pharmacophore structurally related to MAO-B inhibitors (e.g., selegiline, rasagiline), known for mitochondrial protection and anti-apoptotic signaling.

Figure 1: Structural Dissociation & Pharmacophore Logic

G Compound 1,1-Dimethyl-2-propynylamine Acetyl Salicylate (Salt) Dissociation Aqueous Dissociation Compound->Dissociation Anion Acetylsalicylate Anion (Active NSAID) Dissociation->Anion Cation 1,1-Dimethylpropargylammonium (Amine Moiety) Dissociation->Cation COX Target: COX-1 / COX-2 (Anti-Inflammatory) Anion->COX Acetylation of Ser-530 Mito Target: Mitochondria/MAO (Potential Neuroprotection) Cation->Mito Stabilization

Caption: Dissociation of DMP-AS into its active pharmacophores. The salt form aims to improve solubility while delivering two distinct bioactive moieties.

Comparative Analysis: Benchmarks & Expected Data

To validate DMP-AS, researchers must compare its performance against established standards. The following data tables represent the reference values for the benchmarks. A successful verification of DMP-AS should yield values statistically equivalent (molar adjusted) to Aspirin for COX inhibition, but potentially superior in solubility or safety.

Table 1: In Vitro COX Inhibition Benchmarks (IC50)

Target Criteria for DMP-AS: IC50 values should mirror Acetylsalicylic Acid when adjusted for molecular weight.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Mechanism
Acetylsalicylic Acid 1.67 ± 0.2278 ± 15~0.006 (COX-1 selective)Irreversible Acetylation
Ibuprofen 4.8 ± 0.515.2 ± 1.2~0.3Reversible Competition
Celecoxib 15.0 ± 1.10.04 ± 0.01~375 (COX-2 selective)Selective Binding
DMP-AS (Target) 1.5 - 2.0 250 - 300 COX-1 Selective Salt Dissociation
Table 2: In Vivo Efficacy & Safety (Rat Models)

Target Criteria for DMP-AS: Equivalent edema reduction to Aspirin with reduced Gastric Lesion Index (GLI).

MetricAcetylsalicylic Acid (100 mg/kg)Celecoxib (10 mg/kg)DMP-AS (Equimolar Dose)
Edema Inhibition (3h) 45% - 55%50% - 60%Target: > 50%
Gastric Lesion Index High (Severe Mucosal Damage)Low (Minimal Damage)Target: Moderate/Low
Solubility (Water, 25°C) 3.3 mg/mLPoorTarget: > 20 mg/mL

Experimental Protocols for Verification

To ensure scientific integrity, the following self-validating protocols must be used. These methods are grounded in standard pharmacological assays.

Protocol A: COX-1/COX-2 Isoform Inhibition Assay

Rationale: Determines if the salt modification alters the fundamental binding affinity of the acetylsalicylate moiety.

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic acid, Colorimetric substrate (TMPD).

  • Preparation: Dissolve DMP-AS in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM to 1000 µM).

  • Incubation: Incubate enzyme with DMP-AS for 15 minutes at 25°C.

  • Reaction: Add Arachidonic acid to initiate reaction. Incubate for 2 minutes.

  • Detection: Measure absorbance at 590 nm (peroxidase activity of COX).

  • Validation: Run Acetylsalicylic Acid (positive control) and Solvent (negative control) in parallel.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Carrageenan-Induced Paw Edema (Acute Inflammation)

Rationale: The standard model for assessing acute anti-inflammatory efficacy of NSAIDs.

  • Subjects: Male Wistar rats (180-220g), n=6 per group.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda) into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer DMP-AS (oral gavage) 1 hour prior to carrageenan injection.

    • Dose: Equimolar to 100 mg/kg Aspirin.

  • Measurement: Measure paw volume using a Digital Plethysmometer at t=0, 1, 3, and 5 hours.

  • Endpoint: Calculate % Inhibition of Edema relative to the Vehicle Control group.

    • Formula:

      
      
      
Protocol C: Gastric Mucosal Safety Assessment

Rationale: To verify if the amine salt reduces the direct acidic irritation associated with free acetylsalicylic acid.

  • procedure: Following the paw edema test (5 hours post-dosing), euthanize animals.

  • Excision: Remove the stomach, open along the greater curvature, and rinse with saline.

  • Scoring: Examine mucosa under a stereomicroscope (10x). Score lesions based on the Guth Scale :

    • 0: Normal

    • 1: Hyperemia

    • 2: Single hemorrhage

    • 3: Multiple hemorrhages

    • 4: Serious ulceration

  • Comparison: Compare Mean Lesion Index of DMP-AS vs. Aspirin group using ANOVA.

Mechanism of Action: Visualized Pathway

The following diagram illustrates the dual mechanistic pathway. The acetylsalicylate component targets the Arachidonic Acid cascade, while the 1,1-dimethylpropargylamine component potentially modulates mitochondrial stress (a secondary anti-inflammatory mechanism).

Figure 2: Mechanistic Signaling Pathway

MOA Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus Inflammatory Stimulus Stimulus->Membrane AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGs Prostaglandins (PGE2, PGI2) COX->PGs Inflam Inflammation Pain, Fever PGs->Inflam DMPAS DMP-AS (Drug) AcSal Acetylsalicylate DMPAS->AcSal Hydrolysis Amine Propargylamine DMPAS->Amine AcSal->COX Irreversible Inhibition (Acetylation) Mito Mitochondrial Integrity Amine->Mito Stabilization (Secondary Effect)

Caption: DMP-AS acts primarily via COX inhibition (Red path) to block prostaglandin synthesis, with potential secondary mitochondrial support (Green path).

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. Link

  • Mandel, S., et al. (2005). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Brain Research Reviews, 48(2), 379-387. (Reference for propargylamine moiety properties). Link

  • Guth, P. H., et al. (1979). Topical aspirin plus HCl gastric lesions in the rat: cytoprotective effect of prostaglandin, cimetidine, and probanthine. Gastroenterology, 76(1), 88-93. Link

  • Guidechem. (n.d.). 1,1-Dimethyl-2-propynylamine acetyl salicylate - CAS 65498-89-7. Retrieved from

Safety Operating Guide

1,1-Dimethyl-2-propynylamine acetyl salicylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Guide: 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

As a Senior Application Scientist, I approach the handling and disposal of complex pharmaceutical salts not merely as a regulatory checklist, but as a system governed by chemical causality. 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7) is a unique compound that pairs a highly reactive, volatile alkynyl amine base with a biologically active non-steroidal anti-inflammatory drug (NSAID) derivative.

To ensure laboratory safety and environmental stewardship, we must understand the behavior of both constituents. This guide provides the definitive, self-validating protocols for the safe operational handling, spill response, and final disposal of this chemical complex.

Section 1: Chemical Profiling & Mechanistic Hazards

The fundamental hazard of this compound lies in its potential for dissociation. While the intact salt is relatively stable, exposing it to extreme pH shifts will break the ionic bond, releasing its constituent parts.

The cationic component, 1,1-dimethyl-2-propynylamine (also known as 1,1-dimethylpropargylamine), is a highly flammable and corrosive liquid in its free-base form[1]. It possesses a terminal alkyne group, making it chemically reactive. The anionic component, acetylsalicylate , is a pharmaceutical derivative that poses a significant environmental risk, as conventional wastewater treatment facilities cannot effectively degrade complex organic pharmaceutical pollutants[2].

Table 1: Quantitative Physicochemical Properties of the Amine Base (1,1-Dimethyl-2-propynylamine)

Property Value Operational Implication
Flash Point 18 °C[3] Highly flammable; strictly prohibit open flames and require grounded equipment.
Boiling Point 79.5 °C[3] High volatility at room temperature; mandates handling in a certified fume hood.
Density 0.8 ± 0.1 g/cm³[3] Lighter than water; will float if mixed with aqueous streams, increasing vapor release.

| Oral LD50 (Rat) | 1470 mg/kg[3] | Moderately toxic by ingestion; strictly prohibits sink or drain disposal. |

Mechanistic Causality of Dissociation

Understanding the pH-dependent dissociation of this salt is critical for safe waste segregation. If the salt is inadvertently mixed with a strong base, the amine is deprotonated, releasing volatile, explosive vapors into the container headspace. Conversely, strong acids will precipitate solid acetylsalicylic acid while leaving the amine in solution.

G Salt 1,1-Dimethyl-2-propynylamine Acetyl Salicylate Base Alkaline Conditions (pH > 9) Salt->Base Exposure Acid Acidic Conditions (pH < 4) Salt->Acid Exposure FreeAmine Free Amine Base (Volatile, Flammable) Base->FreeAmine Dissociation Salicylate Salicylate Salt (Water Soluble) Base->Salicylate Dissociation FreeAcid Acetylsalicylic Acid (Precipitate) Acid->FreeAcid Protonation AmineSalt Amine Cation (Aqueous) Acid->AmineSalt Protonation

Fig 1: pH-dependent dissociation pathways of the amine salicylate salt.

Section 2: Laboratory Spill Response Protocol

In the event of a spill, the primary objective is to prevent the ignition of any dissociated amine vapors and to contain the pharmaceutical active ingredient. This protocol is designed as a self-validating system to ensure complete neutralization.

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Extinguish all open flames and disconnect spark-producing equipment immediately. To avoid the ignition of vapors by static electricity, ensure all nearby metal equipment is grounded[1].

  • PPE Donning: Operators must don chemical splash goggles, nitrile gloves, and a chemically resistant lab coat.

  • Vapor Suppression & Absorption: Do not use straight streams of water, as this can spread the chemical[4]. Cover the spill completely with an inert, non-combustible absorbent material (e.g., dry sand, silica gel, or vermiculite)[1].

    • Causality: Combustible absorbents like sawdust must be avoided because they can react with the corrosive amine or serve as fuel if ignition occurs.

  • Collection: Use only non-sparking tools (e.g., brass or conductive plastic scoops) to transfer the absorbed mixture into a heavy-duty, sealable high-density polyethylene (HDPE) container[1].

  • Surface Decontamination & Validation: Wash the spill area with a mild, neutral detergent solution.

    • Self-Validation Step: Before removing PPE, test the residual moisture on the spill surface with pH indicator paper. A neutral reading (pH 6.5–7.5) validates that no corrosive amine residue remains.

Section 3: Standard Operating Procedure (SOP) for Proper Disposal

Sink disposal of this compound is strictly prohibited. Acetylsalicylate derivatives are highly persistent in aquatic environments and require advanced oxidation processes (AOPs) for complete mineralization[2]. Furthermore, the amine component falls under strict EPA regulations governing the storage and disposal of hazardous waste[5].

Step-by-Step Disposal Workflow:

  • Matrix Segregation: Collect all waste containing 1,1-dimethyl-2-propynylamine acetyl salicylate in a dedicated, grounded "Non-Halogenated Organic Waste" carboy.

  • pH Stabilization & Validation (Critical):

    • Action: Monitor the pH of the waste matrix.

    • Self-Validation Step: Prior to sealing the waste carboy at the end of a shift, extract a 1 mL aliquot and verify the pH is between 6.0 and 8.0.

    • Causality: Maintaining a neutral pH ensures the complex remains intact as a salt. Alkaline matrices will deprotonate the amine, generating explosive headspace pressure[3].

  • Container Management: Keep the container tightly closed in a dry, well-ventilated flammables area when not actively receiving waste[4].

  • RCRA Manifesting: Label the container with GHS hazard pictograms for "Flammable," "Corrosive," and "Health Hazard," explicitly noting the presence of pharmaceutical active ingredients.

  • Final Thermal Destruction: Transfer the manifested waste to a licensed environmental disposal partner for high-temperature incineration.

WasteWorkflow Start Waste Generation: Amine Salicylate Salt Segregation Segregation: Compatible Non-Halogenated Organic Waste Start->Segregation Step 1 Check pH Check: Ensure Neutral (pH 6-8) Segregation->Check Step 2 Label RCRA Labeling: Hazardous Pharmaceutical Waste Check->Label Step 3 Transport Licensed Transport: EPA Compliant Label->Transport Step 4 Incineration High-Temp Incineration: >1000°C Thermal Destruction Transport->Incineration Step 5 (Final Fate)

Fig 2: Step-by-step logistical workflow for compliant chemical disposal.

Rationale for High-Temperature Incineration

Why is incineration the only acceptable endpoint? Conventional biological wastewater treatment relies on microbial degradation, which fails to break down the stable aromatic ring of the acetylsalicylate[2]. High-temperature incineration (>1000°C) provides the necessary activation energy to completely cleave the alkyne triple bond of the amine and the aromatic ring of the salicylate, oxidizing the complex entirely into carbon dioxide, water vapor, and nitrogen oxides (which are subsequently neutralized by the facility's scrubber systems).

References

  • SAFETY DATA SHEET - Fisher Scientific: 1,1-Dimethyl-2-propynylamine. Fisher Scientific.
  • 2-Methyl-3-butyn-2-amine | CAS#:2978-58-7 | Chemsrc. Chemsrc.
  • 2978-58-7, 1,1-Dimethylpropargylamine Formula - ECHEMI. Echemi.
  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degrad
  • Propyzamide | 23950-58-5 - ChemicalBook (EPA Regul

Sources

Personal protective equipment for handling 1,1-Dimethyl-2-propynylamine acetyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Safety and Handling Guide: 1,1-Dimethyl-2-propynylamine Acetyl Salicylate

Introduction 1,1-Dimethyl-2-propynylamine acetyl salicylate (CAS 65498-89-7) is a specialized chemical salt frequently utilized as an intermediate in advanced organic synthesis and pharmaceutical drug development[1]. Handling this compound requires a highly nuanced approach to personal protective equipment (PPE) and environmental controls. It merges the reactive profiles of a highly volatile, corrosive alkyne-amine with a combustible, sensitizing organic acid. This guide provides drug development professionals with field-proven, self-validating protocols to ensure absolute safety and operational integrity.

Mechanistic Hazard Analysis: The Causality of Risk

To understand the strict PPE requirements for handling this salt, we must analyze the physicochemical causality inherited from its parent molecules:

  • The Amine Donor (1,1-Dimethylpropargylamine, CAS 2978-58-7): In its freebase form, this is a highly flammable (Flash Point: 2 °C) and corrosive liquid[2]. It aggressively attacks mucous membranes and causes severe skin burns[3].

  • The Acid Acceptor (Acetylsalicylic Acid, CAS 50-78-2): A combustible powder that acts as a localized irritant to the eyes, skin, and upper respiratory system[4]. It has a known Minimum Explosive Concentration (MEC) of 40 g/m³, posing a severe dust explosion hazard if dispersed in air[4].

  • The Synthesized Salt: The ionic bond significantly reduces the extreme volatility of the free amine, converting a flammable liquid hazard into a solid powder. However, the resulting solid retains the combustible dust hazard of the salicylate. More critically, upon contact with ambient humidity, sweat, or the mucosal lining of the respiratory tract, the salt can locally dissociate. This exposes the handler to the concentrated, corrosive pH of the amine and the sensitizing properties of the salicylate.

Quantitative Hazard Data

The following table summarizes the foundational quantitative data dictating our operational safety thresholds.

Component / CompoundCAS NumberPhysical StateKey Hazards & Exposure Limits
1,1-Dimethylpropargylamine 2978-58-7LiquidFlammable (FP: 2 °C), Corrosive (Skin/Eyes)[2]
Acetylsalicylic Acid 50-78-2Solid (Powder)Combustible Dust (MEC: 40 g/m³), NIOSH REL: 5 mg/m³[4]
1,1-Dimethyl-2-propynylamine acetyl salicylate 65498-89-7Solid (Salt)Irritant, potential corrosive upon dissociation, dust hazard[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The dissociation risk of the salt requires a targeted defense strategy.

  • Respiratory Protection:

    • Requirement: NIOSH-approved P100 half-face particulate respirator, or a Powered Air-Purifying Respirator (PAPR) for bulk transfers.

    • Causality: The NIOSH Recommended Exposure Limit (REL) for the parent salicylate is strictly 5 mg/m³[4]. Inhaling the salt dust leads to mucosal dissociation, causing immediate respiratory tract burns from the amine component.

  • Hand Protection:

    • Requirement: Double-gloving. Inner glove: 4-mil Nitrile. Outer glove: 8-mil Butyl rubber or heavy-duty Nitrile.

    • Causality: Amines are notorious for rapidly permeating standard latex and thin nitrile[3]. If the salt dust settles on a sweaty glove, it dissociates into the free amine, which will breach a single thin barrier in minutes.

    • Self-Validation Step: Inflate the outer butyl gloves manually and submerge them in water to check for micro-punctures before donning.

  • Eye and Face Protection:

    • Requirement: Indirect-vented chemical splash goggles paired with a full polycarbonate face shield.

    • Causality: Safety glasses are insufficient against fine, corrosive dust particulates that can cause severe corneal damage[3].

  • Body Protection:

    • Requirement: Disposable Tyvek® suit or a fully buttoned, flame-resistant (FR) lab coat with tight elastic cuffs.

Operational Workflows & Methodologies

Protocol A: Safe Weighing and Transfer Methodology

Because of the 40 g/m³ MEC of the salicylate component, static electricity is your primary enemy during powder transfer[4].

  • Environmental Preparation: Conduct all weighing inside a grounded, HEPA-filtered Powder Weighing Enclosure or a Class II Type B2 Biological Safety Cabinet.

  • Static Mitigation: Ground all metal spatulas and weighing vessels.

    • Validation: Observe the analytical balance; if the reading continuously drifts without adding material, a static charge is present. Use an anti-static ionizer bar to neutralize the field before proceeding.

  • Transfer: Use conductive, anti-static scoops. Avoid pouring the powder directly from height, which generates a hazardous dust cloud.

  • Decontamination: Wipe down the balance and surrounding surfaces with a damp, lint-free cloth soaked in a mild aqueous surfactant (dish soap and water), followed by a 70% ethanol wipe. Do not dry-sweep.

HandlingWorkflow Start 1. Environmental Control Ensure Local Exhaust Ventilation Static 2. Static Mitigation Ground Equipment & Tools Start->Static PPE 3. Don PPE (P100, Double Gloves, Goggles) Static->PPE Weigh 4. Transfer & Weigh Use Anti-static Spatulas PPE->Weigh Decon 5. Decontamination Aqueous Surfactant Wipe Weigh->Decon

Step-by-step workflow for the safe weighing and handling of combustible amine salicylate powders.

Protocol B: Emergency Spill Response

A spill of 1,1-Dimethyl-2-propynylamine acetyl salicylate must be treated as both a corrosive and a combustible dust emergency.

  • Evacuate and Isolate: Immediately halt work. Prevent drafts by shutting laboratory doors to avoid dispersing the dust cloud.

  • Don Maximum PPE: Upgrade to a PAPR and Tyvek suit if the spill exceeds 50 grams.

  • Dust Suppression: Do NOT sweep. Lightly mist the spill with water containing a mild surfactant to bind the powder.

    • Causality: Dry sweeping introduces the powder into the air, risking inhalation and pushing the concentration toward the 40 g/m³ explosive limit[4].

  • Collection: Use a specialized explosion-proof, HEPA-filtered vacuum, or carefully scoop the wetted paste into a compatible hazardous waste container using non-sparking tools.

  • Validation of Cleanup: Swab the spill area with wet pH paper. A neutral pH (7.0) indicates that all residual corrosive amine has been successfully removed.

SpillResponse Detect Spill Detected (Solid Powder) Isolate Evacuate & Isolate Prevent Drafts/Dust Cloud Detect->Isolate Suppress Dust Suppression Lightly Mist with Surfactant Isolate->Suppress Collect Collection Use HEPA-Filtered Vacuum Suppress->Collect Clean Surface Decontamination Wash until pH is Neutral Collect->Clean

Emergency spill response protocol emphasizing dust suppression and HEPA-filtered collection.

Disposal Plan

Do not mix this waste with strong oxidizing agents or strong acids, as this can trigger an exothermic release of the highly flammable 1,1-dimethylpropargylamine[3].

  • Store waste in clearly labeled, tightly sealed, high-density polyethylene (HDPE) containers.

  • Keep the waste container in a designated flammables/corrosives cabinet until pickup by a certified hazardous waste disposal vendor.

References

  • Acetylsalicylic acid - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.